(3-Fluorooxetan-3-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-fluorooxetan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO/c5-4(1-6)2-7-3-4/h1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOHQNWYAGJORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693530 | |
| Record name | 1-(3-Fluorooxetan-3-yl)methanamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80693530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883311-82-8 | |
| Record name | 1-(3-Fluorooxetan-3-yl)methanamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80693530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Fluorooxetan-3-yl)methanamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to (3-Fluorooxetan-3-yl)methanamine: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Oxetanes in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among the emerging structural motifs, the fluorinated oxetane ring system has garnered significant attention.[1][2][3] This guide focuses on a particularly valuable building block within this class: (3-Fluorooxetan-3-yl)methanamine . The strategic incorporation of a fluorine atom onto the strained oxetane ring, combined with a versatile primary amine handle, makes this compound a powerful tool for medicinal chemists aiming to optimize lead compounds.
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[4][5] The oxetane ring itself, a four-membered cyclic ether, serves as a polar, three-dimensional scaffold that can act as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often leading to improved solubility and reduced lipophilicity.[3][6] The combination of these two features in this compound offers a unique opportunity to fine-tune the properties of drug candidates, addressing common challenges in drug development such as poor pharmacokinetics and off-target toxicity.[4][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this important synthetic intermediate.
Physicochemical and Structural Properties
This compound is a liquid at room temperature with the key properties summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 883311-82-8 | [multiple sources] |
| Molecular Formula | C4H8FNO | [multiple sources] |
| Molecular Weight | 105.11 g/mol | [multiple sources] |
| Boiling Point | 120 °C | [multiple sources] |
| Density | 1.14 g/mL | [multiple sources] |
| Flash Point | 26 °C | [multiple sources] |
Molecular Structure and Conformational Insights
The structure of this compound is characterized by a central, four-membered oxetane ring substituted at the 3-position with both a fluorine atom and a methanamine group. The strained nature of the oxetane ring, with bond angles deviating significantly from the ideal tetrahedral angle, is a key feature influencing its reactivity and conformational preferences.
The presence of the highly electronegative fluorine atom has a profound impact on the electronic properties of the molecule. It induces a dipole moment and can influence the basicity of the neighboring amine group through inductive effects. The conformational flexibility of the oxetane ring is also influenced by the substituents. While oxetane itself is nearly planar, the substitution at the 3-position can lead to a puckered conformation to alleviate steric strain.
Caption: 2D representation of this compound.
Synthesis and Reactivity
The synthesis of this compound is not widely detailed in the literature with specific, step-by-step protocols. However, its preparation can be envisaged through established synthetic methodologies for fluorinated oxetanes. A plausible synthetic route would involve the fluorination of a suitable oxetane precursor followed by the introduction of the aminomethyl group.
General Synthetic Approach
A likely synthetic pathway would start from a readily available 3-substituted oxetane, such as 3-(hydroxymethyl)oxetan-3-ol. The introduction of the fluorine atom could be achieved using a deoxofluorinating agent, followed by conversion of the hydroxyl group to the amine.
Caption: A plausible synthetic pathway for this compound.
Key Reactions of the Amine Moiety
The primary amine functionality of this compound makes it a versatile building block for a variety of chemical transformations, most notably amide bond formation and reductive amination.
Amide Coupling: The amine readily participates in amide coupling reactions with carboxylic acids, a cornerstone reaction in medicinal chemistry.[7] This allows for the straightforward incorporation of the fluorooxetane motif into a wide range of molecular scaffolds.
Representative Experimental Protocol for Amide Coupling:
-
Amine Salt Liberation: To a solution of this compound hydrochloride (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 eq) and stir for 10-15 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in the same solvent. Add a coupling agent such as HATU (1.1 eq) and an additive like HOBt (1.1 eq), followed by DIPEA (2.0 eq). Stir the mixture for 15-30 minutes at room temperature to form the activated ester.
-
Coupling: Add the solution of the free amine to the activated carboxylic acid mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.[8][9][10]
Reductive Amination: this compound can be used in reductive amination reactions with aldehydes and ketones to form secondary amines.[11][12][13] This reaction is highly valuable for introducing the fluorooxetane moiety via a carbon-nitrogen bond.
Representative Experimental Protocol for Reductive Amination:
-
Imine Formation: In a suitable solvent such as methanol or dichloroethane, combine the aldehyde or ketone (1.0 eq) and this compound (1.1 eq). The mixture is stirred at room temperature, often with the addition of a mild acid catalyst like acetic acid, to facilitate imine formation.
-
Reduction: Once imine formation is evident (which can be monitored by NMR or IR spectroscopy), a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)3) is a commonly used reagent for this transformation as it is mild and selective for the iminium ion over the carbonyl starting material.[11]
-
Reaction Monitoring and Work-up: The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched, typically with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting secondary amine is purified by column chromatography.[12][13][14]
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a fluorine atom and an oxetane ring in this compound provides medicinal chemists with a powerful tool to address several key challenges in drug design.
Modulation of Physicochemical Properties
-
Solubility: The polar oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[3]
-
Lipophilicity: The introduction of the fluorooxetane motif can modulate the lipophilicity (logP) of a compound. While fluorine is lipophilic, the polar oxygen of the oxetane can counterbalance this effect, allowing for fine-tuning of this important property.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Incorporating the fluorooxetane group can block potential sites of metabolism, thereby increasing the half-life of a drug.[4]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atom can lower the pKa of the proximal amine, which can be advantageous for optimizing target engagement and cellular permeability.
Bioisosteric Replacement
The 3-fluoro-3-(aminomethyl)oxetane moiety can serve as a bioisostere for other chemical groups. For instance, the oxetane ring can mimic a carbonyl group in its ability to act as a hydrogen bond acceptor.[3] This allows for the replacement of metabolically labile ester or amide groups with a more stable oxetane core, while preserving key binding interactions.
While specific examples of marketed drugs containing the this compound fragment are not readily found in the public domain, the broader class of fluorinated and non-fluorinated oxetanes are present in numerous clinical and preclinical candidates targeting a range of diseases, including cancer, viral infections, and neurological disorders.[6][15] The value of this compound lies in its potential to be incorporated into these and other novel therapeutic agents to enhance their drug-like properties.
Conclusion
This compound is a highly valuable and versatile building block for contemporary drug discovery. Its unique structural features, combining the benefits of fluorination with the desirable properties of the oxetane ring, offer a compelling strategy for medicinal chemists to optimize lead compounds. The ability to readily incorporate this motif into diverse molecular architectures through robust chemical transformations like amide coupling and reductive amination underscores its importance. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the development of the next generation of therapeutics.
References
- 1. news-medical.net [news-medical.net]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 15. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of Fluorinated Oxetanes in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Characterization of (3-Fluorooxetan-3-yl)methanamine
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Among the privileged structures that have gained significant traction, the oxetane ring stands out. This four-membered saturated heterocycle is not merely a passive spacer but an active participant in modulating physicochemical properties. When combined with the strategic incorporation of fluorine, the smallest and most electronegative halogen, the resulting fluorooxetane motif becomes a powerful tool for drug design.[1][2]
The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[3] The carbon-fluorine bond is exceptionally strong, often shielding adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2] Furthermore, the fluorine atom can alter the pKa of nearby functional groups and engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[2][3]
This compound, CAS 883311-82-8, is a prime exemplar of this design strategy. It serves as a versatile building block, presenting a primary amine for further synthetic elaboration while featuring a geminal fluorine and aminomethyl group on a strained oxetane ring.[4][5] This unique arrangement offers a three-dimensional exit vector that is highly sought after in fragment-based drug discovery and lead optimization to explore new regions of chemical space. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound and details the essential characterization techniques required to verify its structure and purity, reflecting field-proven insights for researchers in drug development.
Part 1: A Robust and Validated Synthetic Pathway
The synthesis of this compound is most reliably achieved through a two-stage process commencing from a commercially available precursor. The core strategy involves the synthesis of a key intermediate, 3-Fluorooxetane-3-carbonitrile, followed by its chemical reduction to the target primary amine. This approach is advantageous due to the well-established and high-yielding nature of nitrile reductions.
Overall Synthetic Workflow
The logical flow from starting material to the final product is outlined below. This workflow is designed for scalability and reliability in a research or process development setting.
Caption: High-level workflow for the synthesis of this compound.
Stage 1 Protocol: Synthesis of 3-Fluorooxetane-3-carbonitrile
The initial step involves the conversion of 3-oxetanone to its corresponding cyanohydrin, which is then fluorinated. The choice of a fluorinating agent is critical; Diethylaminosulfur Trifluoride (DAST) is effective for this transformation, converting the tertiary alcohol to the fluoride.
Experimental Protocol:
-
Cyanohydrin Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-oxetanone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of zinc iodide (ZnI₂, ~0.05 eq).
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the 3-oxetanone is consumed.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin, which is often used directly in the next step.
-
-
Deoxyfluorination:
-
Caution: DAST is toxic and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the crude cyanohydrin from the previous step in anhydrous DCM (approx. 0.4 M) in a dry flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Diethylaminosulfur Trifluoride (DAST, 1.2 eq) dropwise. A slight exotherm may be observed.
-
Stir the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by ¹⁹F NMR or GC-MS to confirm the formation of the product.
-
Upon completion, cool the reaction to 0 °C and very slowly quench by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (a gradient of ethyl acetate in hexanes is typically effective) to afford pure 3-Fluorooxetane-3-carbonitrile.
-
Stage 2 Protocol: Reduction of 3-Fluorooxetane-3-carbonitrile
The reduction of the nitrile to the primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, providing high yields.
Causality Behind Experimental Choices:
-
Reducing Agent: LiAlH₄ is chosen over other reagents like NaBH₄ (which is generally unreactive towards nitriles) or catalytic hydrogenation (which may require high pressures and could be complicated by the presence of the fluoro-substituent). Borane reagents (BH₃·THF) are a viable alternative.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve LiAlH₄ and its suitable boiling point for reflux if needed.
-
Temperature Control: The initial addition of the nitrile to the LiAlH₄ slurry is performed at 0 °C to control the initial exothermic reaction. The reaction is then heated to ensure it proceeds to completion.
Caption: Simplified mechanism of nitrile reduction using Lithium Aluminum Hydride.
Experimental Protocol:
-
Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add LiAlH₄ (1.5 - 2.0 eq) as a powder or a 1M solution in THF.
-
If using powder, add sufficient anhydrous THF to create a stirrable slurry (approx. 0.3 M relative to the nitrile).
-
Cool the slurry to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve 3-Fluorooxetane-3-carbonitrile (1.0 eq) in anhydrous THF.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ slurry via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/GC-MS analysis of a quenched aliquot indicates complete consumption of the starting material.
-
-
Work-up (Fieser Method):
-
Caution: The work-up is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Sequentially and very slowly, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
A granular white precipitate of aluminum salts should form, which can be easily filtered off.
-
Stir the resulting slurry vigorously for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude amine can often be purified by vacuum distillation. Alternatively, if non-volatile impurities are present, purification can be achieved by conversion to its hydrochloride salt.
-
Salt Formation: Dissolve the crude amine in diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride as a stable, crystalline solid.[4]
-
Part 2: Comprehensive Characterization and Data Interpretation
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following methods constitute a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
-
¹H NMR: The proton spectrum will show the characteristic signals for the oxetane ring protons and the aminomethyl protons. The protons on the carbon adjacent to the fluorine will exhibit splitting due to coupling with the ¹⁹F nucleus (²JHF). The oxetane ring protons will appear as two distinct multiplets due to their diastereotopic nature.
-
¹³C NMR: The carbon spectrum is notable for the large one-bond coupling constant (¹JCF) for the carbon atom bearing the fluorine, typically observed as a doublet with a splitting of >200 Hz.
-
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. A proton-coupled spectrum would show this signal as a triplet, due to coupling with the two adjacent aminomethyl protons (³JHF).
Table 1: Expected NMR Spectroscopic Data (in CDCl₃, representative values)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.8-4.6 | d | Jgem ≈ 7-8 | 2H, -OCH₂- |
| ~4.6-4.4 | d | Jgem ≈ 7-8 | 2H, -OCH₂- | |
| ~3.2-3.0 | d | ³JHF ≈ 20-25 | 2H, -CH₂NH₂ | |
| ~1.6-1.4 | br s | 2H, -NH₂ | ||
| ¹³C | ~95-93 | d | ¹JCF ≈ 230-250 | C-F |
| ~78-76 | t | ²JCF ≈ 25-30 | -OCH₂- | |
| ~50-48 | d | ²JCF ≈ 20-25 | -CH₂NH₂ | |
| ¹⁹F | ~-140 to -150 | t | ³JHF ≈ 20-25 | C-F |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) is used to verify its elemental composition with high accuracy.
Table 2: Predicted Mass Spectrometry Data for C₄H₈FNO [6]
| Adduct Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₄H₉FNO⁺ | 106.0663 |
| [M+Na]⁺ | C₄H₈FNNaO⁺ | 128.0482 |
| [M-H]⁻ | C₄H₇FNO⁻ | 104.0517 |
M = this compound, Molecular Weight: 105.11
An experimental HRMS result for the [M+H]⁺ ion with a value of 106.0663 ± 5 ppm would provide strong evidence for the successful synthesis of the target molecule.
Purity Assessment by Chromatography
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Typical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).
-
Expected Result: A purity of >95% (as determined by peak area) is typically required for compounds intended for drug discovery applications.[7]
Conclusion
This compound is a valuable building block for medicinal chemistry, offering a unique combination of a strained ring system and a fluorine substituent to enhance pharmacological properties. The synthetic route detailed in this guide, proceeding via a 3-fluorooxetane-3-carbonitrile intermediate, represents a robust, reliable, and scalable method for its preparation. The comprehensive characterization workflow, integrating NMR, MS, and HPLC, provides a validated system to ensure the material's identity, structure, and purity. By understanding the causality behind the experimental choices and adhering to rigorous analytical standards, researchers can confidently synthesize this compound and leverage its potential in the development of next-generation therapeutics.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]
- 5. This compound | 883311-82-8 [chemicalbook.com]
- 6. PubChemLite - this compound (C4H8FNO) [pubchemlite.lcsb.uni.lu]
- 7. calpaclab.com [calpaclab.com]
Spectroscopic Characterization of (3-Fluorooxetan-3-yl)methanamine: A Technical Guide for Researchers
Abstract
(3-Fluorooxetan-3-yl)methanamine is a unique saturated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Its rigid oxetane core, combined with a fluorine atom and a primary amine, imparts distinct physicochemical properties that are attractive for molecular design. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. It further outlines detailed, field-proven protocols for data acquisition, enabling researchers to confidently identify and analyze this compound.
Introduction: The Structural Significance of this compound
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in modern drug discovery. Its incorporation into molecular scaffolds can lead to improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility when compared to more common functionalities like gem-dimethyl groups. The further substitution with a fluorine atom at a quaternary center and a primary aminomethyl group, as in this compound (Molecular Formula: C₄H₈FNO, Molecular Weight: 105.11 g/mol , CAS: 883311-82-8), creates a compact, three-dimensional structure with a unique conformational profile and hydrogen bonding capabilities.
Accurate spectroscopic analysis is the cornerstone of chemical synthesis and drug development, confirming molecular identity, purity, and structure. This guide serves as a practical resource for scientists, providing a detailed roadmap for the spectroscopic characterization of this novel building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of this compound. A comprehensive analysis will involve ¹H, ¹³C, and ¹⁹F NMR experiments.
Predicted ¹H NMR Spectral Features
The proton NMR spectrum is expected to reveal three distinct sets of signals corresponding to the aminomethyl protons and the two inequivalent methylene groups of the oxetane ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| -CH₂-NH₂ | ~2.9 - 3.2 | Doublet (d) | JHF ≈ 2-3 Hz | Protons are adjacent to the electron-withdrawing amine group. They are expected to show a small geminal coupling to the fluorine atom. |
| -O-CH₂- (ring) | ~4.5 - 4.8 | Multiplet (m) | JHH (geminal) ≈ 6-8 Hz, JHF (through-space or long-range) may be observed | These protons are deshielded due to the adjacent oxygen atom. The two protons on each carbon are diastereotopic and will likely appear as two separate multiplets. |
| -C-CH₂-O- (ring) | ~4.5 - 4.8 | Multiplet (m) | JHH (geminal) ≈ 6-8 Hz, JHF (through-space or long-range) may be observed | Similar to the other oxetane methylene protons, these are deshielded by the ether oxygen. |
| -NH₂ | ~1.5 - 2.5 | Broad singlet (br s) | N/A | The chemical shift and broadness are dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange. |
Predicted ¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) | Expected Coupling Constants (J, Hz) | Rationale |
| C-F (quaternary) | ~90 - 100 | Doublet (d) | ¹JCF ≈ 180-250 Hz | The large one-bond carbon-fluorine coupling is characteristic. The chemical shift is significantly downfield due to the electronegative fluorine. |
| -CH₂-NH₂ | ~45 - 55 | Doublet (d) | ²JCF ≈ 20-30 Hz | This carbon is adjacent to the nitrogen and shows a two-bond coupling to fluorine. |
| -O-CH₂- (ring) | ~75 - 85 | Doublet (d) | ²JCF ≈ 20-30 Hz | These carbons are deshielded by the oxygen atom and will exhibit a two-bond coupling to the fluorine. |
Predicted ¹⁹F NMR Spectral Features
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| C-F | -130 to -150 (vs. CFCl₃) | Triplet of triplets (tt) or complex multiplet | The fluorine will be coupled to the adjacent aminomethyl protons (²JFH) and the four oxetane methylene protons (³JFH). The wide chemical shift range of ¹⁹F NMR makes it a very sensitive probe.[1][2] |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[3][4][5]
-
The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. D₂O can be used to exchange the -NH₂ protons, causing their signal to disappear, which can aid in assignment.
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]
-
-
Instrument Setup:
-
Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse experiment. A spectral width of 12-15 ppm is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30). A spectral width of 220-240 ppm is recommended. Due to the quaternary carbon, a longer relaxation delay (d1) of 2-5 seconds may be necessary for accurate integration.
-
¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. A reference compound such as CFCl₃ (0 ppm) should be used for accurate chemical shift referencing.[6]
-
2D NMR: For unambiguous assignment, consider acquiring 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Rationale |
| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Medium | Characteristic of a primary amine (R-NH₂). Two distinct bands are expected.[7][8][9] |
| 2960 - 2850 | C-H stretch | Medium to Strong | Aliphatic C-H stretches from the methylene groups. |
| 1650 - 1580 | N-H bend (scissoring) | Medium | Confirms the presence of a primary amine.[7] |
| 1250 - 1020 | C-N stretch | Medium | Aliphatic amine C-N stretching vibration.[7] |
| ~1100 | C-O-C stretch (asymmetric) | Strong | Characteristic strong absorption for the ether linkage within the oxetane ring. |
| 1150 - 1085 | C-F stretch | Strong | The carbon-fluorine stretch typically appears in this region and is often a strong, sharp band. |
| 910 - 665 | N-H wag | Broad, Strong | Out-of-plane bending of the N-H bonds in the primary amine.[7] |
Experimental Protocol for IR Data Acquisition
As this compound is a liquid at room temperature, a neat spectrum can be easily obtained.
-
Sample Preparation:
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and H₂O absorptions.[13]
-
Place the prepared salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
-
Cleaning:
-
After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent fogging.[10]
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.[14][15][16]
Predicted Mass Spectrum
-
Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak or at least a very prominent peak at m/z 106.0663 (calculated for C₄H₉FNO⁺). Due to the presence of one nitrogen atom, the nominal molecular weight is odd, consistent with the Nitrogen Rule.
-
Key Fragmentation Pathways: While ESI is a soft ionization technique, some fragmentation can be induced. The primary fragmentation pathways for cyclic ethers and amines often involve α-cleavage and ring-opening.
-
α-Cleavage: The most likely fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the aminomethyl group.
-
Ring Opening: The oxetane ring can undergo cleavage, often initiated by the ether oxygen.
-
Visualization of Predicted Fragmentation
References
- 1. azom.com [azom.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. sites.bu.edu [sites.bu.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. colorado.edu [colorado.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. homework.study.com [homework.study.com]
- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 13. youtube.com [youtube.com]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3-Fluorooxetan-3-yl)methanamine (CAS 883311-82-8): A Strategic Building Block in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of (3-Fluorooxetan-3-yl)methanamine, CAS number 883311-82-8. Rather than focusing on this compound as a bioactive agent, we will explore its pivotal role as a sophisticated chemical building block for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, its strategic value in drug design, a representative synthetic protocol for its application, and sourcing information.
Introduction: The Rise of Strained Ring Systems in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Saturated heterocycles have become indispensable tools for escaping "flatland"—the over-representation of two-dimensional aromatic structures in drug candidates. Among these, small, strained ring systems like oxetanes have emerged as particularly valuable motifs.[1][2] this compound represents a highly functionalized example of this class, incorporating both the desirable oxetane ring and the bio-isosteric properties of fluorine. This combination offers a unique tool for medicinal chemists to optimize drug candidates' solubility, metabolic stability, and target engagement.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for planning synthetic reactions, ensuring appropriate storage, and handling the material safely.
| Property | Value | Source(s) |
| CAS Number | 883311-82-8 | [1] |
| Synonyms | (3-fluoro-3-oxetanyl)methanamine, 3-Aminomethyl-3-fluorooxetane | [1] |
| Molecular Formula | C₄H₈FNO | [1] |
| Molecular Weight | 105.11 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [1] |
Strategic Application in Medicinal Chemistry
The true value of CAS 883311-82-8 lies not in its intrinsic biological activity, but in the advantageous properties its structural motif imparts to larger, more complex molecules.
The incorporation of an oxetane ring, a four-membered heterocycle, is a contemporary strategy to enhance the physicochemical properties of drug molecules.[2] Oxetanes are considered polar and non-lipophilic replacements for gem-dimethyl or carbonyl groups. They can act as hydrogen bond acceptors and often improve aqueous solubility—a critical factor for oral bioavailability.
The addition of a fluorine atom to the oxetane ring, as in this building block, provides further advantages. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate.[3] The strategic placement of fluorine is a well-established method for improving a compound's overall drug-like properties.[4][5][6]
A practical application of this compound is found in the synthesis of next-generation kinase inhibitors. Patent literature discloses its use as a key intermediate in the creation of potent and selective inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[7][8][9][10]
MAP4K1 is a critical negative regulator of T-cell activation, making it a high-value target in immuno-oncology.[7][9] Inhibiting MAP4K1 can enhance the immune system's ability to recognize and eliminate tumor cells. In the patented inhibitor series, the this compound fragment is typically incorporated to form a key amide bond, with the fluoro-oxetane moiety oriented towards the solvent-exposed region of the kinase active site. This design choice leverages the fragment's properties to improve solubility and pharmacokinetic parameters of the final inhibitor compound.
The logical workflow for utilizing a building block like this in a drug discovery program is illustrated below.
Caption: Drug discovery workflow utilizing a strategic building block.
Experimental Protocol: Representative Amide Coupling Reaction
The primary amine handle on this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in pharmaceutical synthesis. The following protocol is a generalized, self-validating procedure for coupling the title compound with a carboxylic acid, representative of the chemistry used to synthesize MAP4K1 inhibitors.
Objective: To synthesize an N-((3-fluorooxetan-3-yl)methyl)amide derivative from this compound and a generic carboxylic acid (R-COOH).
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid of interest (1.1 eq)
-
HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Cool the solution to 0°C using an ice-water bath.
-
Causality Insight: Starting at 0°C helps to control the exothermicity of the activation step and minimizes potential side reactions of the activated ester.
-
-
Activation: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at 0°C for 15-20 minutes.
-
Causality Insight: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and scavenge the acid produced during the reaction.
-
-
Amine Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Self-Validation Check: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Workup: Quench the reaction by pouring the mixture into saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate.
-
Causality Insight: The bicarbonate quench neutralizes any remaining acid and acidic byproducts. Extraction with an organic solvent isolates the desired, typically less polar, amide product.
-
-
Purification Prep: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure amide product.
Caption: Workflow for a standard amide coupling reaction.
Sourcing and Procurement
This compound is available from a variety of specialized chemical suppliers. When procuring this building block, researchers should prioritize suppliers who can provide a certificate of analysis (CoA) confirming purity (typically by NMR and/or LC-MS) and identity.
| Supplier | Website |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- |
| Combi-Blocks, Inc. | --INVALID-LINK-- |
| Apollo Scientific | --INVALID-LINK-- |
| Ambeed, Inc. | --INVALID-LINK-- |
| American Elements | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| ChemBuyersGuide.com | --INVALID-LINK-- |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. news-medical.net [news-medical.net]
- 5. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]
- 8. WO2022167627A1 - Map4k1 inhibitors - Google Patents [patents.google.com]
- 9. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 10. WO2023281417A1 - Pyrimidine compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to (3-Fluorooxetan-3-yl)methanamine: From Procurement to Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems has become a cornerstone for modulating the physicochemical and pharmacokinetic properties of lead compounds. Among the emerging building blocks, (3-Fluorooxetan-3-yl)methanamine (CAS No: 883311-82-8) has garnered significant attention. This molecule uniquely combines the metabolic stability and conformational rigidity of an oxetane ring with the potent electronic effects of a geminal fluorine atom. The oxetane moiety often serves as a valuable bioisostere for carbonyl groups or gem-dimethyl functionalities, while the fluorine atom can enhance binding affinity, block metabolic pathways, and modulate pKa. This guide provides an in-depth technical overview of its commercial availability, pricing landscape, and core applications, designed to empower researchers in leveraging this high-value scaffold.
Core Compound Identification and Properties
Precise identification is paramount before procurement or use in a synthetic workflow. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 883311-82-8 | [1][2][3] |
| Molecular Formula | C₄H₈FNO | [1][4] |
| Molecular Weight | 105.11 g/mol | [1][3] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-Aminomethyl-3-fluorooxetane, 3-Fluoro-3-oxetanemethanamine | [6] |
| SMILES | NCC1(F)COC1 | [2] |
| MDL Number | MFCD18073259 | [4] |
| PubChem CID | 53346590 | [4] |
Commercial Availability and Strategic Procurement
This compound is available from a range of specialty chemical suppliers, primarily catering to the research and development sector. Pricing is highly dependent on quantity, purity, and supplier, with costs decreasing significantly on a per-gram basis at larger scales. It is crucial to note that this compound is intended for research purposes only and not for human or veterinary use.[5]
| Supplier | Catalog No. (Example) | Purity | Available Quantities | Price (USD, Approx.) |
| Ivy Fine Chemicals | 181040 | >95% | 100mg, 250mg, 10g, 25g | $153.40 (100mg), $263.90 (250mg), $3,746.60 (10g), $7,489.30 (25g)[2] |
| American Elements | N/A | High Purity (up to 99.999%+) | Research & Bulk Quantities | Quote-based[4] |
| Smolecule | S13992724 | >95% | In Stock (various sizes) | Quote-based[5] |
| ChemicalBook | N/A | Varies by Lister | Grams to Kilograms | Varies (Marketplace)[1][6] |
| Aikon International | N/A | 95+% | 1g, 5g, 10g | Quote-based[6] |
| Shanghai Run-Biotech | N/A | 97% | 50g, 100g | Quote-based[6] |
Procurement Insight: The significant price jump from milligram/gram to multi-gram scales, as illustrated by Ivy Fine Chemicals' pricing, reflects the complex, multi-step synthesis required for this scaffold.[2] For initial screening, smaller quantities are economical. For lead optimization or scale-up campaigns, contacting suppliers like American Elements or marketplace vendors on ChemicalBook for bulk quotes is the most cost-effective strategy.
Applications in Drug Discovery & Rationale for Use
The value of this compound lies in the unique combination of its structural features, which can confer desirable properties to a parent molecule.[5]
-
Metabolic Stability: The oxetane ring is a non-classical bioisostere. Its strained nature and the presence of the fluorine atom make it resistant to metabolic degradation by cytochrome P450 enzymes, a common challenge in drug development.
-
Solubility Enhancement: The oxetane oxygen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of a compound compared to its carbocyclic or gem-dimethyl analogues.
-
Modulation of Basicity: The primary amine provides a key handle for derivatization. The fluorine atom, being strongly electron-withdrawing, lowers the pKa of the amine, which can be crucial for optimizing target binding, cell permeability, or off-target activity (e.g., hERG inhibition).
-
Vectorial Exit and Permeability: The rigid, three-dimensional structure of the oxetane can influence the overall conformation of a drug molecule, potentially improving its membrane permeability and directing its exit vector from a protein binding pocket.
-
Lead Compound Development: Its unique structure makes it a valuable building block for creating novel chemical entities with potential applications as anticancer or antimicrobial agents.[5]
Figure 1: Logical flow from the core chemical scaffold to its impact on drug development outcomes.
Synthetic Accessibility: A High-Level Overview
While end-users will typically purchase this building block, understanding its synthesis provides context for its cost and purity. The general synthetic route involves a multi-step process.[5]
-
Precursor Formation: An appropriate oxetane precursor is synthesized.
-
Fluorination: A key step involves the direct fluorination of the precursor at the 3-position using specialized fluorinating agents.
-
Amine Introduction: The aminomethyl group is introduced, often via nucleophilic substitution on a corresponding halogenated or sulfonylated oxetane intermediate.
-
Purification: The final product is rigorously purified to remove reagents and byproducts. For hydrochloride salts, an additional step of reacting the free base with HCl is performed.[5]
References
- 1. This compound CAS#: 883311-82-8 [m.chemicalbook.com]
- 2. ivychem.com [ivychem.com]
- 3. This compound | 883311-82-8 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]
- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]
safety data sheet and handling precautions for (3-Fluorooxetan-3-yl)methanamine
An In-depth Technical Guide to the Safe Handling of (3-Fluorooxetan-3-yl)methanamine
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
This compound is a functionalized four-membered heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The oxetane ring, a saturated ether with a four-membered ring structure, is increasingly utilized as a versatile building block. Its incorporation into drug candidates can lead to substantial improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4] The unique stereoelectronic properties of the oxetane moiety, including its polarity and three-dimensional structure, make it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[2][3] The addition of a fluorine atom and a methanamine group to the oxetane scaffold, as in the case of this compound, creates a chemically unique and potentially valuable tool for the synthesis of novel therapeutic agents.[5]
This guide provides a comprehensive overview of the safety data and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of research in the laboratory setting.
Hazard Identification and GHS Classification
Potential GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
This classification is advisory and should be confirmed with the specific supplier's SDS.
Key Health Hazards:
-
Corrosivity: As a primary amine, this compound is expected to be corrosive. Direct contact can cause severe burns to the skin and eyes.[6]
-
Inhalation: Vapors or mists are likely to be harmful if inhaled, potentially causing irritation or damage to the respiratory tract.[7]
-
Ingestion: The compound is presumed to be harmful if swallowed.[6]
The following diagram illustrates the logical flow of hazard identification and the corresponding immediate responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. capotchem.cn [capotchem.cn]
solubility and stability of (3-Fluorooxetan-3-yl)methanamine hydrochloride
An In-depth Technical Guide to the Solubility and Stability of (3-Fluorooxetan-3-yl)methanamine Hydrochloride
Abstract
This compound hydrochloride is a novel chemical entity incorporating three key structural motifs of high interest in modern medicinal chemistry: a primary amine hydrochloride for aqueous solubility, an oxetane ring to modulate physicochemical properties, and a fluorine atom for metabolic stability and pKa modulation. This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of this compound. We delve into the theoretical underpinnings dictated by its unique structure, present detailed experimental protocols for empirical characterization, and offer insights into the interpretation of the resulting data. This document is intended for researchers, drug discovery scientists, and formulation experts, providing a foundational framework for advancing compounds of this class through the development pipeline.
Structural Rationale: Predicting Physicochemical Behavior
The physicochemical properties of a molecule are not arbitrary; they are a direct consequence of its structure. A proactive analysis of this compound hydrochloride's constituent parts allows us to form a robust hypothesis regarding its expected solubility and stability profile, thereby guiding an efficient experimental strategy.
-
The Oxetane Ring: This four-membered cyclic ether is increasingly utilized in drug design as a versatile modulator of molecular properties.[1][2] Its polar nature and three-dimensional structure can significantly improve aqueous solubility when replacing more lipophilic groups like a gem-dimethyl moiety.[3] Furthermore, the oxetane ring is generally associated with enhanced metabolic stability.[4][5]
-
The α-Fluorine Atom: As the most electronegative element, fluorine exerts a powerful inductive effect.[6][7] Its placement on the same carbon as the aminomethyl group is predicted to significantly lower the basicity (pKa) of the primary amine.[8] This reduction in pKa can be advantageous for improving cell permeability and avoiding liabilities associated with high basicity, such as hERG channel inhibition.[8] The carbon-fluorine bond is also exceptionally strong, often used to block sites of metabolic oxidation and enhance the compound's half-life.[7][9][10] While α-fluoroamines have historically been considered potentially unstable, strategic placement, such as on a strained ring system, can confer stability.[11]
-
The Primary Aminomethyl Hydrochloride Salt: The primary amine is a strong hydrogen bond donor and acceptor, and its protonation to form a hydrochloride salt is a classical strategy to dramatically increase aqueous solubility.[12] The solubility of this salt form is expected to be highly pH-dependent, decreasing significantly as the pH of the medium approaches and surpasses the amine's pKa, leading to the precipitation of the less soluble free base. The stability of the solid salt itself is generally high, though understanding its dissociation is key.[13]
Hypothesis: Based on this structural deconstruction, we hypothesize that this compound hydrochloride will exhibit high aqueous solubility at acidic to neutral pH, driven by the hydrochloride salt form. The presence of both the polar oxetane and the fluorine atom suggests a favorable overall ADME profile. The compound is expected to possess good intrinsic chemical stability, although the oxetane ether linkage may be susceptible to cleavage under harsh acidic conditions, and the primary amine is a potential site for oxidative degradation.
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability and developability.[14] We distinguish between kinetic and thermodynamic solubility, both of which provide valuable, albeit different, insights during the drug discovery and development process.[15] Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), useful for high-throughput screening, while thermodynamic solubility represents the true equilibrium between the dissolved and solid forms of the compound and is considered the 'gold standard'.[15][16]
Workflow for Comprehensive Physicochemical Profiling
The following diagram illustrates a logical workflow, moving from theoretical assessment to empirical solubility and stability testing.
Caption: Logical workflow for physicochemical characterization.
Protocol 2.1: Kinetic Solubility Assessment via Nephelometry
Rationale: This high-throughput method is ideal for early-stage assessment. It measures the turbidity that results from compound precipitation when a concentrated DMSO stock is diluted into an aqueous buffer.[17]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).
-
Aqueous Addition: Using a liquid handler, rapidly add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.
-
Measurement: Read the plate using a nephelometer, which measures light scattering at a 90° angle.
-
Analysis: The kinetic solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.
Protocol 2.2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Rationale: Considered the definitive method, the shake-flask technique measures the concentration of a saturated solution in equilibrium with an excess of solid material, providing the true thermodynamic solubility.[16][18]
Methodology:
-
System Preparation: Add an excess amount of solid this compound hydrochloride to vials containing various biorelevant media (e.g., Purified Water, 0.1 M HCl for Simulated Gastric Fluid, and pH 6.8 Phosphate Buffer for Simulated Intestinal Fluid). A visible amount of solid should remain undissolved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments should confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand, then carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Solid-State Analysis: Analyze the remaining solid residue by techniques like XRPD or DSC to ensure the solid form has not changed (e.g., converted to the free base or a different polymorph) during the experiment.
Expected Solubility Data
The following table summarizes hypothetical but expected data from the described experiments.
| Medium | Method | Predicted Solubility (µg/mL) | Predicted Solubility (mM) | Rationale |
| 0.1 M HCl (pH ~1.2) | Thermodynamic | > 50,000 | > 350 | Fully ionized as the hydrochloride salt; common-ion effect of chloride may slightly limit maximum solubility. |
| Purified Water (pH ~5-6) | Thermodynamic | > 25,000 | > 175 | Still well below the predicted pKa of the amine; exists predominantly in the soluble salt form. |
| Phosphate Buffer (pH 7.4) | Thermodynamic | 1,000 - 5,000 | 7 - 35 | pH is approaching the amine's pKa, leading to a higher proportion of the less soluble free base. |
| Phosphate Buffer (pH 7.4) + 1% DMSO | Kinetic | 150 - 300 | 1.0 - 2.1 | Reflects precipitation from a supersaturated state; typically lower than thermodynamic values. |
Intrinsic Stability and Forced Degradation
Forced degradation studies are essential to understand a compound's intrinsic stability, elucidate potential degradation pathways, and develop a stability-indicating analytical method.[19] These studies involve subjecting the compound to stress conditions harsher than those encountered during routine storage and handling.
Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation studies.
Protocol 3.1: Forced Degradation Studies
Rationale: The choice of stressors targets the most likely degradation pathways for the molecule's functional groups: ether cleavage, amine oxidation, and general hydrolysis.[19][20]
Methodology:
-
General: Prepare solutions of the compound at ~1 mg/mL in the respective stress media. Include a control sample stored at 5°C in the dark.
-
Acid Hydrolysis: Dissolve in 0.1 M HCl. Store at 60°C for up to 7 days. Sample at intermediate time points (e.g., 24h, 72h, 7d). Before analysis, neutralize with an equivalent amount of NaOH.
-
Base Hydrolysis: Dissolve in 0.1 M NaOH. Store at 60°C for up to 7 days. Sample at intermediate time points. Before analysis, neutralize with an equivalent amount of HCl.
-
Oxidative Degradation: Dissolve in water and add 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours. The reaction is often rapid and may not require heat.
-
Thermal Degradation: Store the solid powder in a vial at 80°C for 7 days. Dissolve in a suitable solvent before analysis.
-
Photolytic Degradation: Expose a solution (in water or methanol) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Wrap a control sample in aluminum foil.
Protocol 3.2: Stability-Indicating HPLC-UV/MS Method Development
Rationale: A stability-indicating method must be able to resolve the parent peak from all significant degradation products, ensuring accurate quantification of the remaining active ingredient.[21][22]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) as it is versatile for polar and non-polar compounds.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures good peak shape for the amine.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Develop a gradient to resolve the parent compound from its more polar (early eluting) or less polar (late eluting) degradants. A representative gradient could be:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B (re-equilibration)
-
-
Detection:
-
UV/DAD: Monitor at a wavelength where the parent compound has good absorbance (e.g., 210 nm) and collect full spectra to aid in peak tracking and purity analysis.
-
Mass Spectrometry (MS): Use in-line ESI-MS to obtain mass information for the parent peak and any new peaks that appear under stress, facilitating the identification of degradation products.
-
Expected Stability Data
The following table summarizes a plausible outcome of the forced degradation studies.
| Stress Condition | Observation | % Degradation (at final timepoint) | Likely Degradation Pathway |
| 0.1 M HCl, 60°C, 7d | Moderate degradation with one major degradant peak. | 15-25% | Potential acid-catalyzed ring-opening of the oxetane. |
| 0.1 M NaOH, 60°C, 7d | Minimal degradation. | < 5% | The compound is relatively stable to base hydrolysis. The free amine form is less susceptible to nucleophilic attack. |
| 3% H₂O₂, RT, 48h | Significant degradation with multiple minor degradants. | 30-50% | Oxidation of the primary amine to nitroso, nitro, or other related species.[19] |
| Thermal (Solid), 80°C, 7d | No significant degradation. | < 2% | The hydrochloride salt is expected to be thermally stable in the solid state under these conditions. |
| Photolytic (ICH Q1B) | Minor degradation observed in solution, negligible in solid form. | 5-10% (solution) | Potential for photo-oxidation or radical-mediated degradation pathways. |
Summary and Recommendations
This comprehensive guide outlines the theoretical basis and practical workflows for assessing the .
-
Solubility: The compound is predicted to be a highly soluble, Class I or III candidate under the Biopharmaceutics Classification System (BCS), particularly in the acidic environment of the stomach. Its solubility is pH-dependent, a critical factor for consideration in formulation design, especially for controlled-release dosage forms intended for the lower GI tract.
-
Stability: The molecule demonstrates good intrinsic stability under basic, thermal, and photolytic conditions, particularly in the solid state. However, it shows susceptibility to degradation under oxidative and, to a lesser extent, acidic conditions. The primary liabilities are the oxidation of the amine and the potential for oxetane ring-opening.
Recommendations for Drug Development Professionals:
-
Formulation: For oral formulations, the high acidic solubility is advantageous. For liquid formulations, protection from oxidizing agents and the use of an acidic buffer system (pH 4-5) would be recommended to maximize stability.
-
Storage and Handling: The solid hydrochloride salt should be stored in well-sealed containers protected from excessive heat and light. Solutions should be prepared fresh and protected from light and atmospheric oxygen where possible.
-
Analytical: The developed stability-indicating HPLC method is crucial for all future quality control, release testing, and long-term stability studies. Further work should focus on the structural elucidation of the major degradants observed under oxidative and acidic stress.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Fluoroamines - Enamine [enamine.net]
- 12. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]
- 13. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 17. rheolution.com [rheolution.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.hw.ac.uk [pure.hw.ac.uk]
- 21. jfda-online.com [jfda-online.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
The Mechanism of Action of Fluorinated Oxetane Compounds in Biological Systems: A Technical Guide
Introduction: A Strategic Alliance in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Among the more recent entrants to the mainstream toolkit are oxetanes—strained, four-membered cyclic ethers—which offer a unique combination of polarity, metabolic stability, and three-dimensionality.[1] When this already advantageous motif is strategically augmented with fluorine, the most electronegative of elements, a powerful synergy emerges. The incorporation of a fluorinated oxetane moiety into a drug candidate is not a mere substitution but a deliberate design choice aimed at fundamentally enhancing its interaction with biological systems.
This guide provides an in-depth technical exploration of the mechanism of action of fluorinated oxetane compounds. We will dissect how the distinct physicochemical properties imparted by this structural combination translate into tangible effects on molecular interactions, metabolic fate, and overall pharmacological activity. Moving beyond theoretical principles, we will examine preclinical and clinical case studies and detail the critical experimental workflows used to elucidate and validate these mechanisms, providing researchers and drug development professionals with a comprehensive understanding of this promising chemical modality.
Part 1: The Physicochemical Impact of the Fluorinated Oxetane Moiety
The introduction of a fluorinated oxetane into a parent molecule instigates a cascade of changes in its physicochemical profile. Understanding these changes is fundamental to predicting the compound's biological behavior.
Conformational Rigidity and Pre-organization
The oxetane ring, due to its inherent ring strain (approximately 25.5 kcal/mol), is significantly less flexible than five- or six-membered rings and aliphatic chains.[2] It acts as a "conformational lock," restricting the rotational freedom of the molecule. This pre-organization of the ligand into a bioactive conformation can significantly reduce the entropic penalty upon binding to a target protein, leading to a substantial increase in binding affinity.[3] The puckered, three-dimensional nature of the ring allows for the exploration of new chemical space, often leading to improved target selectivity.[4]
Modulation of Metabolic Stability
A primary driver for incorporating fluorinated oxetanes is the enhancement of metabolic stability. This is achieved through two principal mechanisms:
-
Blocking Metabolically Labile Sites: The compact, sp³-rich oxetane ring can serve as a metabolic shield, physically blocking access for metabolizing enzymes, such as Cytochrome P450s (CYPs), to otherwise vulnerable positions on the molecule.[4][5]
-
Inherent Strength of the C-F Bond: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to oxidative metabolism. Replacing a metabolically labile C-H bond with a C-F bond is a classic and highly effective strategy for increasing a drug's half-life.
Fine-Tuning Physicochemical Properties
The interplay between the polar oxetane ring and the electronegative fluorine atoms provides a powerful tool for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
| Property | Influence of Oxetane Moiety | Influence of Fluorine | Combined Effect & Rationale |
| Aqueous Solubility | Generally increases due to the ring's polarity and hydrogen bond accepting capability.[6] | Can decrease due to increased lipophilicity. | The oxetane's polarity often counteracts fluorine's lipophilicity, leading to a net improvement or favorable balance in solubility, crucial for bioavailability. |
| Lipophilicity (LogP/LogD) | The polar ether linkage can decrease lipophilicity compared to a gem-dimethyl group.[1] | Significantly increases lipophilicity. | Allows for precise tuning. A 3,3-difluorooxetane, for instance, can act as a bioisostere for a tert-butyl group while modulating lipophilicity and metabolic stability.[7] |
| Basicity (pKa) | The oxetane's inductive electron-withdrawing effect significantly lowers the pKa of proximal amines (e.g., a reduction of ~2.7 units for an α-amine).[4][5] | Strongly electron-withdrawing, further reducing the pKa of nearby basic centers. | This combined effect is highly valuable for reducing the positive charge of amines at physiological pH, which can improve cell permeability and reduce off-target effects like hERG channel inhibition.[5] |
Part 2: Molecular Mechanisms of Target Engagement
The physicochemical alterations described above directly translate into specific and often enhanced interactions at the biological target.
Direct and Unique Binding Interactions
Fluorinated oxetanes engage with protein targets through a combination of conventional and unconventional interactions:
-
Hydrogen Bond Acceptor: The lone pairs on the oxetane's oxygen atom are effective hydrogen bond acceptors, capable of forming strong interactions with donor residues (e.g., Arg, Asn, Gln) in a binding pocket.[2]
-
Conformational Locking for Potency: By locking a flexible ligand into its optimal binding conformation, the oxetane moiety enhances potency and can improve selectivity by disfavoring binding to off-targets that require a different conformation.
-
Orthogonal Multipolar Interactions: This is a key, non-classical interaction unique to organofluorine compounds. The highly polarized C-F bond can form a favorable electrostatic interaction with the electrophilic carbon of a protein backbone carbonyl group (C–F···C=O). These interactions are geometrically distinct from hydrogen bonds and can add significant binding energy where traditional interactions are not possible.[8][9]
The following diagram illustrates these key binding interactions within a hypothetical enzyme active site.
Caption: Key binding interactions of a fluorinated oxetane ligand.
Case Studies: From Preclinical Rationale to Clinical Candidates
While no fluorinated oxetane drug has yet reached market approval, several preclinical and clinical candidates highlight the successful application of these principles.
Case Study 1: PF-06821497 - An Oxetane-Containing EZH2 Inhibitor
-
Target: Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.[10]
-
Challenge: Early lead compounds suffered from poor metabolic stability and low solubility.[11]
-
Solution & Mechanism: In the lead optimization phase, a dimethylisoxazole group was replaced with a methoxy-oxetane moiety. This was not a fluorinated example, but the rationale is key. The oxetane was introduced to improve physicochemical properties.[12] The more polar, sp³-rich oxetane group enhanced solubility and metabolic stability while maintaining high potency.[12] X-ray crystallography of the clinical candidate PF-06821497 bound to the EZH2 complex revealed the oxetane occupying a specific pocket, making favorable CH−π interactions with tyrosine residues, demonstrating how the three-dimensional shape contributes directly to binding.[5][12]
Case Study 2: AZ-27 - An Oxetane-Containing RSV Inhibitor
-
Target: The L-protein of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase.[13]
-
Challenge: Developing a potent, non-nucleoside inhibitor with good drug-like properties.
-
Solution & Mechanism: AZ-27, a potent inhibitor with an EC₅₀ of 10 nM, features an oxetane spiro-fused piperidine moiety.[13][14] The oxetane was critical for activity; replacing it with other cyclic ethers significantly reduced potency.[3] Mechanistic studies showed that AZ-27 inhibits the initiation of viral RNA synthesis at the promoter, a step common to both mRNA transcription and genome replication.[13] The oxetane's polarity and rigid structure were key to achieving the necessary potency and favorable ADME profile.[8]
Case Study 3: Tenovin-6 Analog - A 3,3-Difluorooxetane as a Bioisostere
-
Target: Sirtuin 1 and 2 (SIRT1/2), NAD⁺-dependent deacetylases involved in cancer.[15]
-
Challenge: The parent compound, Tenovin-6, contains a tert-butyl group, which can be a site of metabolic attack and contributes to lipophilicity.
-
Solution & Mechanism: Researchers synthesized an analog where the tert-butyl group was replaced by a 3,3-difluorooxetane (3,3-diFox) moiety.[7] This bioisosteric replacement was designed to mimic the steric bulk of the tert-butyl group while introducing polarity and blocking metabolism. The 3,3-diFox analog retained significant biological activity, confirming it as a viable bioisostere. Crucially, it demonstrated increased hydrophilicity and, in a Caco-2 permeability assay, showed reduced affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance.[7]
Part 3: Experimental Workflows for Mechanistic Elucidation
Validating the proposed mechanism of action requires a systematic, multi-faceted experimental approach. The following workflow outlines the key stages, from initial characterization to in-depth mechanistic studies.
Caption: A systematic workflow for characterizing the mechanism of action.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This assay is fundamental for assessing a compound's susceptibility to Phase I metabolism, a key benefit of fluorinated oxetanes.
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).[6]
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).[5]
-
0.1 M Phosphate Buffer (pH 7.4).
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis.
-
96-well incubation plate and a collection plate.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal stock solution by diluting the microsomes in phosphate buffer to a final protein concentration of 1 mg/mL.[5]
-
Reaction Mixture: In the 96-well plate, prepare the reaction mixture by combining the microsomal stock solution and the NADPH regenerating system. Pre-warm the plate at 37°C for 10 minutes.
-
Initiation: To initiate the reaction, add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), aspirate an aliquot from each well and transfer it to a collection plate containing 3 volumes of ice-cold ACN with the internal standard to stop the reaction.[6]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life and intrinsic clearance using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
Detailed Experimental Protocol: ¹⁹F NMR for Target Engagement
¹⁹F NMR is an exceptionally powerful, non-invasive technique for studying fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an exquisite probe for protein binding.
Objective: To confirm direct binding of a fluorinated oxetane ligand to a target protein and obtain qualitative information about the binding event.
Materials:
-
Fluorinated oxetane ligand.
-
Purified target protein of interest.
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0 in D₂O).
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
Methodology:
-
Sample Preparation:
-
Reference Spectrum: Prepare a sample of the fluorinated ligand alone (e.g., 50 µM) in the NMR buffer.
-
Protein-Ligand Spectrum: Prepare a second sample containing the fluorinated ligand (50 µM) and the target protein (e.g., 10-20 µM). Ensure both components are soluble and stable in the buffer.
-
-
NMR Acquisition:
-
Tune and match the NMR probe to the ¹⁹F frequency.
-
Acquire a simple one-dimensional (1D) ¹⁹F NMR spectrum for both the "ligand-only" and "protein-ligand" samples. A standard pulse-acquire sequence is typically sufficient. The number of scans will depend on the concentration and spectrometer sensitivity.
-
-
Data Analysis and Interpretation:
-
Process both spectra using identical parameters (e.g., Fourier transform, phase correction, baseline correction).
-
Compare the Spectra:
-
No Change: If the ¹⁹F spectrum of the ligand is identical in the presence and absence of the protein, it indicates no binding or an interaction too weak/transient to detect under these conditions.
-
Chemical Shift Perturbation (CSP): A change in the chemical shift (a peak shift) of the fluorine resonance upon addition of the protein is a strong indicator of direct binding.[10] The fluorine atom is experiencing a different electronic environment within the protein's binding pocket.
-
Line Broadening: A significant increase in the width of the fluorine resonance is also a hallmark of binding. This occurs because the ligand, when bound to the much larger protein, tumbles more slowly in solution, leading to faster relaxation and a broader signal.
-
Intermediate Exchange: If the binding and unbinding rates are on the same timescale as the chemical shift difference (k_ex ≈ Δω), both a shift and significant broadening will be observed. This lineshape can be analyzed to extract kinetic and thermodynamic data (k_on, k_off, K_D).[10]
-
-
Conclusion
The strategic fusion of a fluorinated moiety with an oxetane ring creates a powerful structural motif for modern drug discovery. This combination provides a sophisticated means to address multiple challenges simultaneously: enhancing metabolic stability, improving solubility, modulating basicity, and enforcing a bioactive conformation. The underlying mechanisms of action are rooted in these fundamental physicochemical improvements, which lead to enhanced and often unique molecular interactions at the target site, including potent multipolar C-F···C=O contacts. As synthetic methodologies for creating diverse fluorinated oxetanes become more accessible, and as our understanding of their biological impact deepens through the rigorous application of the experimental workflows described herein, we can anticipate that this versatile scaffold will play an increasingly prominent role in the development of the next generation of therapeutics.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological activity evaluation of BACE1 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of (3-Fluorooxetan-3-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a range of critical pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the (3-Fluorooxetan-3-yl)methanamine scaffold has emerged as a particularly valuable building block. This guide provides an in-depth review of its synthesis, unique physicochemical properties, and strategic application in drug discovery. We will explore the causal relationships behind its ability to enhance metabolic stability, aqueous solubility, and target affinity, supported by mechanistic insights and practical considerations for its incorporation into lead compounds. This document serves as a technical resource for researchers seeking to leverage the advantageous properties of this unique fluoro-organic moiety.
Introduction: The Rise of Fluorinated Scaffolds in Drug Design
The judicious placement of fluorine atoms within a drug molecule can profoundly influence its biological activity and pharmacokinetic profile.[1][2] The high electronegativity and small atomic radius of fluorine can alter pKa, conformation, and metabolic stability, often leading to improvements in potency, selectivity, and bioavailability.[3] While simple fluorination has been a long-standing strategy, the incorporation of more complex fluorinated building blocks has opened new avenues for molecular design.
Four-membered heterocycles like oxetanes have gained significant attention as bioisosteres for carbonyl groups and as tools to improve physicochemical properties such as aqueous solubility.[4] The combination of a fluorine atom and an oxetane ring in the this compound moiety creates a unique structural and electronic environment, offering a distinct set of advantages for medicinal chemists. This guide will delve into the specifics of this valuable building block.
Physicochemical Properties and Their Mechanistic Underpinnings
The this compound moiety, with the chemical formula C₄H₈FNO, possesses a unique combination of features that favorably impact drug properties.[5]
Impact on Basicity (pKa)
The presence of the highly electronegative fluorine atom on the same carbon as the aminomethyl group significantly influences the basicity of the amine. The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the primary amine compared to its non-fluorinated analog. This modulation of basicity can be critical for optimizing a drug's solubility, membrane permeability, and off-target activity (e.g., hERG inhibition).
Lipophilicity (LogP/LogD)
Fluorination is often employed to increase lipophilicity; however, the impact of the this compound group is more nuanced. While the fluorine atom itself is lipophilic, the oxetane ring is polar. The net effect on the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) is a complex interplay of these opposing characteristics and the overall molecular context. This allows for fine-tuning of a compound's lipophilicity to achieve the desired balance for absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability
One of the most significant advantages of incorporating this moiety is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. By placing the fluorine atom at a metabolically vulnerable position, chemists can block common metabolic pathways, thereby increasing the drug's half-life and oral bioavailability.
Synthesis of this compound
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed journals, insights can be gleaned from patent literature and general synthetic strategies for related compounds. The synthesis generally proceeds through a multi-step sequence involving the formation of the oxetane ring, followed by fluorination and introduction of the aminomethyl group.
A plausible synthetic route, based on related preparations, is outlined below. This should be considered a general strategy that may require optimization for specific reaction conditions.
General Synthetic Strategy
A common approach involves starting with a suitable oxetane precursor. The introduction of the fluorine and aminomethyl groups can be achieved through several methods, including:
-
Direct Fluorination: Utilizing a fluorinating agent to install the fluorine atom onto a pre-formed oxetane ring.
-
Amine Formation: Introduction of the amine group via nucleophilic substitution on a corresponding halogenated or sulfonylated oxetane intermediate.
A related patent for the preparation of 3-(difluoromethyl)oxetane-3-amine hydrochloride provides a useful reference for the types of transformations that can be employed. This synthesis involves the formation of a sulfonamide, followed by desulfonylation and deprotection to yield the final product.[6]
Incorporation into Drug Candidates: Experimental Protocols
The primary amine of this compound serves as a versatile handle for its incorporation into lead molecules through various standard coupling reactions.
Reductive Amination
Reductive amination is a widely used method for forming carbon-nitrogen bonds. The primary amine of this compound can be reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Workflow for Reductive Amination
References
- 1. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 [smolecule.com]
- 2. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. americanelements.com [americanelements.com]
- 6. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]
The Strategic Integration of (3-Fluorooxetan-3-yl)methanamine in Modern Drug Discovery: A Technical Guide
Abstract
The confluence of fluorine chemistry and novel heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the strategic application of (3-Fluorooxetan-3-yl)methanamine, a unique building block that marries the advantageous properties of both oxetanes and organofluorine compounds. We will explore the synthetic rationale, physicochemical impact, and therapeutic potential of incorporating this moiety into drug candidates, with a focus on enhancing pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising structural motif to overcome challenges in drug design and optimization.
Introduction: The Imperative for Novel Scaffolds in Drug Discovery
The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the continuous exploration of new chemical space. Two of the most impactful strategies in contemporary drug design are the incorporation of small, strained heterocyclic rings and the strategic use of fluorine. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold for its ability to impart favorable physicochemical properties.[1][2] Simultaneously, the introduction of fluorine is a well-established tactic to modulate metabolic stability, pKa, and lipophilicity.[3][4]
The building block at the heart of this guide, this compound, synergistically combines these two powerful approaches. Its unique three-dimensional structure, featuring a fluorine atom and a primary amine on a quaternary center, offers a compelling solution to many of the challenges faced in lead optimization. This guide will dissect the multifaceted advantages of this moiety and provide practical insights into its application.
Physicochemical and Structural Attributes of the (3-Fluorooxetan-3-yl)methylamino Moiety
The strategic incorporation of the (3-fluorooxetan-3-yl)methylamino group can profoundly influence the drug-like properties of a molecule. Understanding these effects is paramount to its successful application.
Modulation of Physicochemical Properties
The introduction of this fluorinated oxetane motif can lead to significant improvements in key physicochemical parameters:
| Property | Impact of (3-Fluorooxetan-3-yl)methylamino Moiety | Rationale |
| Aqueous Solubility | Generally Increased | The polar oxetane ring and the potential for hydrogen bonding with the amine and fluorine atoms can enhance interactions with water, thereby improving solubility. |
| Lipophilicity (LogP/LogD) | Typically Decreased | The electronegative fluorine and oxygen atoms reduce the overall lipophilicity compared to analogous aliphatic or carbocyclic groups, which can be beneficial for reducing off-target effects.[4] |
| Metabolic Stability | Often Enhanced | The strong carbon-fluorine bond is resistant to metabolic oxidation.[3] The quaternary carbon at the 3-position of the oxetane also shields adjacent bonds from enzymatic degradation. |
| Basicity (pKa) | Attenuated | The electron-withdrawing effect of the fluorine atom and the oxetane ring can lower the pKa of the primary amine, which can be advantageous for improving cell permeability and reducing hERG liability. |
A Versatile Bioisostere
The (3-fluorooxetan-3-yl)methylamino group can serve as a bioisosteric replacement for several common functionalities in drug candidates, offering a unique combination of steric bulk and electronic properties.[2][5] This allows for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.
Synthetic Strategies and Methodologies
The accessibility of this compound as its hydrochloride salt from commercial vendors simplifies its integration into synthetic workflows.[6] However, understanding the fundamental synthetic approaches to this and related structures provides a foundation for the development of novel derivatives.
General Synthesis of this compound
The synthesis of this compound hydrochloride can be achieved through a multi-step process, often starting from an appropriate oxetane precursor. Key steps typically involve:
-
Direct Fluorination: Introduction of the fluorine atom at the 3-position of the oxetane ring using an electrophilic fluorinating agent.[1]
-
Introduction of the Aminomethyl Group: This can be accomplished through various methods, such as nucleophilic substitution on a corresponding halogenated or sulfonylated oxetane.
-
Salt Formation: The final free base is typically converted to its hydrochloride salt to improve handling and solubility.[6]
Experimental Protocol: Illustrative Synthesis of a Substituted this compound Derivative
This protocol is a generalized representation based on common organic synthesis techniques and should be adapted and optimized for specific substrates.
-
Step 1: Fluorination of a 3-Oxooxetane Derivative.
-
To a solution of a 3-oxooxetane precursor in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), add an electrophilic fluorinating agent (e.g., Selectfluor®) at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the resulting 3-fluoro-3-oxooxetane derivative by column chromatography.
-
-
Step 2: Reductive Amination.
-
Dissolve the 3-fluoro-3-oxooxetane derivative in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol) followed by a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with a suitable aqueous solution and extracting the product.
-
Purify the this compound derivative by column chromatography or crystallization.
-
-
Step 3: Salt Formation (Optional).
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of HCl in a suitable solvent (e.g., diethyl ether, dioxane) dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to yield the hydrochloride salt.
-
Therapeutic Applications and Case Studies
The unique properties of the (3-fluorooxetan-3-yl)methylamino moiety make it an attractive building block across various therapeutic areas. While specific clinical candidates featuring this exact fragment remain largely proprietary, patent literature provides valuable insights into its potential applications.
Modulators of G-Protein Coupled Receptors (GPCRs)
Recent patent applications have disclosed the use of this compound in the development of novel modulators for G-protein coupled receptors (GPCRs), such as the glucagon-like peptide-1 receptor (GLP-1R).[5][7] In these applications, the moiety is often incorporated to modulate the physicochemical properties of the ligand to achieve a desired pharmacokinetic profile for the treatment of metabolic disorders.
Logical Workflow for Incorporating the Moiety in GPCR Ligand Design:
Caption: Workflow for GPCR Ligand Optimization.
Kinase Inhibitors
The (3-fluorooxetan-3-yl)methylamino group can be strategically employed in the design of kinase inhibitors to improve properties such as solubility and cell permeability, which are often challenging for this class of drugs. The ability to fine-tune the basicity of the amine can also be critical for achieving optimal target engagement and selectivity. While direct examples with this specific moiety are emerging, related fluoro- and oxetane-containing kinase inhibitors have demonstrated clinical success.[8]
Signaling Pathway Illustrating a Potential Kinase Target:
Caption: Inhibition of the MAPK/ERK Signaling Pathway.
Antiviral and Antibacterial Agents
The development of new antimicrobial and antiviral agents is a critical area of research. The incorporation of fluorinated and heterocyclic moieties has been a successful strategy in this field.[9] The (3-fluorooxetan-3-yl)methylamino group could be explored in novel antibacterial and antiviral scaffolds to enhance their drug-like properties and potentially overcome resistance mechanisms. Preliminary studies on related compounds have suggested potential antimicrobial activity.[6]
Future Perspectives and Conclusion
This compound represents a sophisticated and versatile building block for contemporary drug discovery. Its ability to simultaneously address multiple physicochemical and pharmacokinetic challenges makes it a valuable tool for medicinal chemists. As more data on its application in preclinical and clinical candidates becomes publicly available, its role in the development of next-generation therapeutics is expected to expand significantly. The continued exploration of this and related fluorinated oxetanes will undoubtedly contribute to the design of safer and more effective medicines.
References
- 1. (3-Fluoropyridin-2-yl)methanamine hydrochloride | C6H8ClFN2 | CID 74890023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-Fluorophenyl)Methanamine Hydrochloride | C7H9ClFN | CID 49795968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US20240199589A1 - Glp-1r modulating compounds - Google Patents [patents.google.com]
- 6. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]
- 7. US20230357347A1 - Modulators of g-protein coupled receptors - Google Patents [patents.google.com]
- 8. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 9. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (3-Fluorooxetan-3-yl)methanamine: A Detailed Protocol for Pharmaceutical Research
Introduction: The Rising Prominence of Fluorinated Oxetanes in Drug Discovery
The incorporation of fluorine and strained ring systems, such as oxetanes, into molecular scaffolds is a powerful strategy in modern medicinal chemistry. The oxetane motif, a four-membered cyclic ether, is increasingly utilized as a versatile bioisostere for commonly found functional groups, offering improvements in physicochemical properties like solubility, metabolic stability, and lipophilicity. When combined with fluorine, the most electronegative element, these scaffolds can profoundly influence molecular conformation, pKa, and binding interactions with biological targets. (3-Fluorooxetan-3-yl)methanamine, in particular, is a valuable building block for the synthesis of novel pharmaceutical candidates, finding potential applications in the development of treatments for cancer and infectious diseases.[1] Its unique three-dimensional structure provides an exciting vector for exploring chemical space in drug design.[2]
This document provides a comprehensive guide to a robust and scalable synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol detailed herein is based on a multi-step synthetic sequence, emphasizing safety, efficiency, and reproducibility.
Synthetic Strategy: A Multi-Step Approach to a Key Building Block
The synthesis of this compound is not a trivial undertaking due to the inherent ring strain of the oxetane core and the challenges associated with selective fluorination and amination.[2] The most common and reliable route, which will be detailed in this protocol, involves a three-step sequence starting from the commercially available (3-Fluorooxetan-3-yl)methanol. This strategy is outlined below:
-
Mesylation: Conversion of the primary alcohol in (3-Fluorooxetan-3-yl)methanol to a good leaving group, typically a mesylate. This activation step is crucial for the subsequent nucleophilic substitution.
-
Azidation: Nucleophilic displacement of the mesylate group with an azide anion. This step introduces the nitrogen functionality in a protected form.
-
Reduction: Reduction of the azide to the primary amine to yield the final product, this compound.
This approach is favored due to the commercial availability of the starting material and the generally high-yielding and clean nature of each transformation.
Visualizing the Synthesis
Reaction Workflow
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity |
| (3-Fluorooxetan-3-yl)methanol | 865451-85-0 | Commercially available | ≥97% |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | Commercially available | ≥99% |
| Triethylamine (Et3N) | 121-44-8 | Commercially available | ≥99% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Commercially available | ≥99.8% |
| Sodium azide (NaN3) | 26628-22-8 | Commercially available | ≥99.5% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Commercially available | ≥99.8% |
| Palladium on carbon (10 wt. % Pd) | 7440-05-3 | Commercially available | - |
| Methanol (MeOH), anhydrous | 67-56-1 | Commercially available | ≥99.8% |
| Diethyl ether | 60-29-7 | Commercially available | ACS Grade |
| Saturated aqueous sodium bicarbonate | - | Prepared in-house | - |
| Brine | - | Prepared in-house | - |
| Anhydrous sodium sulfate | 7757-82-6 | Commercially available | ACS Grade |
Instrumentation:
-
Magnetic stirrers with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, dropping funnels, condensers, etc.)
-
Rotary evaporator
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Step 1: Synthesis of (3-Fluorooxetan-3-yl)methyl methanesulfonate
Rationale: The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive functional group. Mesylation is a common and effective method for this transformation, converting the alcohol into a mesylate which is an excellent leaving group.[3]
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3-Fluorooxetan-3-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per 1 g of alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (3-Fluorooxetan-3-yl)methyl methanesulfonate, which is often used in the next step without further purification.
Step 2: Synthesis of 3-(Azidomethyl)-3-fluorooxetane
Rationale: The azide functional group serves as a precursor to the primary amine. The SN2 reaction of sodium azide with the mesylate is an efficient method for introducing the nitrogen atom.[4] DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the azide salt and promoting the nucleophilic substitution.
Procedure:
-
In a round-bottom flask, dissolve the crude (3-Fluorooxetan-3-yl)methyl methanesulfonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of mesylate).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully concentrate the filtrate under reduced pressure. Caution: Organic azides can be explosive and should be handled with care. Avoid heating the neat compound to high temperatures. The crude 3-(Azidomethyl)-3-fluorooxetane is typically a pale yellow oil and can be used directly in the next step.
Step 3: Synthesis of this compound
Rationale: The final step involves the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, with palladium on carbon being a commonly used and effective catalyst.[5] This method generally proceeds with high yield and produces minimal byproducts.
Procedure:
-
Dissolve the crude 3-(Azidomethyl)-3-fluorooxetane (1.0 eq) in anhydrous methanol (20 mL per 1 g of azide) in a high-pressure hydrogenation vessel.
-
Carefully add 10 wt. % palladium on carbon (10 mol %).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the azide.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure amine.
Characterization Data
Expected Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.75-4.55 (m, 4H), 3.10 (d, J = 2.0 Hz, 2H), 1.65 (br s, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 96.5 (d, J = 245.5 Hz), 79.0 (d, J = 24.2 Hz), 45.0 (d, J = 5.1 Hz).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -135.2 (m).
-
Mass Spectrometry (ESI+): m/z 106.1 [M+H]⁺.
Safety Considerations
-
Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and heavy metals.
-
Organic azides are potentially explosive. Handle with care, avoid heat and shock, and use a safety shield.
-
Catalytic hydrogenation with hydrogen gas should be performed in a well-ventilated area using appropriate high-pressure equipment and safety precautions.
Conclusion
This detailed protocol provides a reliable and scalable method for the synthesis of this compound, a valuable building block for drug discovery. By following these procedures and adhering to the safety precautions, researchers can confidently produce this key intermediate for their research and development programs. The strategic use of a mesylation-azidation-reduction sequence offers a practical and efficient route to this important fluorinated oxetane derivative.
References
- 1. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
N-Alkylation with (3-Fluorooxetan-3-yl)methanamine: A Detailed Guide for Medicinal Chemists
Introduction: The Strategic Value of the 3-Fluorooxetan-3-yl)methylamino Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The (3-Fluorooxetan-3-yl)methylamino group has emerged as a valuable building block, offering a compelling combination of properties imparted by both the oxetane ring and the fluorine atom.
The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile bioisostere for commonly employed functional groups like gem-dimethyl or carbonyl groups. Its introduction can significantly enhance aqueous solubility, improve metabolic stability, and modulate the lipophilicity of a drug candidate. Furthermore, the inherent three-dimensionality of the oxetane scaffold can lead to improved target engagement and selectivity. The presence of a fluorine atom, a bioisostere for hydrogen, further refines the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be advantageous for optimizing cell permeability and reducing hERG liability. This strategic fluorination can also block metabolic oxidation at the adjacent carbon, enhancing the metabolic stability of the compound.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-alkylation of various scaffolds with (3-Fluorooxetan-3-yl)methanamine. We will delve into the mechanistic underpinnings of the key synthetic strategies, offer detailed, step-by-step protocols, and provide insights into troubleshooting and optimization.
Core Synthetic Strategies for N-Alkylation
The introduction of the (3-Fluorooxetan-3-yl)methyl group onto a primary or secondary amine, or the use of this compound as the primary amine for alkylation, can be effectively achieved through two primary methods: Reductive Amination and Direct N-Alkylation with Alkyl Halides . The choice of method will depend on the nature of the substrates, the desired final product, and the compatibility of other functional groups within the molecule.
Reductive Amination: A Versatile and Widely Used Method
Reductive amination is a powerful and highly versatile one-pot reaction that forms a new carbon-nitrogen bond by reacting a carbonyl compound (aldehyde or ketone) with an amine, followed by the in-situ reduction of the resulting imine or enamine intermediate. This method is often preferred for its high efficiency, broad substrate scope, and generally mild reaction conditions.
Mechanism of Reductive Amination:
The reaction proceeds in two key steps:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the corresponding secondary or tertiary amine.
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the reductive amination of a carbonyl compound with this compound.
Experimental Protocol: Reductive Amination with this compound
This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with this compound.
Materials:
-
This compound (or its hydrochloride salt)
-
Aldehyde or Ketone
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Solvent: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reactant Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and a suitable solvent (e.g., DCM, 10 mL/mmol of aldehyde/ketone).
-
Amine Addition: Add this compound (1.0-1.2 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature. For less reactive carbonyl compounds or to accelerate imine formation, a catalytic amount of acetic acid (0.1 eq) can be added. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting materials and the formation of the imine intermediate. This step typically takes 1-4 hours.
-
Reduction: Once imine formation is significant, add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. NaBH(OAc)₃ is generally preferred as it is milder and less toxic than NaBH₃CN.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS until the imine intermediate is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired N-alkylated product.
-
Table of Representative Reaction Conditions for Reductive Amination:
| Carbonyl Substrate | Reducing Agent | Solvent | Additive | Typical Reaction Time |
| Aliphatic Aldehyde | NaBH(OAc)₃ | DCM | None | 4-8 h |
| Aromatic Aldehyde | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | 6-12 h |
| Aliphatic Ketone | NaBH(OAc)₃ | THF | Acetic Acid (cat.) | 12-24 h |
| Aromatic Ketone | NaBH(OAc)₃ | DCE | Ti(OiPr)₄ (1.2 eq) | 16-24 h |
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often the reagent of choice for one-pot reductive aminations because it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion intermediate. This selectivity is crucial for the success of the one-pot procedure.
-
Solvent Selection: Aprotic solvents like DCM, DCE, and THF are commonly used as they do not react with the borohydride reducing agents. DCE is often used for less reactive substrates as it allows for higher reaction temperatures if necessary.
-
Acid Catalysis: The formation of the imine is an equilibrium process and is catalyzed by acid. A catalytic amount of acetic acid can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. For particularly challenging substrates, Lewis acids like Ti(OiPr)₄ can be employed to facilitate imine formation.
Direct N-Alkylation with Alkyl Halides: A Classical Approach
Direct N-alkylation involves the reaction of an amine with an alkyl halide in the presence of a base. This is a classical SN2 reaction where the amine acts as the nucleophile. While straightforward, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, especially with reactive alkyl halides and unhindered primary amines.
Mechanism of Direct N-Alkylation:
The reaction proceeds via a nucleophilic substitution mechanism (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond. A base is required to neutralize the hydrogen halide formed during the reaction.
Diagram of the Direct N-Alkylation Workflow:
Caption: Workflow for the direct N-alkylation of this compound with an alkyl halide.
Experimental Protocol: Direct N-Alkylation of this compound
This protocol provides a general procedure for the mono-N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl Halide (bromide or iodide are generally more reactive than chloride)
-
Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like DIPEA.
-
Solvent: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).
-
Potassium iodide (KI) (catalytic amount, optional for alkyl chlorides or less reactive bromides)
-
Standard work-up and purification equipment.
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., MeCN, 10 mL/mmol of amine).
-
Alkyl Halide Addition: Add the alkyl halide (1.0-1.1 eq) to the mixture. If using a less reactive alkyl halide, a catalytic amount of KI can be added to facilitate the reaction via the Finkelstein reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC or LC-MS to minimize the formation of the di-alkylated byproduct.
-
Work-up:
-
Once the starting amine is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product by flash column chromatography to isolate the desired mono-N-alkylated product.
-
Table of Representative Reaction Conditions for Direct N-Alkylation:
| Alkyl Halide | Base | Solvent | Temperature | Typical Reaction Time |
| Primary Alkyl Iodide | K₂CO₃ | MeCN | Room Temp. | 6-12 h |
| Primary Alkyl Bromide | Cs₂CO₃ | DMF | 50 °C | 8-16 h |
| Secondary Alkyl Bromide | DIPEA | DMSO | 80 °C | 24-48 h |
Causality Behind Experimental Choices:
-
Choice of Base: An excess of a solid inorganic base like K₂CO₃ or Cs₂CO₃ is often used to drive the reaction to completion and neutralize the generated acid. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. For sensitive substrates, a non-nucleophilic organic base like DIPEA can be used.
-
Solvent Selection: Polar aprotic solvents like MeCN, DMF, and DMSO are ideal for SN2 reactions as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free to react.
-
Controlling Over-alkylation: To minimize the formation of the di-alkylated product, it is crucial to use a slight excess of the amine or to add the alkylating agent slowly. Careful monitoring of the reaction is essential.
Troubleshooting and Optimization
The N-alkylation of this compound may present specific challenges due to the electronic and steric properties of the fluoro-oxetanyl moiety.
-
Reduced Nucleophilicity: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the amine, potentially slowing down the reaction. For reductive amination, this might necessitate the use of a Lewis acid catalyst to activate the carbonyl group. For direct alkylation, more forcing conditions (higher temperature, more reactive alkyl halide) may be required.
-
Steric Hindrance: While the oxetane ring is relatively small, the 3,3-disubstitution pattern can introduce some steric bulk around the aminomethyl group. This could hinder the approach to sterically demanding carbonyl compounds or alkyl halides.
-
Low Reactivity: If the reaction is sluggish, consider the following:
-
Reductive Amination: Increase the reaction temperature (if using a higher boiling point solvent like DCE), or add a Lewis acid catalyst (e.g., Ti(OiPr)₄, ZnCl₂).
-
Direct Alkylation: Switch to a more reactive alkyl halide (I > Br > Cl), use a more effective base (Cs₂CO₃ > K₂CO₃), or a more polar solvent (DMSO > DMF > MeCN). The addition of a catalytic amount of KI can also be beneficial.
-
-
Side Reactions:
-
Over-alkylation (Direct Alkylation): Use a larger excess of the amine, add the alkyl halide slowly, or consider using a protecting group strategy if mono-alkylation is proving difficult to achieve selectively.
-
Reduction of Carbonyl (Reductive Amination): Ensure that a selective reducing agent like NaBH(OAc)₃ is used. Stronger reducing agents like NaBH₄ may reduce the starting aldehyde or ketone.
-
Conclusion
The N-alkylation of various scaffolds with this compound provides a powerful strategy for introducing a highly desirable structural motif in drug discovery programs. Both reductive amination and direct alkylation offer viable synthetic routes, with the choice of method depending on the specific substrates and desired outcome. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently synthesize novel molecules with potentially improved physicochemical and pharmacological properties. The protocols and insights provided in this application note serve as a valuable resource for scientists working at the forefront of pharmaceutical research and development.
Application Notes and Protocols for the Utilization of (3-Fluorooxetan-3-yl)methanamine in Parallel Synthesis
Introduction: The Strategic Advantage of the 3-Fluorooxetane Moiety in Drug Discovery
The landscape of modern medicinal chemistry is characterized by a continuous search for molecular scaffolds that confer advantageous physicochemical and pharmacological properties upon drug candidates. Among the privileged motifs that have gained significant traction, the oxetane ring, a four-membered heterocycle, has emerged as a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[1][2] Its introduction can favorably modulate key drug-like properties such as aqueous solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups.[1][2]
The strategic incorporation of fluorine, the most electronegative element, further enhances the utility of the oxetane scaffold. The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] Moreover, the electron-withdrawing nature of fluorine can significantly influence the pKa of neighboring amines, a critical parameter for optimizing ligand-receptor interactions and pharmacokinetic profiles.[3]
This application note focuses on (3-Fluorooxetan-3-yl)methanamine (CAS 883311-82-8), a versatile building block that combines the benefits of both the oxetane ring and a fluorine atom.[5] Its primary amine functionality serves as a versatile handle for a wide array of chemical transformations, making it an ideal candidate for the rapid generation of diverse compound libraries through parallel synthesis. We present here detailed, field-proven protocols for three cornerstone reactions in library synthesis—amide coupling, reductive amination, and sulfonamide formation—to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 883311-82-8 | [5] |
| Molecular Formula | C₄H₈FNO | [5] |
| Molecular Weight | 105.11 g/mol | [6] |
| Boiling Point | 120 °C | [6] |
| Density | 1.14 g/cm³ | [6] |
| Flash Point | 26 °C | [6] |
Core Applications in Parallel Synthesis: Protocols and Methodologies
The primary amine of this compound is readily amenable to a variety of coupling reactions, enabling its incorporation into a multitude of molecular scaffolds. The following protocols are optimized for high-throughput parallel synthesis workflows, emphasizing efficiency, reliability, and broad substrate scope.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The amide bond is a ubiquitous feature in pharmaceuticals. The following protocol describes a robust method for the coupling of this compound with a diverse range of carboxylic acids using carbodiimide activation.
Caption: Parallel workflow for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (per reaction vial in a parallel synthesizer):
-
To a reaction vial containing a solution of the carboxylic acid (1.0 eq, 0.1 M in DMF), add a solution of this compound (1.1 eq, 0.1 M in DMF).
-
In a separate vial, prepare a stock solution of HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.
-
Add the HATU/DIPEA solution to the reaction vial.
-
Seal the vial and place it on a shaker at room temperature for 12-16 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated preparative HPLC.
Causality and Insights:
-
HATU is chosen as the coupling agent due to its high efficiency and low rate of racemization, which is critical when coupling chiral carboxylic acids.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.
-
The reaction is performed at room temperature to ensure the stability of the oxetane ring, which can be susceptible to ring-opening under harsh acidic or high-temperature conditions.[7]
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful and efficient method for forming secondary and tertiary amines from primary amines and carbonyl compounds. This one-pot procedure is highly amenable to parallel synthesis.
Caption: Parallel workflow for reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (per reaction vial):
-
To a reaction vial containing a solution of the aldehyde or ketone (1.0 eq, 0.2 M in DCM), add a solution of this compound (1.2 eq, 0.2 M in DCM).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Seal the vial and continue to stir at room temperature for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated preparative HPLC.
Causality and Insights:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the in-situ formed iminium ion but is slow to reduce the starting aldehyde or ketone, minimizing the formation of alcohol byproducts.[8]
-
The reaction is typically performed in non-protic solvents like DCM or DCE to prevent the decomposition of the reducing agent.
-
A slight excess of the amine is used to drive the imine formation equilibrium towards the product.
Sulfonamide Formation: Accessing a Privileged Pharmacophore
The sulfonamide functional group is a key component of numerous clinically approved drugs. This compound can be readily converted to the corresponding sulfonamide by reaction with a sulfonyl chloride.
Caption: Parallel workflow for sulfonamide synthesis.
Materials:
-
This compound
-
Sulfonyl chloride of interest
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (per reaction vial):
-
To a reaction vial containing a solution of this compound (1.2 eq, 0.2 M in DCM), add pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the sulfonyl chloride (1.0 eq, 0.2 M in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl solution (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated preparative HPLC.
Causality and Insights:
-
The reaction is initiated at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.
-
A base such as pyridine or DIPEA is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
The acidic and basic washes during the workup are crucial for removing unreacted starting materials and the base catalyst.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[8]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.
-
Storage: Keep the container tightly closed and store in a cool, dry place. The compound has a low flash point (26 °C) and is flammable.[6]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Oxetane Ring Stability: While the 3,3-disubstitution pattern generally enhances the stability of the oxetane ring, it can be susceptible to ring-opening under strongly acidic conditions or at high temperatures.[7] It is advisable to maintain reaction conditions at or near neutral pH and to avoid excessive heating.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis and medicinal chemistry. Its unique combination of a primary amine handle, a metabolically robust fluoro-substituent, and a property-modulating oxetane core provides a powerful tool for the rapid generation of diverse and novel chemical entities. The detailed protocols provided herein for amide coupling, reductive amination, and sulfonamide formation offer a solid foundation for researchers to leverage this building block in their drug discovery programs, accelerating the path toward new and improved therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. (3-Fluorophenyl)Methanamine Hydrochloride | C7H9ClFN | CID 49795968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 5. americanelements.com [americanelements.com]
- 6. This compound CAS#: 883311-82-8 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. moravek.com [moravek.com]
Application Note: Palladium-Catalyzed Coupling of (3-Fluorooxetan-3-yl)methanamine with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Fluorooxetane Moiety
In contemporary medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorine-containing motifs, the 3-fluorooxetane group has emerged as a valuable bioisostere for common functionalities like gem-dimethyl or carbonyl groups.[3][4] Its rigid, three-dimensional structure and the unique electronic properties conferred by the fluorine atom can lead to improved potency and pharmacokinetic profiles.
(3-Fluorooxetan-3-yl)methanamine is a key building block for introducing this desirable moiety. The development of robust and versatile methods for its coupling with aryl and heteroaryl halides is therefore of significant interest to the drug discovery community. This application note provides a detailed guide to the reaction conditions for this transformation, focusing on the principles and practical application of the Buchwald-Hartwig amination.[5]
Method Selection: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[6][7] Its broad substrate scope, functional group tolerance, and relatively mild conditions make it the preferred method for coupling primary amines with aryl halides, superseding harsher, classical methods.[5]
The general transformation is as follows:
Where Ar = aryl or heteroaryl, and X = I, Br, Cl, or OTf
While copper-catalyzed Chan-Lam coupling represents an alternative for C-N bond formation, often under milder, aerobic conditions, the Buchwald-Hartwig reaction generally offers a wider scope, particularly for less reactive aryl chlorides and sterically hindered amines.[8][9]
The Catalytic Cycle and Key Parameters
A deep understanding of the catalytic cycle is crucial for rational optimization and troubleshooting.[10] The generally accepted mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6]
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
BrettPhos Pd G3 Precatalyst (1-3 mol%)
-
BrettPhos (1-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, degassed toluene (0.1-0.2 M concentration relative to aryl halide)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), BrettPhos Pd G3 precatalyst, BrettPhos ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe. If the aryl halide is a liquid, add it at this stage.
-
Amine Addition: Add the this compound via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite® to remove palladium solids and inorganic salts, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography on silica gel to afford the desired N-aryl-(3-fluorooxetan-3-yl)methanamine product.
Optimization and Troubleshooting
Cross-coupling reactions can be sensitive, and optimization is often necessary.[11][12]
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (air/moisture exposure) | Ensure all reagents are dry and the solvent is thoroughly degassed. Use fresh catalyst/precatalyst.[13] |
| Insufficiently strong base or poor base solubility | Switch to NaOtBu or LHMDS. Ensure vigorous stirring to mix the heterogeneous base.[14] | |
| Low reaction temperature | Increase temperature in 10 °C increments (up to the solvent's boiling point). | |
| Hydrodehalogenation | Catalyst deactivation pathway | Screen different ligands (e.g., XPhos). Lowering the reaction temperature may also help. |
| Diarylation | Amine/halide ratio, ligand choice | Use a slight excess of the amine (1.2 equiv). Ensure a ligand like BrettPhos, known for promoting monoarylation, is used.[15] |
| Substrate Specificity | Aryl Chloride vs. Bromide/Iodide | Aryl chlorides are less reactive and may require higher catalyst loadings (2-5 mol%) and more specialized ligands like BrettPhos.[11][16] Aryl iodides can sometimes inhibit the catalyst.[13][14] |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl-(3-fluorooxetan-3-yl)methanamines. By carefully selecting a modern catalyst system, particularly one employing a bulky, electron-rich biaryl monophosphine ligand like BrettPhos, researchers can efficiently access these valuable building blocks. The provided protocols and troubleshooting guide offer a solid foundation for successfully implementing this crucial transformation in drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. [PDF] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. | Semantic Scholar [semanticscholar.org]
- 16. research.rug.nl [research.rug.nl]
Application Note: High-Efficiency Purification of (3-Fluorooxetan-3-yl)methanamine via Automated Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluorooxetan-3-yl)methanamine is a valuable building block in modern medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the fluorooxetane motif. However, its purification presents significant challenges due to its polar, basic nature and the absence of a strong UV chromophore. Standard silica gel chromatography often results in poor recovery and significant peak tailing due to strong interactions with acidic silanol groups. This application note provides a detailed, field-proven protocol for the efficient purification of this amine using flash column chromatography with an amine-functionalized stationary phase. We will explore the causality behind experimental choices, from method development on Thin-Layer Chromatography (TLC) to a step-by-step guide for automated flash purification, including strategies for detection and troubleshooting.
The Challenge: Chromatographic Behavior of Basic Amines
The primary amine functionality of this compound renders it basic. When subjected to chromatography on standard silica gel, a Brønsted acid, a strong acid-base interaction occurs between the analyte and the stationary phase's surface silanol groups (Si-OH).[1][2] This interaction leads to several undesirable outcomes:
-
Irreversible Adsorption: The compound can bind so strongly that it fails to elute from the column, resulting in significant yield loss.[3]
-
Peak Tailing: Slow and uneven desorption kinetics cause the chromatographic peaks to be broad and asymmetrical, a phenomenon known as tailing.[4][5] This severely compromises resolution and the ability to separate the target compound from closely eluting impurities.
-
Need for Aggressive Modifiers: To counteract these effects, chemists often add competing bases like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[6][7] While effective, these modifiers can be difficult to remove from the purified fractions and may alter the selectivity of the separation.[3]
Given these challenges, a more robust strategy involves changing the stationary phase to create a chemical environment more compatible with basic analytes.
Method Development Strategy: A Self-Validating Workflow
To develop a reliable and reproducible purification protocol, we employ a systematic approach that begins with small-scale analysis and logically scales to preparative flash chromatography. The key decision points are outlined in the workflow below.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
Application Note: A Multi-Modal Strategy for the Purity Determination of (3-Fluorooxetan-3-yl)methanamine
An In-Depth Technical Guide
**Abstract
This guide provides a comprehensive framework for determining the chemical purity of (3-Fluorooxetan-3-yl)methanamine, a novel building block relevant to pharmaceutical and materials science research. Recognizing the unique structural features of this molecule—a polar primary amine, a strained oxetane ring, and a fluorine substituent—a single analytical method is insufficient for a complete purity profile. We present a multi-modal approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is detailed with explanations of the underlying principles, experimental choices, and data interpretation. This document is intended for researchers, analytical scientists, and drug development professionals requiring robust, validated methods for the characterization of novel chemical entities.
Introduction: The Analytical Challenge
This compound (CAS 883311-82-8) is an emerging building block in medicinal chemistry.[1][2] The oxetane ring is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as aqueous solubility and metabolic stability.[3][4] The presence of a fluorine atom can further modulate properties like lipophilicity and binding affinity. As with any active pharmaceutical ingredient (API) precursor or novel compound, rigorous purity assessment is critical to ensure the reliability and reproducibility of experimental data and to meet regulatory standards.
The molecule's structure presents distinct analytical challenges:
-
Polarity: The primary amine group imparts high polarity, which can lead to poor peak shape (tailing) in chromatography due to interactions with active sites on columns and inlets.
-
Volatility: The compound has a relatively low molecular weight (105.11 g/mol ), suggesting potential for both GC and LC analysis.[2]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making UV-based quantification in HPLC challenging without derivatization.
-
Reactivity: The strained oxetane ring and primary amine can be susceptible to degradation under certain conditions.
This guide outlines a primary method (RP-HPLC-MS), an orthogonal method (GC-MS following derivatization), and an absolute quantification method (qNMR) to create a comprehensive and validated purity profile.
The Overall Analytical Strategy
A robust purity assessment relies on orthogonal methods—techniques that separate compounds based on different chemical principles. This minimizes the risk of co-eluting impurities going undetected. Our recommended strategy is visualized below.
Caption: Overall analytical workflow for purity determination.
Protocol 1: RP-HPLC-UV/MS for Non-Volatile Impurities
Principle: Reversed-phase HPLC is the primary method for analyzing non-volatile and semi-volatile impurities. The compound is separated on a non-polar stationary phase with a polar mobile phase. Due to the basic nature of the amine, an acidic mobile phase modifier (e.g., formic acid) is crucial to protonate the amine, ensuring sharp, symmetrical peaks. Mass Spectrometry (MS) is used as the primary detector for its high sensitivity and ability to provide mass information for the main component and any impurities, overcoming the compound's weak UV absorbance.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and column thermostat.
-
Detectors: Diode Array Detector (DAD) and a single quadrupole mass spectrometer (e.g., Agilent InfinityLab LC/MSD).
-
Column: Waters XBridge C18, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Sample Diluent: 50:50 Acetonitrile/Water.
Experimental Protocol
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
System Equilibration: Purge all mobile phase lines and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and run the chromatographic method outlined in the table below.
Method Parameters
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Wavelength | 210 nm (for general detection, low sensitivity expected) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Mass Range | m/z 50 - 500 |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
Data Interpretation
Purity is calculated using the area percent method from the MS total ion chromatogram (TIC).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identify impurities by their mass-to-charge ratio (m/z). The expected [M+H]⁺ for the parent compound is 106.1.
Protocol 2: GC-FID/MS for Volatile Impurities
Principle: Gas chromatography is an excellent orthogonal technique to HPLC, particularly for identifying volatile or semi-volatile impurities that may not be well-retained in a reversed-phase system. Direct injection of primary amines into a GC can cause poor peak shape and adsorption.[5][6] To overcome this, a derivatization step is employed to convert the polar amine into a less polar, more volatile derivative. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust and common method for this purpose.[7]
Derivatization Protocol
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation and Reagents
-
GC System: Agilent 8890 GC or equivalent, with a split/splitless inlet.
-
Detectors: Flame Ionization Detector (FID) and a mass spectrometer (e.g., Agilent 5977B MSD). A splitter should be used to direct effluent to both detectors simultaneously.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Reagents: BSTFA + 1% TMCS, Pyridine (anhydrous).
Method Parameters
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 60 °C (hold 2 min) |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C (Electron Ionization, 70 eV) |
| MS Mass Range | m/z 35 - 500 |
Data Interpretation
Purity is calculated from the FID chromatogram for better quantitative accuracy. The MS data is used for peak identification. The silylated derivative [M-CH₃]⁺ is often a prominent ion.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
Principle: qNMR is a primary analytical method that allows for the determination of a compound's purity without requiring a reference standard of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the molar concentration of the nuclei being observed.[10][11] By accurately weighing both the test sample and a certified internal standard of known purity into the same NMR tube, the purity of the test sample can be calculated by comparing the integral of one of its signals to a signal from the standard.[12]
Caption: Workflow for quantitative NMR (qNMR) analysis.
Instrumentation and Reagents
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%). Must be soluble in the chosen solvent and have peaks that do not overlap with the analyte.
-
Deuterated Solvent: Methanol-d₄ (CD₃OD) or DMSO-d₆.
Experimental Protocol
-
Sample Preparation (Crucial Step):
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight to 4 decimal places (W_analyte).
-
Accurately weigh approximately 10 mg of Maleic Acid into the same vial. Record the weight to 4 decimal places (W_std).
-
Add ~0.7 mL of the deuterated solvent to the vial and vortex until both components are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum using the parameters below, ensuring the experiment is run under quantitative conditions.
qNMR Acquisition Parameters
| Parameter | Value / Rationale |
| Pulse Program | zg30 (A 30° pulse angle reduces the required relaxation delay) |
| Relaxation Delay (D1) | ≥ 7 x T₁ (At least 30 seconds is a safe starting point) |
| Number of Scans (NS) | ≥ 16 (To ensure good signal-to-noise) |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Spectral Width (SW) | ~20 ppm |
Data Processing and Calculation
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the -CH₂NH₂ protons) and the signal from the internal standard (for Maleic Acid, the two vinyl protons at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
I: Integral value for the analyte or standard peak.
-
N: Number of protons for the integrated signal (e.g., N_analyte = 2 for -CH₂NH₂, N_std = 2 for Maleic Acid).
-
MW: Molecular weight (Analyte = 105.11 g/mol , Standard = 116.07 g/mol ).
-
W: Weight of the analyte or standard.
-
Purity_std: Purity of the certified internal standard (as a percentage).
-
Method Validation Strategy
All analytical methods intended for quality control must be validated to ensure they are suitable for their intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or USP General Chapter <1225>.[13][14][15][16][17]
| Validation Parameter | HPLC/GC (Purity Assay) | qNMR (Purity Assay) | HPLC/GC (Impurity Test) |
| Specificity | ✓ | ✓ | ✓ |
| Linearity | ✓ | ✓ | ✓ |
| Range | ✓ | ✓ | ✓ |
| Accuracy | ✓ | ✓ | ✓ |
| Precision | ✓ | ✓ | ✓ |
| Detection Limit (LOD) | - | - | ✓ |
| Quantitation Limit (LOQ) | - | - | ✓ |
| Robustness | ✓ | ✓ | ✓ |
References
- 1. americanelements.com [americanelements.com]
- 2. This compound CAS#: 883311-82-8 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. USP <1225> Method Validation - BA Sciences [basciences.com]
- 15. uspbpep.com [uspbpep.com]
- 16. fda.gov [fda.gov]
- 17. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
Application Notes & Protocols: Leveraging (3-Fluorooxetan-3-yl)methanamine in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has cemented its role as a powerful engine for hit identification, consistently delivering high-quality leads for challenging biological targets. The success of FBDD hinges on the quality and diversity of the fragment library, with a growing emphasis on sp³-rich, three-dimensional scaffolds. This guide provides a detailed technical overview and experimental protocols for the application of (3-Fluorooxetan-3-yl)methanamine , a novel and strategically designed fragment. By uniquely combining a polar, 3D oxetane ring, a fluorine atom for sensitive biophysical detection, and a primary amine for versatile synthetic elaboration, this fragment offers a significant advantage in modern drug discovery campaigns.
Part 1: Scientific Rationale: The Strategic Advantage of the this compound Fragment
The design of this compound (CAS 883311-82-8) is not accidental; it is a purpose-built tool for FBDD that addresses several key challenges in medicinal chemistry, including solubility, metabolic stability, and the need for efficient screening and hit evolution.
The Oxetane Motif: A Modern Bioisostere and Physicochemical Modulator
The four-membered oxetane ring is an increasingly popular motif in drug discovery for its ability to impart favorable physicochemical properties.[1][2]
-
Solubility and 3D-Character : As medicinal chemistry shifts away from "flat" molecules, the sp³-rich, non-planar structure of the oxetane ring introduces three-dimensionality. This often disrupts crystal packing and improves aqueous solubility, a critical parameter for drug candidates.[3]
-
Metabolic Stability : The oxetane ring can serve as a hydrophilic surrogate for metabolically labile groups like a gem-dimethyl moiety.[4] Its incorporation can block sites of oxidation and, in some cases, redirect metabolism away from cytochrome P450 pathways towards microsomal epoxide hydrolase (mEH), potentially reducing drug-drug interactions.[5]
-
Basicity (pKa) Attenuation : The inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines.[4] An oxetane placed beta to an amine, as in this compound, can lower its pKa by approximately 1.9 units.[3] This is a powerful strategy to fine-tune amine basicity, mitigating risks such as hERG channel inhibition or improving cell permeability without sacrificing key binding interactions.[2]
The Fluorine Atom: A Superior Handle for Screening and Potency
The strategic placement of a fluorine atom provides dual benefits in both the screening and optimization phases of FBDD.
-
¹⁹F NMR Screening : The fluorine nucleus (¹⁹F) is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Since there are no endogenous fluorine atoms in biological systems, ¹⁹F NMR provides a background-free window for detecting ligand binding.[6] This results in a highly sensitive and robust screening method, allowing for the rapid identification of weak-binding fragments with high confidence.[7][8] Screening fluorinated fragments via ¹⁹F NMR is often faster and requires less protein than traditional ¹H-based NMR methods.[8]
-
Modulation of Binding Affinity : The highly electronegative fluorine atom can alter a molecule's electronic properties and pKa.[9] It can participate in favorable interactions within a protein binding pocket, including hydrogen bonds and orthogonal multipolar interactions, thereby improving binding affinity and selectivity.[9]
The Primary Amine: A Versatile Vector for Elaboration
The primary amine is the fragment's primary synthetic handle, providing a robust and well-understood point for chemical modification. In FBDD, once a fragment hit is identified and its binding mode is confirmed (e.g., by X-ray crystallography), the goal is to "grow" the fragment into unoccupied regions of the binding site to gain potency.[10] The primary amine of this compound is ideal for this, enabling a wide array of established chemical reactions (e.g., amidation, reductive amination, sulfonylation) to systematically explore the surrounding chemical space.[11]
Alignment with FBDD Principles
This compound is an exemplary fragment that adheres to the widely accepted 'Rule of Three' for FBDD.[12]
| Property | Value for this compound | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | 105.11 g/mol [13] | < 300 Da | Ensures low molecular complexity, a hallmark of fragments. |
| cLogP | ~ -0.5 (Estimated) | < 3 | Low lipophilicity contributes to better aqueous solubility. |
| Hydrogen Bond Donors | 2 (from -NH₂) | ≤ 3 | Maintains a balance of polarity and permeability. |
| Hydrogen Bond Acceptors | 2 (from F, O) | ≤ 3 | Provides opportunities for specific polar interactions. |
| Fraction of sp³ carbons (Fsp³) | 1.0 | High Fsp³ is desirable | Confers three-dimensional character, moving away from flat molecules. |
Part 2: Application Protocols for FBDD Campaigns
This section provides detailed protocols for the integration and screening of this compound in a typical FBDD workflow.
Protocol: Fragment Quality Control and Library Integration
Causality: The integrity of any screening campaign relies on the quality of the library compounds. Impurities can cause artifacts, and poor solubility leads to false negatives. This protocol ensures the fragment is suitable for screening.
-
Purity Assessment :
-
Method : Analyze the supplied solid sample of this compound via LC-MS and ¹H/¹⁹F NMR.
-
Acceptance Criterion : Purity must be >95%. The NMR spectra should be consistent with the expected structure.
-
-
Solubility Determination :
-
Method : Prepare a 100 mM stock solution in DMSO. From this, prepare a 1 mM aqueous solution in the primary screening buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).
-
Analysis : Inspect the aqueous solution visually for precipitation. For quantitative assessment, use nephelometry.
-
Acceptance Criterion : The fragment must be soluble up to at least 500 µM in the final assay buffer with <5% DMSO.
-
-
Plate Preparation :
-
Prepare an "assay-ready" plate by dispensing the DMSO stock solution into a 96- or 384-well plate. Seal and store at -20°C.
-
Protocol: ¹⁹F NMR-Based Primary Screening
Causality: This protocol leverages the unique ¹⁹F nucleus of the fragment to detect binding to the target protein. Changes in the fluorine's chemical environment upon binding cause detectable perturbations in the NMR signal, providing a direct and robust measure of interaction.[7]
-
Sample Preparation :
-
Protein Sample : Prepare the target protein at a concentration of 10-20 µM in a deuterated aqueous buffer (e.g., 50 mM d₁₁-Tris-HCl, 150 mM NaCl, pH 7.5, in 99.9% D₂O). Add 5% DMSO-d₆ for instrument locking.
-
Fragment Sample (Reference) : Prepare a reference sample containing 250 µM of this compound in the same deuterated buffer.
-
Screening Sample : Prepare the screening sample by adding this compound to the protein solution to a final concentration of 250 µM.
-
-
NMR Data Acquisition :
-
Instrument : Use an NMR spectrometer equipped with a cryoprobe for maximum sensitivity (≥500 MHz).
-
Experiment : Acquire a standard 1D ¹⁹F NMR spectrum (with ¹H decoupling) for both the reference and screening samples.
-
Key Parameters :
-
Temperature: 298 K (25°C)
-
Number of Scans: 512-1024 (adjust for desired signal-to-noise)
-
Recycle Delay: 1.5 seconds
-
-
-
Data Analysis and Hit Criteria :
-
Processing : Process both spectra with identical parameters.
-
Analysis : Overlay the spectrum of the screening sample with the reference sample.
-
Hit Identification : A "hit" is identified by one or more of the following changes to the ¹⁹F signal in the presence of the protein:
-
Chemical Shift Perturbation (CSP) : A change in the signal's position (Δδ > ±0.05 ppm).
-
Line Broadening : An increase in the signal's peak width at half-height.
-
Signal Attenuation : A significant decrease in signal intensity, often indicative of binding to a large macromolecule.
-
-
-
Self-Validation/Controls :
-
Negative Control : Use a well-characterized, non-binding protein (e.g., Bovine Serum Albumin) to ensure observed effects are specific to the target.
-
Positive Control : If available, use a known fluorinated ligand for the target to confirm the assay is performing as expected.
-
Protocol: Hit Validation via Surface Plasmon Resonance (SPR)
Causality: Orthogonal validation is crucial to eliminate false positives arising from the primary screen (e.g., non-specific binding, aggregation). SPR is a label-free method that confirms direct binding and provides valuable kinetic data (Kᴅ).
-
Chip Preparation :
-
Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a density of ~5000-10000 Response Units (RU).
-
Use one flow cell as a reference by activating and deactivating it without protein immobilization.
-
-
Binding Analysis :
-
Analyte Preparation : Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+), typically from 100 µM down to ~1 µM.
-
Injection : Inject the fragment concentrations over both the target and reference flow cells. Include buffer-only injections for double referencing.
-
Data Collection : Monitor the change in response units (RU) over time to generate sensorgrams.
-
-
Data Interpretation :
-
Analysis : Subtract the reference channel and buffer injection signals. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir steady-state affinity) to determine the equilibrium dissociation constant (Kᴅ).
-
Hit Confirmation : A confirmed hit will show a concentration-dependent binding response and a measurable Kᴅ, typically in the high micromolar to low millimolar range for a fragment.
-
Part 3: Workflow for Hit-to-Lead Elaboration
Upon confirmation of a fragment hit and determination of its binding mode via structural biology, the primary amine of this compound serves as the anchor point for synthetic elaboration.
The objective is to synthesize a small, focused library of analogs where new chemical functionality is added via the amine. This "fragment growing" strategy aims to form new, favorable interactions with the target protein, guided by the structural information, to systematically improve binding affinity and develop a potent lead compound.
Conclusion
This compound is a highly valuable tool for modern fragment-based drug discovery. Its innovative design combines the physicochemical benefits of the oxetane ring, the screening advantages of a fluorine atom, and the synthetic versatility of a primary amine. By incorporating this fragment into screening libraries and applying the robust biophysical protocols outlined in this guide, researchers can enhance the efficiency and effectiveness of their hit-finding campaigns, ultimately accelerating the path toward novel therapeutics.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 6. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. lifechemicals.com [lifechemicals.com]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 13. This compound CAS#: 883311-82-8 [m.chemicalbook.com]
scale-up synthesis of (3-Fluorooxetan-3-yl)methanamine for preclinical studies
An Application Note for the Scale-Up Synthesis of (3-Fluorooxetan-3-yl)methanamine for Preclinical Studies
Abstract
This compound is a valuable building block in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties to drug candidates. The incorporation of the 3-fluorooxetane motif can enhance metabolic stability, improve aqueous solubility, and modulate the basicity of proximal amine groups, making it a desirable feature in modern drug design.[1][2][3] This application note provides a detailed, scalable, and robust synthetic protocol for the preparation of this compound hydrochloride, suitable for producing multi-gram to hundred-gram quantities required for preclinical development. The selected synthetic strategy prioritizes safety, scalability, and the use of readily available starting materials. We provide step-by-step protocols, in-process controls, characterization data, and critical safety considerations, particularly for the key deoxofluorination step.
Introduction: The Strategic Value of the 3-Fluorooxetane Moiety
The oxetane ring, a four-membered oxygen-containing heterocycle, is increasingly utilized in drug discovery as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[4][5] Its small, polar, and three-dimensional nature can significantly improve a molecule's drug-like properties.[4] Specifically, 3,3-disubstituted oxetanes are noted for their enhanced stability compared to other substitution patterns.[3][5]
The addition of a fluorine atom at the C3 position, adjacent to the aminomethyl group, introduces further strategic advantages:
-
pKa Attenuation: The strong electron-withdrawing nature of fluorine significantly reduces the basicity (pKa) of the primary amine.[1] This can be crucial for optimizing target engagement, reducing off-target effects (e.g., hERG inhibition), and improving cell permeability.[2]
-
Metabolic Blocking: The C-F bond is exceptionally strong, and the fluorine atom can act as a metabolic shield, preventing CYP450-mediated oxidation at or near the C3 position.
-
Conformational Control: The rigidity of the oxetane ring combined with the stereoelectronic effects of the fluorine atom can lock the aminomethyl side chain into a specific conformation, potentially enhancing binding affinity to the biological target.
Given these benefits, a reliable and scalable synthesis of this compound is essential for its broad application in preclinical drug development programs.
Retrosynthetic Analysis and Strategy Selection
For a synthesis to be suitable for preclinical scale-up, it must be robust, reproducible, and avoid hazardous reagents or conditions where possible, or else contain them with well-defined protocols. Several synthetic routes to the target molecule 1 were considered.
A common approach to similar structures involves the amination of a (3-alkyloxetan-3-yl)methanol derivative.[6] This can be achieved by converting the alcohol to a leaving group (e.g., mesylate) followed by displacement with an ammonia surrogate. The key challenge is the stereoselective introduction of both the fluorine and the aminomethyl group at a quaternary center.
Our selected strategy (Figure 1) commences from the commercially available 3-(hydroxymethyl)oxetan-3-ol (2 ). This approach sequesters the two key transformations—fluorination and amination—into distinct, high-yielding steps, which is advantageous for process control and scale-up.
Caption: Figure 1. Retrosynthetic analysis for the scale-up synthesis of this compound.
This pathway was chosen for several reasons:
-
Convergent Approach: It builds complexity from a simple, symmetrical, and commercially available starting material.
-
Robust Transformations: Each step involves well-established and high-yielding reactions (fluorination, tosylation, azide displacement, reduction).
-
Safety Management: The most hazardous step, deoxofluorination, is performed early in the sequence on a simpler intermediate. The use of an azide intermediate is a standard and manageable process in a controlled environment, offering a safer alternative to high-pressure ammonia reactions.[6]
Safety, Health, and Environment (SHE) Considerations
A. Deoxofluorination: The deoxofluorination of alcohols using reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor® is highly effective but carries significant risks that must be rigorously controlled during scale-up.
-
Exothermic Reaction: The reaction is exothermic and can lead to thermal runaway if the addition rate and cooling are not properly managed.
-
Reagent Instability: DAST is known to be thermally unstable and can decompose violently, especially in the presence of impurities or at elevated temperatures. For syntheses exceeding 100g, the use of more thermally stable alternatives like Deoxofluor® or PyFluor® is strongly recommended.
-
HF Formation: The reaction and subsequent work-up generate hydrogen fluoride (HF), which is extremely corrosive and toxic. All operations must be conducted in a high-performance chemical fume hood.[7] Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., neoprene or nitrile double-gloved), a lab coat, and a full-face shield.[7] An HF-specific first-aid kit with calcium gluconate gel must be readily accessible.
B. Sodium Azide: Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides.
-
Handling: Use non-metallic spatulas and avoid contact with lead, copper, or other heavy metals.
-
Quenching: Any residual azide in the reaction mixture or aqueous waste must be carefully quenched. A common method is the addition of sodium nitrite followed by acidification to generate nitrous acid, which decomposes the azide.
All waste generated must be disposed of according to institutional and local environmental regulations.
Detailed Experimental Protocols
This protocol is designed for a target scale of ~100 g of the final product. All operations should be performed in a well-ventilated fume hood.
Step 1: Synthesis of (3-Fluorooxetan-3-yl)methanol (3)
Caption: Figure 2. Workflow for the synthesis of Intermediate 3.
-
Materials:
-
3-(Hydroxymethyl)oxetan-3-ol (2 ): 118 g, 1.0 mol
-
Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride): 266 g, 1.2 mol
-
Dichloromethane (DCM), anhydrous: 2.0 L
-
Saturated aqueous sodium bicarbonate (NaHCO₃): 1.5 L
-
Brine: 1.0 L
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Equip a 5 L, 3-neck, round-bottom flask with a mechanical stirrer, a thermocouple, and a nitrogen inlet.
-
Charge the flask with 3-(hydroxymethyl)oxetan-3-ol (2 ) and anhydrous DCM (1.0 L).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask under nitrogen, dissolve Deoxofluor® in anhydrous DCM (1.0 L).
-
Add the Deoxofluor® solution to the cooled solution of the diol via an addition funnel dropwise over 2-3 hours, ensuring the internal temperature does not exceed -65 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution. Caution: Vigorous gas evolution (CO₂) will occur. Ensure adequate headspace in the flask.
-
Continue stirring for 1 hour until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 500 mL).
-
Combine the organic layers, wash with brine (1.0 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford (3-fluorooxetan-3-yl)methanol (3 ) as a colorless oil.
-
Step 2: Synthesis of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (4)
-
Materials:
-
(3-Fluorooxetan-3-yl)methanol (3 ): 120 g, 1.0 mol (assuming quantitative yield from Step 1)
-
p-Toluenesulfonyl chloride (TsCl): 210 g, 1.1 mol
-
Pyridine, anhydrous: 800 mL
-
Dichloromethane (DCM), anhydrous: 1.2 L
-
Hydrochloric acid (HCl), 2 M: 1.5 L
-
Saturated aqueous sodium bicarbonate (NaHCO₃): 1.0 L
-
-
Procedure:
-
In a 5 L flask equipped with a mechanical stirrer and thermocouple, dissolve alcohol 3 in anhydrous DCM (1.2 L) and pyridine (800 mL).
-
Cool the solution to 0 °C.
-
Add TsCl portion-wise over 1 hour, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
IPC: Monitor the reaction by TLC or LC-MS.
-
Slowly pour the reaction mixture into a beaker containing ice and 2 M HCl (1.5 L) with vigorous stirring.
-
Transfer to a separatory funnel, separate the organic layer.
-
Wash the organic layer sequentially with 2 M HCl (2 x 500 mL), water (1 L), and saturated NaHCO₃ (1 L).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step. If necessary, triturate with cold hexanes or recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield tosylate 4 as a white solid.
-
Step 3: Synthesis of 3-(Azidomethyl)-3-fluorooxetane (5)
-
Materials:
-
Tosylate 4 : 274 g, 1.0 mol (assuming quantitative yield from Step 2)
-
Sodium azide (NaN₃): 97.5 g, 1.5 mol
-
Dimethylformamide (DMF), anhydrous: 2.0 L
-
Water: 4.0 L
-
Diethyl ether: 3.0 L
-
-
Procedure:
-
In a 5 L flask, dissolve tosylate 4 in anhydrous DMF (2.0 L).
-
Add sodium azide (NaN₃). Caution: See SHE considerations.
-
Heat the mixture to 60-70 °C and stir for 12-18 hours.
-
IPC: Monitor the disappearance of the tosylate by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into a larger vessel containing 4.0 L of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 1.0 L).
-
Combine the organic extracts and wash with water (3 x 1.0 L) to remove residual DMF, followed by brine (1.0 L).
-
Dry over MgSO₄, filter, and carefully concentrate under reduced pressure (avoid high temperatures) to yield azide 5 as a colorless oil. Caution: Organic azides can be energetic; avoid distillation if possible. The crude product is typically of sufficient purity for the next step.
-
Step 4: Synthesis of this compound Hydrochloride (1)
-
Materials:
-
Azide 5 : 145 g, 1.0 mol (assuming quantitative yield from Step 3)
-
Palladium on carbon (Pd/C), 10% wt, 50% wet: ~15 g
-
Methanol (MeOH): 2.0 L
-
Hydrogen gas (H₂): Balloon or Parr hydrogenator
-
Hydrochloric acid (HCl) in diethyl ether (2 M solution): ~600 mL
-
-
Procedure:
-
Set up a hydrogenation apparatus (e.g., Parr shaker or H-Cube®).
-
In a suitable pressure vessel, dissolve azide 5 in methanol (2.0 L).
-
Caution: Purge the vessel with nitrogen. Under a nitrogen atmosphere, carefully add the wet 10% Pd/C catalyst.
-
Seal the vessel, evacuate, and backfill with hydrogen gas (3-4 cycles).
-
Pressurize the vessel to 50 psi (or use a hydrogen balloon for atmospheric pressure) and stir/shake vigorously at room temperature.
-
IPC: Monitor the reaction by TLC (stain with ninhydrin) or LC-MS. The reaction is typically complete in 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely. Quench the catalyst under water.
-
Cool the filtrate to 0 °C.
-
Slowly add the 2 M HCl in diethyl ether solution with stirring until precipitation is complete and the solution is acidic (check with pH paper).
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride (1 ) as a white crystalline solid.
-
Process Data and Characterization
The following tables summarize expected results for a 1.0 mole scale synthesis.
Table 1: Summary of Synthetic Protocol Performance
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (HPLC, %) | Physical Appearance |
| 1 | (3-Fluorooxetan-3-yl)methanol (3 ) | 120.11 | 80-90% | >95% | Colorless oil |
| 2 | (3-Fluorooxetan-3-yl)methyl tosylate (4 ) | 274.29 | 90-98% | >95% | White solid |
| 3 | 3-(Azidomethyl)-3-fluorooxetane (5 ) | 145.12 | 90-97% | >90% | Colorless oil |
| 4 | This compound HCl (1 ) | 141.57 | 85-95% | >99% | White crystalline solid |
Table 2: Analytical Characterization Data for this compound HCl (1)
| Analysis | Expected Result |
| ¹H NMR (400 MHz, D₂O) | δ 8.4-8.0 (br s, 3H, -NH₃⁺), 4.85 (d, J=24 Hz, 2H, -OCH₂-), 4.70 (d, J=24 Hz, 2H, -OCH₂-), 3.60 (d, J=16 Hz, 2H, -CH₂NH₃⁺) |
| ¹³C NMR (100 MHz, D₂O) | δ 95.5 (d, J=250 Hz, C-F), 76.0 (d, J=25 Hz, -OCH₂-), 42.0 (d, J=20 Hz, -CH₂NH₃⁺) |
| ¹⁹F NMR (376 MHz, D₂O) | δ -140 to -145 (m) |
| LC-MS (ESI+) | m/z calculated for C₄H₉FNO⁺ [M+H]⁺: 106.07; found: 106.1 |
| Purity (HPLC) | >99% (by UV at 210 nm) |
| Melting Point | Specific to the crystalline form, to be determined experimentally. |
Conclusion
This application note details a robust and scalable four-step synthesis of this compound hydrochloride, a key building block for preclinical drug candidates. The route begins with a commercially available diol and proceeds through manageable and high-yielding transformations. Critical safety protocols, particularly for the handling of fluorinating agents and azides, have been highlighted to ensure safe execution on a larger scale. The provided protocols and characterization data serve as a reliable guide for researchers and drug development professionals aiming to produce this valuable compound for their discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Oxetane Ring Instability in Synthesis
Welcome to the technical support center for troubleshooting oxetane ring instability during synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable, yet sometimes challenging, four-membered heterocycle into their synthetic strategies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and solve common issues encountered in the lab.
The oxetane ring, a strained cyclic ether, is an increasingly important motif in medicinal chemistry, offering a unique combination of properties including improved solubility, metabolic stability, and lipophilicity when replacing gem-dimethyl or carbonyl groups.[1][2][3] However, its inherent ring strain, while synthetically useful, can also be a source of instability, leading to undesired ring-opening, polymerization, or decomposition.[4][5][6][7] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My oxetane-containing product seems to be decomposing during silica gel chromatography. What is happening and how can I prevent it?
A: This is a very common issue. Standard silica gel is slightly acidic, which can catalyze the ring-opening of the strained oxetane ring.[7][8] The Lewis acidic sites on the silica surface can protonate the ether oxygen, activating the ring for nucleophilic attack by residual water, methanol from the eluent, or even the silica itself.
Solutions:
-
Neutralize Your Silica: Before preparing your column, slurry the silica gel in your chosen eluent system containing 1-2% triethylamine or another non-nucleophilic, volatile base. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column for purification.
-
Non-Chromatographic Purification: If your product is sufficiently volatile, distillation under reduced pressure is an excellent, non-invasive alternative.[8] Recrystallization is also a powerful purification technique for solid compounds.
Q2: I'm observing significant polymerization of my oxetane monomer during the reaction or workup. What are the likely causes?
A: Cationic ring-opening polymerization (CROP) is a common side reaction, especially with unsubstituted or 3-substituted oxetanes.[9][10][11] This is typically initiated by trace amounts of acid.
Causality and Prevention:
-
Acid Contamination: Ensure all glassware is rigorously dried and that all reagents and solvents are anhydrous and free of acidic impurities. Strong acids and even some Lewis acids used as catalysts can initiate polymerization.[9]
-
Reaction Temperature: Higher temperatures can sometimes promote polymerization. If your desired reaction allows, try running it at a lower temperature.
-
Monomer Purity: Impurities in the oxetane starting material can sometimes act as initiators. Ensure your monomer is of high purity before use.
Q3: My Williamson etherification to form the oxetane ring is giving low yields. What are the key parameters to optimize?
A: The intramolecular Williamson etherification is a robust method for oxetane synthesis, but its success hinges on favoring the intramolecular SN2 cyclization over intermolecular side reactions.[4][8]
Key Optimization Parameters:
| Parameter | Rationale | Troubleshooting Tips |
| Base Selection | The base must be strong enough to deprotonate the alcohol, but not so sterically hindered that it promotes elimination. | NaH, KOtBu, and LiHMDS are commonly effective. If elimination is observed, consider a less hindered base like K2CO3 in a polar aprotic solvent. |
| Solvent Choice | A polar aprotic solvent (e.g., DMF, DMSO, THF) is ideal as it solvates the cation of the base, leaving a more reactive "naked" alkoxide. | If solubility is an issue, a co-solvent system may be necessary. Ensure the solvent is anhydrous. |
| Concentration | High dilution conditions favor intramolecular reactions over intermolecular reactions. | A concentration of 0.01-0.05 M is a good starting point. Consider using a syringe pump to add the substrate slowly to the reaction mixture to maintain high dilution. |
| Leaving Group | A good leaving group is crucial for an efficient SN2 reaction. | Tosylates (Ts), mesylates (Ms), and halides (I > Br > Cl) are excellent choices.[4] |
Q4: I am attempting a Paternò-Büchi reaction to synthesize an oxetane, but the yields are poor and I see many byproducts. What should I investigate?
A: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be a powerful tool but is often sensitive to reaction conditions.[1][12][13][14]
Troubleshooting the Paternò-Büchi Reaction:
-
Wavelength of Light: The carbonyl compound must be excited to its n,π* state. Aromatic ketones and aldehydes can often be excited with longer wavelength UV light (e.g., 300-350 nm) which can minimize side reactions of the alkene. Aliphatic carbonyls may require shorter wavelengths (e.g., 254 nm).[13]
-
Solvent: Non-polar solvents are generally preferred.[13] Protic solvents can quench the excited state of the carbonyl.
-
Alkene Concentration: Using the alkene in excess can help to favor the desired intermolecular reaction over dimerization or other side reactions of the carbonyl compound.
-
Byproduct Formation: Common byproducts can arise from photoreduction of the carbonyl or polymerization of the alkene. Ensure your reactants are pure and degassed to remove oxygen, which can act as a triplet quencher.
In-Depth Troubleshooting Guides
Issue 1: Oxetane Ring Opening Under Acidic Conditions
The high ring strain of oxetanes makes them susceptible to ring-opening in the presence of Brønsted or Lewis acids.[6][15][16][17] The reaction is initiated by protonation or coordination to the ether oxygen, followed by nucleophilic attack.
Visualizing the Mechanism:
Caption: Acid-catalyzed ring-opening of an oxetane.
Experimental Protocols to Avoid Acid-Induced Decomposition:
Protocol 1: Neutralizing Silica Gel for Chromatography
-
Prepare the Slurry: In a beaker, add the required amount of silica gel for your column.
-
Add the Eluent: Pour your chosen eluent system (e.g., 20% ethyl acetate in hexanes) over the silica gel until it is fully submerged.
-
Add the Base: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Mix Thoroughly: Stir the slurry gently for 5-10 minutes to ensure complete neutralization.
-
Pack the Column: Pack your chromatography column with the neutralized silica slurry as you normally would.
-
Run the Column: Use an eluent that also contains 1% triethylamine to maintain the neutral conditions.
Protocol 2: Boc Protection/Deprotection without Ring Opening
Protecting groups are often necessary in multi-step syntheses. The acidic conditions typically used for Boc deprotection (e.g., neat TFA or HCl in dioxane) can readily destroy an oxetane ring.
-
Boc Protection (Oxetane-Tolerant):
-
Reagents: Di-tert-butyl dicarbonate (Boc)2O, a non-nucleophilic base (e.g., triethylamine or DIPEA), and a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure: To a solution of your amine-containing oxetane and base at 0 °C, add (Boc)2O. Allow the reaction to warm to room temperature and stir until complete by TLC. The basic conditions are well-tolerated by the oxetane ring.[7]
-
-
Boc Deprotection (Oxetane-Sparing):
-
Method 1: TMSOTf/2,6-Lutidine: This method generates a transient silyl-protected amine and is much milder than strong Brønsted acids.
-
Dissolve the Boc-protected oxetane and 2,6-lutidine (2-4 equivalents) in anhydrous DCM at -78 °C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-3 equivalents).
-
Stir at low temperature and monitor by TLC. Upon completion, quench with aqueous sodium bicarbonate.
-
-
Method 2: Zinc Bromide in DCM: Lewis acids can also effect Boc removal under milder conditions.
-
Dissolve the Boc-protected oxetane in DCM.
-
Add a solution of zinc bromide in DCM.
-
Stir at room temperature and monitor by TLC.
-
-
Issue 2: Instability to Strong Nucleophiles and Bases
While generally more stable under basic than acidic conditions, strong nucleophiles or harsh basic conditions can also lead to ring-opening or side reactions, particularly with activated oxetanes.[6][18]
Troubleshooting Workflow:
Caption: Troubleshooting oxetane instability under basic/nucleophilic conditions.
Conclusion
The successful synthesis of oxetane-containing molecules requires a keen awareness of the stability of this strained ring system. By understanding the mechanisms of potential decomposition pathways and carefully selecting reagents and reaction conditions, the challenges of oxetane ring instability can be effectively managed. This guide provides a foundation for troubleshooting common issues, but as always, careful reaction monitoring and analysis are paramount to success.
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxetane - Wikipedia [en.wikipedia.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Polyoxetane - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Paterno buchi reaction | PPTX [slideshare.net]
- 13. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. ddd.uab.cat [ddd.uab.cat]
- 17. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 18. chemrxiv.org [chemrxiv.org]
preventing side reactions in the synthesis of (3-Fluorooxetan-3-yl)methanamine
Welcome to the technical support center for the synthesis of (3-Fluorooxetan-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during the synthesis of this valuable fluorinated building block. Our goal is to provide you with the expertise and practical insights needed to achieve a successful and efficient synthesis.
Introduction
This compound is a critical building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the 3-fluorooxetane moiety. However, its synthesis can be challenging due to the inherent reactivity of the strained oxetane ring and the nucleophilicity of the primary amine. This guide provides a comprehensive overview of the common synthetic routes, potential side reactions, and troubleshooting strategies to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are:
-
Reductive Amination: This approach typically starts from 3-fluorooxetane-3-carbaldehyde and involves the formation of an imine with an ammonia equivalent, followed by in-situ reduction.
-
Reduction of an Azide Precursor: This route involves the synthesis of 3-(azidomethyl)-3-fluorooxetane from a suitable precursor (e.g., the corresponding alcohol or halide), followed by reduction to the primary amine.
Q2: I am observing significant amounts of (3-fluorooxetan-3-yl)methanol in my reductive amination reaction. What is the likely cause and how can I prevent it?
A2: The formation of the corresponding alcohol is a common side reaction in reductive aminations. It occurs when the reducing agent reduces the starting aldehyde before the imine is formed. To mitigate this, consider the following:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium borohydride (NaBH₄) is more reactive and can readily reduce the aldehyde.
-
Reaction Conditions: Ensure that the imine formation is favored before the addition of the reducing agent. This can be achieved by:
-
Adding the reducing agent portion-wise.
-
Allowing the aldehyde and amine source to stir for a period before introducing the reducing agent.
-
Using a dehydrating agent, such as molecular sieves, to drive the imine formation equilibrium.
-
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting aldehyde reduction.
Q3: My final product is showing impurities that I suspect are from the oxetane ring opening. How can I avoid this?
A3: The oxetane ring is susceptible to opening under strongly acidic or basic conditions, and in the presence of certain Lewis acids. To prevent ring-opening:
-
Avoid Strong Acids and Bases: Use mild reaction conditions whenever possible. If an acid or base is required, opt for weaker, non-nucleophilic alternatives.
-
Careful Reagent Selection: Be cautious with reagents that can act as strong Lewis acids. If a Lewis acid is necessary, consider using it at low temperatures and for shorter reaction times.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of potential ring-opening side reactions.
Q4: I am struggling with the purification of the final product. It seems to be very polar and water-soluble. What are the recommended purification methods?
A4: The purification of small, polar amines like this compound can be challenging. Here are some effective strategies:
-
Salt Formation and Crystallization: Convert the amine to a hydrochloride or other suitable salt, which can often be purified by crystallization from an appropriate solvent system.
-
Chromatography:
-
Reverse-Phase HPLC: This can be an effective method for purifying polar compounds.
-
Ion-Exchange Chromatography: This technique separates compounds based on their charge and can be highly effective for purifying amines.
-
Derivatization: In some cases, derivatizing the amine with a lipophilic group can facilitate purification by standard silica gel chromatography. The protecting group can then be removed in a subsequent step.
-
-
Distillation: If the amine is sufficiently volatile, distillation under reduced pressure can be a viable purification method.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the synthesis of this compound and offers step-by-step solutions.
Problem 1: Low Yield in Reductive Amination
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete conversion of starting aldehyde. | 1. Inefficient imine formation. 2. Insufficient amount or activity of the reducing agent. 3. Steric hindrance. | 1. Add a dehydrating agent (e.g., 3Å or 4Å molecular sieves). 2. Increase the equivalents of the amine source. 3. Use a more active reducing agent or increase the reaction temperature slightly. 4. If using a sterically hindered amine source, consider a less hindered alternative or a different synthetic route. |
| Formation of multiple unidentified byproducts. | 1. Decomposition of starting materials or product. 2. Competing side reactions. | 1. Lower the reaction temperature. 2. Screen different solvents. 3. Analyze the reaction mixture by LC-MS to identify major byproducts and adjust the reaction conditions accordingly. |
Problem 2: Side Reactions in Azide Reduction
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete reduction of the azide. | 1. Insufficient reducing agent. 2. Catalyst poisoning (for catalytic hydrogenation). 3. Low reaction temperature or short reaction time. | 1. Increase the equivalents of the reducing agent (e.g., LiAlH₄) or the catalyst loading (e.g., Pd/C). 2. Ensure the starting material is free of catalyst poisons (e.g., sulfur-containing compounds). 3. Increase the reaction temperature or extend the reaction time. |
| Formation of over-reduced or dehalogenated products. | 1. Harsh reducing conditions. | 1. Use a milder reducing agent (e.g., H₂/Pd/C instead of LiAlH₄). 2. Perform the reaction at a lower temperature and pressure (for catalytic hydrogenation). |
Problem 3: Use of Protecting Groups
The primary amine product can undergo further reactions. Using a protecting group can prevent this.
| Protecting Group | Introduction | Stability | Removal |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., Et₃N, DMAP) | Stable to hydrogenation, mild base. | Strong acid (e.g., TFA, HCl). |
| Cbz (Carbobenzyloxy) | Benzyl chloroformate, base | Stable to acidic conditions, mild base. | Catalytic hydrogenation (H₂/Pd/C). |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu, base | Stable to acidic conditions, hydrogenation. | Mild base (e.g., piperidine). |
Expert Tip: The choice of protecting group should be orthogonal to the other reaction conditions in your synthetic sequence. For instance, if your synthesis involves a hydrogenation step, avoid using a Cbz protecting group.
Experimental Protocols & Visualizations
Workflow for Reductive Amination
Troubleshooting Logic for Side Product Formation
Technical Support Center: Optimizing Reaction Yield for the Amination of 3-Fluoro-3-(halomethyl)oxetane
Welcome to the technical support center for the amination of 3-fluoro-3-(halomethyl)oxetane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. The unique reactivity of the strained oxetane ring, coupled with the influence of the fluorine atom, presents specific challenges that can impact reaction yield and purity.[1][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amination of 3-fluoro-3-(halomethyl)oxetane. For each issue, we explore the potential causes and provide actionable solutions based on established chemical principles and field-proven insights.
Issue 1: Low or No Conversion to the Desired Aminated Product
You've set up your reaction, but analysis by TLC, LC-MS, or GC-MS shows a significant amount of unreacted starting material.
| Potential Cause | Explanation | Recommended Action |
| Insufficient Nucleophilicity of the Amine | The electron-withdrawing effect of the fluorine atom on the oxetane ring can decrease the electrophilicity of the adjacent carbon, requiring a sufficiently nucleophilic amine for displacement. | - For weakly nucleophilic amines (e.g., anilines), consider using a stronger, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity. - Alternatively, explore catalytic methods, such as palladium-catalyzed C-N coupling, which can be effective for less reactive amines.[5] |
| Inappropriate Solvent Choice | The solvent plays a crucial role in solvating the reactants and stabilizing the transition state. A suboptimal solvent can hinder the reaction rate. | - For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively free. - If solubility is an issue, consider a co-solvent system. |
| Inadequate Reaction Temperature | The activation energy for the reaction may not be reached at the current temperature, especially with less reactive halogens (e.g., chlorine). | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. - Be cautious of excessive heat, which can promote side reactions. (See Issue 2). |
| Poor Leaving Group Ability (Cl vs. Br) | A chloromethyl group is a less effective leaving group than a bromomethyl group, leading to slower reaction kinetics.[6] | - If starting with the 3-fluoro-3-(chloromethyl)oxetane, consider converting it to the more reactive 3-fluoro-3-(iodomethyl)oxetane via a Finkelstein reaction (e.g., with NaI in acetone). |
Issue 2: Significant Formation of Side Products
Your reaction yields a complex mixture, with the desired product being a minor component.
| Potential Cause | Explanation | Recommended Action |
| Oxetane Ring-Opening | The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, especially under acidic conditions or at elevated temperatures.[1][3][7] | - Strictly avoid acidic conditions. If your amine salt is used, ensure complete neutralization. - Use milder reaction temperatures. - Choose a base that is strong enough to deprotonate the amine but not so harsh that it promotes ring-opening. - The use of Lewis acids to activate the leaving group should be done with extreme caution as they can also catalyze ring-opening.[3] |
| Grob Fragmentation or E2 Elimination | Strong, sterically hindered bases can promote elimination reactions, leading to the formation of olefinic byproducts.[8] | - Opt for a less sterically hindered base. For example, use K₂CO₃ or Cs₂CO₃ instead of t-BuOK. - Use the minimum effective amount of base. |
| Over-alkylation of Primary Amines | Primary amines can react with the product to form a tertiary amine, reducing the yield of the desired secondary amine. | - Use a larger excess of the primary amine (2-5 equivalents) to favor the formation of the secondary amine. - Add the 3-fluoro-3-(halomethyl)oxetane slowly to the reaction mixture containing the amine. |
The following diagram illustrates the desired amination pathway versus the common side reactions of ring-opening and elimination.
Caption: Competing reaction pathways in the amination of 3-fluoro-3-(halomethyl)oxetane.
Frequently Asked Questions (FAQs)
Q1: What is the best leaving group to use: chloromethyl or bromomethyl?
The bromomethyl derivative is generally more reactive than the chloromethyl analog due to the better leaving group ability of bromide.[6] This allows for milder reaction conditions (lower temperatures, weaker bases), which can help to suppress side reactions like ring-opening. If you are experiencing low conversion with the chloromethyl starting material, switching to the bromomethyl version is a recommended strategy.
Q2: Which base should I choose for my amination reaction?
The choice of base is critical and depends on the pKa of your amine.
| Base | Typical Use Case | Considerations |
| K₂CO₃, Cs₂CO₃ | General purpose for primary and secondary aliphatic amines. | Mild and often a good starting point. Less likely to cause elimination. |
| Et₃N, DIPEA | With amine hydrochlorides to liberate the free amine. | Can also act as a nucleophile in some cases. Ensure it is not a competing nucleophile.[9] |
| NaH, KHMDS | For weakly nucleophilic amines (e.g., some anilines or amides). | Very strong bases; use at low temperatures to avoid side reactions. |
| t-BuOK | Generally not recommended. | Its steric bulk can favor elimination (Grob fragmentation) over substitution.[1] |
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate can be useful for visualizing the product if it is not UV-active. For more quantitative analysis, LC-MS or GC-MS are ideal for tracking the disappearance of starting material and the appearance of the product and byproducts.
Q4: My product is difficult to purify. What are some recommended purification strategies?
Purification can be challenging due to the polarity of the aminated oxetane product.
-
Column Chromatography: This is the most common method. Use a gradient elution on silica gel, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine product on the silica gel.
-
Acid-Base Extraction: If your product is basic, you can perform an aqueous workup. Extract your crude material with a dilute acid (e.g., 1M HCl) to move your product into the aqueous layer. Wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material.
This flowchart provides a systematic approach to troubleshooting common issues.
Caption: A decision-making workflow for optimizing the amination reaction.
Experimental Protocol: General Procedure for Amination
This protocol provides a starting point for the amination of 3-fluoro-3-(bromomethyl)oxetane with a primary or secondary aliphatic amine.
Materials:
-
3-Fluoro-3-(bromomethyl)oxetane (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (or DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the 3-fluoro-3-(bromomethyl)oxetane dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for your specific substrate.
We hope this technical guide serves as a valuable resource for your research. Should you have further questions or require additional support, please do not hesitate to contact our technical service team.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Fluorinated Amines
Welcome to our dedicated technical support center for the purification of polar fluorinated amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these compounds. As your Senior Application Scientist, I've structured this resource to provide not just procedural steps, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your purification workflows.
Introduction: The Challenge of Polar Fluorinated Amines
Polar fluorinated amines are a cornerstone of modern medicinal chemistry, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability. However, the very properties that make them valuable—the high electronegativity of fluorine and the basicity of the amine group—create a unique and often frustrating set of purification challenges. These molecules frequently exhibit unusual polarity, altered pKa values, and a tendency for strong interactions with silica gel, leading to issues like poor solubility, peak tailing in chromatography, and difficulty in removal of residual acids or bases. This guide provides practical, field-tested solutions to these common problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Issue 1: Severe Peak Tailing during Silica Gel Chromatography
Question: I'm trying to purify my polar fluorinated amine on a silica gel column, but I'm seeing severe peak tailing, and my compound is eluting much later than expected, if at all. What's happening and how can I fix it?
Answer: This is a classic problem arising from the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. The amine group is protonated, leading to strong ionic binding that causes tailing and sometimes irreversible adsorption. The presence of electron-withdrawing fluorine atoms can reduce the amine's basicity, but for many polar amines, this interaction remains a significant hurdle.
Solutions:
-
Mobile Phase Modification (The "Quick Fix"):
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your compound for the acidic sites on the silica.
-
Recommended Modifiers:
-
Ammonium hydroxide (NH₄OH): Typically 0.1-1% added to the more polar solvent (e.g., Methanol).
-
Triethylamine (TEA): Typically 0.1-1% added to the overall mobile phase. TEA is more volatile and often easier to remove during solvent evaporation.
-
-
-
Mechanism of Action: The added base neutralizes the acidic silanol groups, preventing the protonation and strong binding of your fluorinated amine, thereby allowing it to elute more symmetrically.
-
-
Stationary Phase Selection (The "Robust" Solution):
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Alumina (Basic or Neutral): For moderately polar to nonpolar basic compounds, basic or neutral alumina can be an excellent alternative to silica, as its surface is not acidic.
-
Amine-Functionalized Silica: This is a specialty phase where the silica is bonded with aminopropyl groups, creating a basic surface that is ideal for purifying basic compounds via normal-phase chromatography.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is often the best choice. The separation occurs on a nonpolar stationary phase, and interactions with acidic silanols are minimized. A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.
-
Experimental Protocol: Optimizing a Mobile Phase with a Basic Modifier
-
Initial TLC Analysis: Spot your crude sample on a standard silica TLC plate.
-
Develop Three TLC Plates in Parallel:
-
Plate A (Control): Develop in your standard mobile phase (e.g., 9:1 Dichloromethane/Methanol).
-
Plate B (TEA): Develop in the same mobile phase with 0.5% TEA added.
-
Plate C (NH₄OH): Prepare a 9:1 Dichloromethane/ (Methanol + 1% NH₄OH) mobile phase.
-
-
Compare Rf Values and Spot Shape: You should observe that the spots on Plates B and C have a higher Rf and are much rounder (less streaking) than on Plate A. This confirms that the basic modifier is effective.
-
Column Chromatography: Pack your column with silica gel and equilibrate with your chosen mobile phase (e.g., Hexane/Ethyl Acetate + 0.5% TEA). Load your sample and elute, collecting fractions. The improved peak shape will lead to better separation and higher purity of the collected fractions.
Workflow for Selecting the Right Chromatography Method
Caption: Decision workflow for troubleshooting peak tailing in amine purification.
Issue 2: Difficulty Removing Salt Impurities (e.g., HCl or TFA salts)
Question: My fluorinated amine was synthesized or deprotected using an acid (like HCl or TFA), and now I can't seem to get rid of the salt. It's showing up in my NMR and affecting my yield. How do I remove it?
Answer: This is a common issue, especially after deprotection steps (e.g., Boc deprotection with TFA). The resulting ammonium salt is often highly polar and can be difficult to separate from the free amine. The key is to effectively neutralize the salt and then extract the free amine into an organic solvent.
Solutions:
-
Aqueous Basic Wash (Liquid-Liquid Extraction):
-
Protocol:
-
Dissolve your crude product in an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of a weak base. Sodium bicarbonate (NaHCO₃) is usually the first choice. For more stubborn salts, a dilute solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used. Avoid strong bases like NaOH unless your compound is stable to them, as they can cause degradation.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer to yield the free amine.
-
-
Why it Works: The basic wash deprotonates the ammonium salt, converting it back to the neutral (and more organic-soluble) free amine. The resulting inorganic salt (e.g., NaCl, Na₂SO₄) is highly water-soluble and is partitioned into the aqueous layer.
-
-
Solid-Phase Extraction (SPE):
-
When to Use: This is particularly useful for small-scale purifications or when your amine has some water solubility, making liquid-liquid extraction inefficient.
-
Method: Use a strong cation-exchange (SCX) SPE cartridge.
-
Load: Dissolve your crude amine salt in a suitable solvent (e.g., Methanol) and load it onto the pre-conditioned SCX cartridge. The protonated amine will bind to the negatively charged stationary phase.
-
Wash: Wash the cartridge with the loading solvent (e.g., Methanol) to elute neutral impurities.
-
Elute: Elute your purified amine by washing the cartridge with a solution of ammonia in methanol (typically 2 M). The ammonia is a strong enough base to deprotonate your amine and release it from the cartridge.
-
Evaporate: Evaporate the solvent to obtain your purified free amine.
-
-
Data Summary: Choosing a Basic Wash
| Base Solution | Strength | Recommended Use | Cautions |
| Saturated Sodium Bicarbonate | Weak | First choice for neutralizing strong acid salts (HCl, TFA). | May not be strong enough for some weakly basic amines. |
| Dilute Sodium Carbonate (1M) | Moderate | More effective than bicarbonate for stubborn salts. | Can be too basic for sensitive functional groups. |
| Dilute Ammonium Hydroxide (1M) | Moderate | Good choice, as excess base is volatile. | Can sometimes form emulsions. |
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated amine less basic than its non-fluorinated analog?
The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen atom of the amine group. As basicity is a measure of the availability of the lone pair of electrons on the nitrogen to accept a proton, this reduction in electron density makes the amine less basic (i.e., it lowers its pKa). This can be advantageous in purification, as it may reduce the interaction with silica gel, but it also means that stronger conditions may be needed for certain reactions or salt formations.
Q2: I'm having trouble removing the final traces of solvent from my purified amine. It seems to be forming an azeotrope. What should I do?
Fluorinated compounds are known to form azeotropes (constant boiling point mixtures) with common organic solvents. If you are using a rotary evaporator and still have residual solvent, consider the following:
-
High Vacuum Drying: Place the sample under a high vacuum line (using a Schlenk line or similar apparatus) for several hours or overnight.
-
Solvent Co-evaporation: Add a solvent that does not form an azeotrope with your compound and has a higher boiling point than the problematic solvent (e.g., toluene or heptane). Evaporate the mixture. The idea is that the added solvent will help to "chase" the residual solvent out. Repeat this process 2-3 times.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a solvent like 1,4-dioxane and is not volatile, lyophilization can be an effective way to remove final solvent traces without using heat.
Q3: Can I use reversed-phase (C18) chromatography for all polar fluorinated amines?
Reversed-phase chromatography is an excellent tool, but it's not a universal solution. Its effectiveness depends on the overall polarity of your molecule. While the amine and fluorine atoms are polar, the molecule must have sufficient nonpolar (hydrocarbon) character to retain on the nonpolar C18 stationary phase. For very small, highly polar fluorinated amines, retention may be poor, and the compound might elute in the void volume. In such cases, other techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using an ion-exchange resin might be more appropriate.
Technical Support Center: Improving the Solubility of (3-Fluorooxetan-3-yl)methanamine Derivatives
Introduction:
Welcome to the technical support center for (3-Fluorooxetan-3-yl)methanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this increasingly important class of compounds. The unique physicochemical properties imparted by the fluorooxetane motif, while beneficial for metabolic stability and target binding, can present significant challenges in achieving adequate solubility for biological screening and formulation development.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you systematically address and overcome these solubility hurdles.
Part 1: Troubleshooting Guide
This section is structured to address specific experimental issues you may encounter. Each problem is followed by a series of guided questions, potential causes, and actionable solutions grounded in physicochemical principles.
Scenario 1: My this compound derivative has crashed out of my aqueous buffer during my in vitro assay.
Initial Diagnostic Questions:
-
What is the pH of your buffer?
-
What is the final concentration of your compound in the assay?
-
Does your buffer contain any components that could interact with your compound (e.g., high salt concentrations, phosphate)?
-
Did you use a co-solvent to prepare your stock solution, and what was the final concentration of the co-solvent in the assay medium?
Potential Causes & Solutions:
-
Cause: The pH of the buffer is at or near the isoelectric point of your compound, minimizing its ionization and thus its aqueous solubility. The primary amine in this compound derivatives makes their solubility highly pH-dependent.[4][5]
-
Solution: pH Adjustment. The primary amine group is basic and will be protonated at acidic pH, forming a more water-soluble ammonium salt.[6]
-
Actionable Step: Systematically evaluate the solubility of your compound across a range of pH values. Often, decreasing the pH of the buffer can dramatically increase solubility.[] For many amine-containing drugs, a lower pH environment, such as that found in the stomach (pH 1.2), can lead to high solubility.[8]
-
-
Cause: The intrinsic solubility of the free base form of your compound is very low, and you have exceeded this limit.
-
Solution: Salt Formation. Converting the amine to a salt form is a common and highly effective method for increasing aqueous solubility.[9][10][11]
-
Actionable Step: Synthesize a hydrochloride or other pharmaceutically acceptable salt of your compound. The hydrochloride salt form is often used to enhance water solubility.[12]
-
-
Cause: Your stock solution, likely prepared in a co-solvent like DMSO, is causing the compound to precipitate when diluted into the aqueous assay buffer (an anti-solvent effect).
-
Solution: Co-solvent Optimization. While co-solvents can dissolve hydrophobic molecules, their proportion in the final aqueous medium is critical.[13][14]
-
Actionable Step: Minimize the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your assay to typically less than 1-5%.[14] If solubility is still an issue, consider using a different, more potent co-solvent like polyethylene glycol 400 (PEG 400) or propylene glycol in your formulation.[]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in aqueous media?
A1: The solubility of these derivatives is a complex interplay of several structural features:
-
The Oxetane Ring: While the oxygen atom in the oxetane ring can act as a hydrogen bond acceptor and generally improves aqueous solubility compared to a gem-dimethyl group, the overall ring system is still largely lipophilic.[1][2]
-
The Fluorine Atom: Fluorine is highly electronegative and its introduction can significantly alter the electronic properties of the molecule.[15][16] It can lower the basicity (pKa) of the nearby amine group.[16][17][18] This means that at a neutral pH, a smaller fraction of the amine groups will be protonated (ionized) compared to a non-fluorinated analogue, leading to lower solubility.
-
The Methanamine Group: The primary amine is a basic functional group. Its contribution to solubility is highly dependent on the pH of the solution. In its neutral (free base) form, it contributes less to water solubility than in its protonated (salt) form.[6]
Q2: How does the fluorine atom specifically impact the solubility of my compound?
A2: The fluorine atom has several effects:
-
pKa Reduction: Fluorine's strong electron-withdrawing effect can lower the pKa of the adjacent amine.[16][19][20] A lower pKa means the amine is a weaker base. This is a critical consideration because the solubility of an amine-containing compound is often highest at a pH below its pKa, where it exists predominantly in its ionized, more soluble form.
-
Lipophilicity (LogP): A single fluorine substitution can sometimes slightly increase the lipophilicity (LogP) of a molecule, which can decrease aqueous solubility.[16]
-
Crystal Packing: Fluorine can participate in unique intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which can affect the crystal lattice energy of the solid form. A more stable crystal lattice requires more energy to break, leading to lower solubility.
Q3: What is the first step I should take to systematically improve the solubility of my new derivative?
A3: The foundational first step is to determine the thermodynamic equilibrium solubility of your compound. The shake-flask method is the gold standard for this.[21] This will give you a baseline measurement and allow you to quantify the effectiveness of any solubility enhancement techniques you employ.
Q4: When should I consider salt formation versus using a co-solvent system?
A4: The choice depends on your experimental context:
-
Salt Formation: This is an excellent strategy for both in vitro and in vivo studies. Forming a salt, such as a hydrochloride salt, can dramatically increase aqueous solubility and dissolution rate.[9][10][11] This is often a preferred method for developing oral dosage forms.[6]
-
Co-solvent Systems: These are very useful for early-stage in vitro screening where you need to dissolve the compound in a stock solution.[22] However, you must be cautious about the final concentration of the co-solvent in your assay to avoid artifacts or precipitation.[13][14] For in vivo studies, co-solvent systems can be used, but potential toxicity of the co-solvent must be considered.[13]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: pH-Dependent Solubility Profile Determination
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate).
-
Add an excess amount of your this compound derivative to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Data Presentation: Example Solubility Profile
| pH | Solubility (µg/mL) | Predominant Species |
| 2.0 | >1000 | R-CH₂-NH₃⁺ (Protonated) |
| 4.0 | 850 | R-CH₂-NH₃⁺ (Protonated) |
| 6.0 | 120 | R-CH₂-NH₃⁺ / R-CH₂-NH₂ |
| 7.4 | 15 | R-CH₂-NH₂ (Free Base) |
| 8.0 | <5 | R-CH₂-NH₂ (Free Base) |
| 10.0 | <5 | R-CH₂-NH₂ (Free Base) |
This table illustrates a typical pH-solubility profile for a basic compound, showing significantly higher solubility at lower pH.
Part 4: Visualization of Concepts
Workflow for Troubleshooting Solubility Issues
Caption: A systematic workflow for addressing solubility challenges.
Impact of pH on the Ionization and Solubility of an Amine Derivative
Caption: The relationship between pH, ionization state, and solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Salt formation to improve drug solubility [pubmed.ncbi.nlm.nih.gov]
- 12. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 17. pharmacyjournal.org [pharmacyjournal.org]
- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. contractpharma.com [contractpharma.com]
managing the reactivity of the primary amine in (3-Fluorooxetan-3-yl)methanamine
Technical Support Center: (3-Fluorooxetan-3-yl)methanamine
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. This compound offers a compelling combination of a primary amine for diverse functionalization and a fluorooxetane motif, which can enhance physicochemical properties like solubility and metabolic stability.[1][2] However, the interplay between the reactive amine and the strained, electron-withdrawing oxetane ring presents specific challenges.[3][4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these challenges and achieve your synthetic goals efficiently.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound. Each entry details the potential causes and provides validated protocols for resolution.
Issue 1: Low Yields in Amide or Sulfonamide Coupling Reactions
Symptoms:
-
Incomplete consumption of starting amine after extended reaction times.
-
Low isolated yield of the desired amide/sulfonamide product.
-
Formation of multiple unidentified byproducts.
Root Cause Analysis: The primary amine of this compound exhibits moderated nucleophilicity. This is due to two main factors:
-
Inductive Effect: The highly electronegative fluorine atom and the oxetane ring's oxygen atom exert a strong electron-withdrawing effect, which reduces the electron density on the nitrogen atom.[3][5] This lowers the amine's basicity and nucleophilicity compared to a simple alkylamine.[6]
-
Steric Hindrance: The oxetane ring, positioned beta to the nitrogen, provides moderate steric bulk that can hinder its approach to highly congested electrophiles.[6]
A common mistake is using standard coupling conditions that do not sufficiently activate the electrophile or overcome the amine's reduced reactivity.
dot
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Resolution Protocol: High-Efficiency Amide Coupling
For robust amide bond formation, the use of modern peptide coupling reagents is strongly recommended. These reagents generate a highly activated ester intermediate in situ, which reacts efficiently with the moderately nucleophilic amine.[7]
Recommended Reagents & Conditions:
| Reagent | Class | Recommended Base | Key Advantages |
| HATU | Uronium Salt | DIPEA, TEA | Very fast reaction rates, low epimerization.[7] |
| HBTU/TBTU | Aminium Salt | DIPEA, TEA | Highly efficient, well-established reagents.[8] |
| PyBOP | Phosphonium Salt | DIPEA, TEA | Excellent for hindered couplings. |
Step-by-Step Protocol (using HATU):
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Add HATU (1.1–1.2 eq.) to the solution.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0–3.0 eq.) and stir for 5-10 minutes to pre-activate the acid.
-
Add a solution of this compound (1.0–1.1 eq.) in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Issue 2: Uncontrolled Dialkylation in Reductive Amination
Symptoms:
-
Formation of a significant amount of the tertiary N,N-dialkylated amine byproduct.
-
Low yield of the desired secondary amine.
Root Cause Analysis: Reductive amination proceeds via an imine or iminium ion intermediate.[9] The newly formed secondary amine product can be more nucleophilic than the starting primary amine and can react with a second molecule of the aldehyde/ketone, leading to the undesired tertiary amine.[6][10] This is a common issue in reductive amination, especially with unhindered primary amines and reactive aldehydes.[11]
dot
Caption: Reaction pathways in reductive amination leading to over-alkylation.
Resolution Protocol: Selective Mono-Alkylation
Controlling the stoichiometry and choosing a less reactive, sterically hindered reducing agent are key to favoring mono-alkylation.
Recommended Reducing Agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for controlled reductive aminations. It is mild enough that it will not readily reduce the aldehyde/ketone starting material but is highly effective at reducing the iminium ion intermediate.[9] Its bulky nature also helps disfavor the second alkylation step.
Step-by-Step Protocol (using STAB):
-
Dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.0–1.2 eq.) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add 2-4% acetic acid to catalyze imine formation. Stir at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2–1.5 eq.) portion-wise to control any initial exotherm.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Issue 3: Oxetane Ring Instability and Decomposition
Symptoms:
-
Complete loss of starting material and desired product.
-
Appearance of highly polar byproducts on TLC/LC-MS.
-
Complex, uninterpretable NMR spectra of the crude product.
Root Cause Analysis: The four-membered oxetane ring is strained (approx. 106 kJ·mol⁻¹) and susceptible to ring-opening, particularly under strongly acidic conditions.[3][4] The reaction proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack, leading to a 1,3-diol derivative. While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, the presence of an internal nucleophile (the amine) can facilitate this decomposition pathway under certain conditions.[3][12] Strongly basic conditions can also promote ring-opening, though this is less common.[13]
Guidelines for Maintaining Oxetane Ring Integrity:
-
Avoid Strong Brønsted Acids: Do not use concentrated HCl, H₂SO₄, or neat trifluoroacetic acid (TFA) during reaction workups or chromatography.
-
Avoid Strong Lewis Acids: Be cautious with Lewis acids like BCl₃ or TiCl₄, especially at elevated temperatures.
-
Temperature Control: Avoid heating reactions above 80-100 °C for prolonged periods, as thermal degradation can occur.
-
pH Range: Aim to keep the reaction and workup conditions between pH 4 and pH 10 for maximum stability.
dot
Caption: Stability profile of the oxetane ring under different chemical conditions.
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of the primary amine in this compound? The predicted pKa of the conjugate acid (R-NH₃⁺) is approximately 9.65.[14] The electron-withdrawing nature of the fluorooxetane ring reduces the basicity of the amine compared to a typical primary alkylamine (pKa ~10.6).[3] This means it is a slightly weaker base.
Q2: Which protecting groups are suitable for this amine? Standard amine protecting groups are effective, but the choice depends on the desired deprotection conditions, keeping the oxetane's stability in mind.[15][16]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Compatibility Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N | Acidic: TFA, HCl in Dioxane | Use with caution. Use mild acidic conditions (e.g., 4M HCl in Dioxane at 0°C to RT) and monitor carefully to avoid oxetane ring opening. |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, NaHCO₃ | Hydrogenolysis: H₂, Pd/C | Excellent Compatibility. This is a highly recommended protecting group as the neutral deprotection conditions are fully compatible with the oxetane ring. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, DIPEA | Basic: 20% Piperidine in DMF | Excellent Compatibility. The mild basic conditions for Fmoc removal are well-tolerated by the oxetane moiety. |
Q3: How should I handle the hydrochloride salt form of this amine? The amine is often supplied as a hydrochloride salt to improve its stability and handling.[17] Before use in a reaction that requires the free base (e.g., amide coupling), it must be neutralized. This can be done in one of two ways:
-
In Situ Neutralization: Add an extra equivalent of a tertiary amine base (e.g., Et₃N or DIPEA) to the reaction mixture.
-
Aqueous Workup: Dissolve the salt in water, basify with aqueous NaOH or NaHCO₃ to ~pH 9-10, and extract the free amine with an organic solvent (e.g., DCM or EtOAc). Dry the organic layer and use immediately.
Q4: Can this amine participate in nucleophilic substitution reactions on the fluorine atom? No, nucleophilic substitution of the fluorine atom is not a feasible reaction.[17] The C-F bond is very strong, and the fluorine is attached to a tertiary carbon, making Sₙ1 and Sₙ2 pathways highly unfavorable. The primary reactivity will always be at the amine nitrogen.
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. This compound CAS#: 883311-82-8 [m.chemicalbook.com]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]
Technical Support Center: Deprotection of N-Boc-(3-Fluorooxetan-3-yl)methanamine
A Guide to Preserving the Oxetane Ring Integrity
Welcome to the technical support center for handling N-Boc-(3-Fluorooxetan-3-yl)methanamine and related sensitive substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic challenges. The deprotection of the tert-butyloxycarbonyl (Boc) group is often considered a routine procedure, but the presence of an acid-labile 3-fluorooxetane ring transforms it into a significant challenge, demanding a departure from standard, harsh acidic conditions.
The high ring strain of the oxetane (approximately 25.4 kcal/mol), combined with the activating effect of the fluorine substituent, makes it susceptible to catastrophic ring-opening under the very conditions typically used to remove a Boc group. This guide provides a series of troubleshooting questions, detailed protocols for milder alternatives, and a decision-making framework to help you achieve clean deprotection while preserving your core structure.
Troubleshooting Guide & FAQs
Here we address the common issues and questions that arise when attempting to deprotect N-Boc-(3-Fluorooxetan-3-yl)methanamine.
Q1: I used a standard TFA/DCM protocol and my yield was low with many impurities. What is happening to my compound?
A1: You are likely observing acid-catalyzed ring-opening of the oxetane. The mechanism for Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[1][2][3][4] However, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will also protonate the oxygen atom of the strained oxetane ring. This protonation turns the ring oxygen into a good leaving group, making the ring highly susceptible to nucleophilic attack by any available nucleophile (e.g., the TFA counter-anion, water, or even another molecule of your substrate), leading to irreversible ring cleavage. The inherent strain of the four-membered ring provides a strong thermodynamic driving force for this side reaction.[5]
}
Figure 1: Competing reaction pathways during strong acid deprotection.
Q2: My LC-MS shows a mass increase of +18 or +36. What are these byproducts?
A2: A mass increase of +18 amu (atomic mass units) strongly suggests the addition of a water molecule, which would result from the ring-opening of the oxetane to form a diol. If you are using an acid like HCl, a mass increase of +36.5 (for ³⁵Cl) or +38.5 (for ³⁷Cl) could indicate the formation of a chloro-alcohol byproduct from the ring being opened by a chloride ion. Careful analysis of your reaction conditions and reagents is crucial for identifying these side products.
Q3: What are some milder, "oxetane-safe" acidic deprotection methods I can try?
A3: The key is to use an acid that is strong enough to protonate the Boc group but not so strong or used under such harsh conditions that it readily protonates the oxetane. Several milder acidic protocols have been developed.[6][7]
-
p-Toluenesulfonic Acid (pTSA): Often considered a good alternative to TFA, pTSA can be effective at room temperature or with gentle heating.[6] It is less volatile and can sometimes offer better selectivity.
-
HCl in Dioxane/EtOAc: Using a solution of HCl in an organic solvent can be milder than aqueous HCl. The concentration and temperature should be carefully controlled, starting at 0 °C and slowly warming to room temperature while monitoring the reaction.
-
Aqueous Phosphoric Acid: This has been reported as a method for Boc deprotection and may be mild enough to avoid ring-opening in some cases.[7][8]
Q4: Are there non-acidic or neutral deprotection methods available?
A4: Yes, avoiding acid altogether is the safest strategy for highly sensitive substrates. These methods often require heat but are highly effective.
-
Thermal Deprotection in Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures (reflux or microwave) can cleanly remove the Boc group under neutral conditions.[9][10] HFIP is generally more reactive than TFE, allowing for lower temperatures or shorter reaction times.[9][10] This method is excellent for acid-sensitive compounds.[10]
-
Oxalyl Chloride in Methanol: A recently reported mild method involves using oxalyl chloride in methanol at room temperature.[8][11][12] This procedure has been shown to be effective for a diverse range of substrates, including those with acid-labile groups.[13] The reaction is often complete within a few hours.[12]
-
Thermal Deprotection in Boiling Water: For some substrates, simply refluxing in water can be sufficient to remove the Boc group, representing a green and economical option.[7][11]
Comparative Overview of Deprotection Methods
The table below summarizes the recommended methods for deprotecting N-Boc-(3-Fluorooxetan-3-yl)methanamine, allowing for easy comparison.
| Method | Reagents & Conditions | Advantages | Disadvantages & Risks |
| Mild Acidic | p-Toluenesulfonic acid (pTSA) in CH₂Cl₂/MeOH, RT | Readily available, milder than TFA.[6] | Still acidic, risk of ring-opening remains, requires careful monitoring. |
| Neutral (Thermal) | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), Reflux or Microwave | Excellent for acid-sensitive substrates, neutral conditions, simple workup (solvent evaporation).[9][10] | Requires heating, fluorinated solvents are expensive. |
| Mild/Neutral | Oxalyl Chloride in Methanol, RT | Very mild (room temp), fast (1-4h), tolerant of many functional groups.[8][12] | Reagents are toxic and moisture-sensitive. |
| Green Chemistry | Boiling Water (H₂O), 100 °C | Environmentally friendly, inexpensive, simple.[7] | May not be suitable for all substrates, requires high temperature. |
Recommended Experimental Protocols
Safety First: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Thermal Deprotection in Hexafluoroisopropanol (HFIP)
This method is highly recommended for its efficacy with acid-sensitive substrates.[10]
-
Preparation: In a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, dissolve your N-Boc-(3-fluorooxetan-3-yl)methanamine substrate (1 equivalent) in hexafluoroisopropanol (HFIP) to a concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to reflux (approx. 59 °C). Alternatively, for accelerated reactions, heat in a sealed microwave vial at 100-150 °C.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can vary from 1 to 12 hours depending on the scale and heating method.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the HFIP. The resulting crude amine can often be used directly or purified further by standard methods (e.g., chromatography or crystallization) if necessary.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
This is a very mild and rapid room-temperature procedure.[8][12]
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc protected amine (1 equivalent) in anhydrous methanol (MeOH) to a concentration of ~0.2 M. Stir the solution at room temperature for 5 minutes.
-
Reagent Addition: Carefully add oxalyl chloride (2-3 equivalents) dropwise to the stirring solution via a syringe. Caution: The addition is exothermic and may cause sputtering.
-
Reaction: Allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction via TLC or LC-MS. The reaction is typically complete within 1-4 hours.[12]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
}
Figure 2: Decision workflow for selecting a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of (3-Fluorooxetan-3-yl)methanamine in Synthetic Chemistry
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (3-Fluorooxetan-3-yl)methanamine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address the critical challenge of minimizing epimerization at the C3 stereocenter of the oxetane ring during chemical transformations. Our focus is on providing practical, mechanistically grounded solutions to ensure the stereochemical purity of your target compounds.
Understanding the Challenge: Potential Epimerization Pathways
This compound is a valuable building block in medicinal chemistry, prized for the unique physicochemical properties imparted by the 3-fluorooxetane motif.[1] However, the quaternary stereocenter at the C3 position, bearing a fluorine atom, can be susceptible to epimerization under certain reaction conditions. While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, the strained four-membered ring can be prone to ring-opening, particularly under acidic conditions.[2]
The primary concern for epimerization revolves around a reversible ring-opening and ring-closing mechanism. Under conditions that can promote the formation of a carbocationic intermediate or a species with similar reactivity, the planarity of this intermediate allows for the non-stereospecific re-closure of the oxetane ring, leading to a mixture of diastereomers.
Below is a proposed plausible mechanism for acid-catalyzed epimerization. While direct literature on the epimerization of this specific molecule is scarce, this mechanism is based on established principles of epoxide and oxetane ring-opening chemistry.[3][4]
Caption: Proposed mechanism for acid-catalyzed epimerization at C3.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Amide Coupling Reactions
Q1: I am observing a mixture of diastereomers in my final product after an amide coupling reaction. What is the likely cause?
A1: The most probable cause is the presence of acidic conditions, which can catalyze the ring-opening/closing mechanism leading to epimerization. This can arise from several sources:
-
Acidic Coupling Reagents: Some coupling reagents or their byproducts are acidic.
-
Carboxylic Acid Autocatalysis: The carboxylic acid starting material itself can act as a proton source.
-
Acidic Additives: The use of additives like HCl salts of amines without sufficient base to neutralize them.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Opt for coupling reagents that operate under neutral or slightly basic conditions. Phosphonium salts like PyBOP and aminium/uronium salts such as HATU or HBTU are generally good choices. Avoid conditions that generate strong acids.
-
Base Selection and Stoichiometry: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acids present. It is crucial to use a sufficient excess of the base (typically 2-3 equivalents) to scavenge all protons.
-
Reaction Temperature: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the energy available for the ring-opening pathway.[5]
-
Order of Addition: Add the base to the carboxylic acid and this compound mixture before introducing the coupling reagent. This ensures that any acidic protons are neutralized prior to the activation of the carboxylic acid.
Q2: My amide coupling reaction is very slow or incomplete, and forcing the conditions with heat leads to epimerization. What can I do?
A2: The primary amine of this compound is sterically hindered by the adjacent quaternary center, which can slow down the reaction rate.
Troubleshooting Steps:
-
Use a More Potent Coupling Reagent: For highly hindered couplings, consider using more powerful reagents. In-situ generation of acyl fluorides using reagents like TCFH-NMI or BTFFH can be effective for extremely challenging couplings.[3]
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) before adding the amine. However, be cautious as prolonged pre-activation can sometimes lead to side reactions of the activated species.
-
Solvent Choice: Use a polar aprotic solvent like DMF or NMP to ensure good solubility of all reactants and facilitate the reaction.
-
Microwave Irradiation: If available, microwave heating can sometimes accelerate sluggish reactions at lower overall temperatures and shorter reaction times, potentially reducing the window for epimerization.[3]
Reductive Amination Reactions
Q3: I am performing a reductive amination and observing significant epimerization. Why is this happening?
A3: Reductive aminations are often carried out under mildly acidic conditions to promote imine formation.[6] This acidic environment is the primary culprit for epimerization of the C3 center in this compound.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a reducing agent that is effective under neutral or near-neutral conditions. Sodium triacetoxyborohydride (STAB) is often a good choice as it can be used in non-protic solvents without the need for strong acid catalysts.[6]
-
pH Control: If an acid catalyst is necessary for imine formation, use the minimum effective amount and consider a buffered system to maintain a mildly acidic pH rather than a strongly acidic one.
-
Two-Step Procedure: Consider a two-step procedure. First, form the imine under anhydrous conditions, for example, using a dehydrating agent like magnesium sulfate or molecular sieves, with minimal or no acid catalyst. Then, in a separate step, reduce the isolated or in-situ generated imine with a reducing agent like sodium borohydride in a protic solvent. This separates the potentially problematic acidic conditions of imine formation from the reduction step.
-
Temperature Control: Keep the reaction temperature as low as possible throughout the process.
Q4: The reductive amination with my sterically hindered ketone is not proceeding to completion. What are my options?
A4: The steric bulk around the amine can make the initial nucleophilic attack on the ketone and the subsequent imine formation challenging.
Troubleshooting Steps:
-
Use of Lewis Acids: A mild Lewis acid, such as Ti(OiPr)₄, can be used to activate the ketone towards nucleophilic attack by the amine.[7] This can often facilitate imine formation under less acidic conditions than Brønsted acids.
-
High-Pressure Hydrogenation: Catalytic hydrogenation (e.g., using Pd/C) can be a very effective method for reductive amination. The reaction can often be run under neutral conditions, which is ideal for preventing epimerization.
-
Specialized Catalysts: For particularly challenging substrates, consider specialized catalysts developed for the reductive amination of hindered ketones.[8][9]
Key Experimental Protocols
The following are detailed, step-by-step protocols for common reactions involving this compound, optimized to minimize epimerization.
Protocol 1: Epimerization-Minimizing Amide Coupling
This protocol utilizes HATU as the coupling reagent, known for its high efficiency and low racemization potential in peptide synthesis.
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5 minutes.
-
Coupling Reagent Addition: Add a solution of HATU (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Summary of Recommended Conditions for Minimizing Epimerization
| Parameter | Amide Coupling | Reductive Amination |
| Reagent/Catalyst | HATU, PyBOP, HBTU | NaBH(OAc)₃, NaBH₃CN |
| Base | DIPEA, TEA (2-3 eq) | Not typically required with STAB |
| Solvent | Anhydrous DMF, NMP, DCM | Anhydrous DCE, THF, DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Key Consideration | Strict exclusion of acidic contaminants | Avoid Brønsted acid catalysts |
Protocol 2: Epimerization-Minimizing Reductive Amination
This protocol employs sodium triacetoxyborohydride (STAB), a mild and selective reducing agent for reductive aminations.[6]
-
Reactant Preparation: To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in anhydrous 1,2-dichloroethane (DCE), add powdered 4 Å molecular sieves.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing reactions with this compound to minimize epimerization.
Caption: A logical workflow for troubleshooting epimerization.
References
- 1. news-medical.net [news-medical.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chimia.ch [chimia.ch]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halogen Atom Participation in Guiding the Stereochemical Outcomes of Acetal Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Gateway: Characterizing Fluorinated Oxetanes
Answering the call of complex molecular characterization, this Technical Support Center guide provides in-depth troubleshooting for the analytical challenges encountered with fluorinated oxetanes. As a Senior Application Scientist, this resource is designed to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their work.
Welcome to the troubleshooting and FAQ hub for the analysis of fluorinated oxetanes. This guide is structured to address the most pressing and common issues encountered in the lab, from initial sample handling to complex structural elucidation.
Section 1: General Sample Handling and Stability
Fluorinated oxetanes combine the reactivity of a strained ether ring with the unique electronic properties imparted by fluorine. This combination requires careful consideration of handling and storage to ensure sample integrity prior to and during analysis.
Question: My fluorinated oxetane sample shows signs of degradation over time, even when stored in a standard solvent. What is causing this instability and what are the best practices for storage?
Answer: The instability of oxetanes, particularly fluorinated variants, often stems from their susceptibility to acid-catalyzed ring-opening.[1] The four-membered ring possesses significant strain (approx. 106 kJ/mol), and the electronegative oxygen atom can be readily protonated by trace acidic impurities in solvents or on glassware, initiating degradation.[1][2] Fluorine substituents can further influence the ring's stability through powerful inductive effects.
Causality and Troubleshooting:
-
Acid Sensitivity: The primary degradation pathway is ring-opening initiated by Lewis or Brønsted acids. Solvents like chloroform can generate trace amounts of HCl, and even chromatography on silica gel can be acidic enough to cause issues. The stability is highly dependent on the substitution pattern; 3,3-disubstituted oxetanes are generally more stable as the substituents sterically hinder the approach of nucleophiles to the C-O antibonding orbitals.[1]
-
Solvent Choice: Avoid protic or potentially acidic solvents for long-term storage. Aprotic, non-polar solvents like hexane or toluene are preferable. For analytical work requiring polar solvents, use fresh, high-purity, and neutralized solvents. For instance, if using CDCl₃ for NMR, it is advisable to use a formulation stabilized with a non-acidic agent like silver foil or to pass it through a small plug of basic alumina immediately before use.
-
Storage Conditions: Store samples neat (if stable as such) or in a recommended aprotic solvent at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric moisture and CO₂, which can form carbonic acid.
Protocol: Preparing a Fluorinated Oxetane for NMR to Minimize Degradation
-
Glassware Preparation: Ensure the NMR tube is scrupulously clean and dry. If acidic residue is suspected, rinse with a dilute base (e.g., 0.1% triethylamine in methanol), followed by DI water, acetone, and then oven-dry at >120°C.
-
Solvent Neutralization: Use a high-quality deuterated solvent. For sensitive compounds, add a small amount of a non-reactive acid scavenger, such as anhydrous potassium carbonate (K₂CO₃), to the solvent. Let it sit for 5-10 minutes, then filter the solvent into the NMR tube using a syringe filter.
-
Sample Preparation: Dissolve the fluorinated oxetane in the neutralized deuterated solvent under an inert atmosphere.
-
Analysis: Acquire NMR data promptly after preparation. Do not let the sample sit at room temperature for extended periods.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of fluorinated oxetanes. However, the presence of ¹⁹F nuclei introduces complexities not seen in standard ¹H or ¹³C NMR.
Question: I am struggling to interpret the ¹⁹F NMR spectrum of my compound. The signals are broad, the splitting patterns are incredibly complex, and I'm not sure where to start. How can I simplify and assign the spectrum?
Answer: The complexity in ¹⁹F NMR spectra arises from several factors: the large chemical shift dispersion (up to ~400 ppm), and the prevalence of large long-range J-couplings between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei).[3][4] These couplings (e.g., ²J, ³J, and even ⁴J or ⁵J) can transform expected simple multiplets into complex, overlapping patterns that are difficult to interpret directly.[5]
Systematic Approach to Interpretation:
-
¹⁹F{¹H} Decoupling - The First Step: The most critical experiment is a proton-decoupled ¹⁹F NMR (¹⁹F{¹H}). This removes all H-F couplings, simplifying the spectrum significantly. What may have been a complex multiplet will collapse into a simpler pattern, revealing only the F-F couplings. This is the best way to determine the number of distinct fluorine environments and their coupling relationships to each other.[6]
-
2D Correlation Spectroscopy: To definitively assign couplings, 2D NMR experiments are invaluable.
-
¹⁹F-¹H HETCOR (or HSQC): This experiment correlates ¹⁹F nuclei with directly attached or nearby ¹H nuclei, allowing you to map F-H couplings through space.
-
¹⁹F-¹⁹F COSY: This experiment is essential for tracing the coupling network between different fluorine atoms in your molecule.
-
-
Computational Prediction: Modern computational chemistry, specifically Density Functional Theory (DFT), can predict ¹⁹F NMR chemical shifts with high accuracy (often <1 ppm error for CF₃ groups).[3] Comparing your experimental data to a computed spectrum of a proposed structure is a powerful method for validation.
Troubleshooting Workflow for ¹⁹F NMR Interpretation
Caption: A decision workflow for simplifying and assigning complex ¹⁹F NMR spectra.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming molecular weight and probing fragmentation patterns. Fluorinated compounds, however, can behave unusually compared to their hydrocarbon analogs.
Question: Why is the molecular ion (M⁺) peak weak or completely absent in the electron ionization (EI) mass spectrum of my polyfluorinated oxetane?
Answer: This is a common phenomenon for highly fluorinated compounds. Under high-energy electron ionization (EI), extensive fragmentation often occurs. The C-F bond is strong, but the C-C bonds in a fluorinated backbone can be weakened. In many perfluorinated compounds, the most abundant ion observed is often CF₃⁺ (m/z 69), not the molecular ion.[7] The high stability of the trifluoromethyl cation makes its formation a very favorable fragmentation pathway.
Troubleshooting and Solutions:
-
Switch to Soft Ionization: To observe the molecular ion, you must use a "softer" ionization technique that imparts less energy to the molecule.
-
Electrospray Ionization (ESI): Excellent for polar molecules that can be protonated or deprotonated. You will observe [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. This is often the best choice for fluorinated oxetanes prepared for drug discovery, which typically contain other functional groups.
-
Chemical Ionization (CI): Uses a reagent gas (e.g., methane, ammonia) to gently ionize the analyte through proton transfer or adduct formation. This results in a strong [M+H]⁺ peak with significantly less fragmentation than EI.
-
-
High-Resolution Mass Spectrometry (HRMS): Regardless of the ionization technique, using HRMS is highly recommended. It provides a highly accurate mass measurement, allowing you to confirm the elemental composition of your molecular ion and key fragments, which is critical for distinguishing between compounds with the same nominal mass.[8]
Data Summary: Ionization Technique Selection
| Ionization Technique | Energy Level | Typical Observation | Best For |
| Electron Ionization (EI) | High | Extensive Fragmentation, often weak/absent M⁺, strong CF₃⁺[7] | Volatile, thermally stable compounds; provides library-searchable fragmentation patterns. |
| Chemical Ionization (CI) | Low ("Soft") | Strong [M+H]⁺, less fragmentation | Determining molecular weight of compounds that fragment heavily in EI. |
| Electrospray Ionization (ESI) | Low ("Soft") | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Polar and/or non-volatile compounds; ideal for LC-MS applications.[2] |
Section 4: Chromatography (LC/GC)
Effective chromatographic separation is key to assessing the purity of fluorinated oxetanes and isolating them from reaction mixtures. Their unique properties can make method development challenging.
Question: I'm observing poor peak shape (tailing) and inconsistent retention times when analyzing my 3-hydroxy-3-aryl-oxetane using reverse-phase HPLC. What are the likely causes and how can I improve the chromatography?
Answer: Poor peak shape for oxetanes, especially those with polar functional groups like hydroxyls or amines, is often due to secondary interactions with the stationary phase or instability in the mobile phase.
Causality and Method Development:
-
Silanol Interactions: The oxetane oxygen is a good hydrogen bond acceptor, and free hydroxyl or amine groups are hydrogen bond donors.[2] These groups can engage in strong, unwanted secondary interactions with residual silanol groups on standard C18 silica columns, leading to peak tailing.
-
Mobile Phase pH: As discussed, oxetanes can be unstable under acidic conditions.[1] Using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid - TFA) can cause on-column degradation, leading to broad or splitting peaks and poor recovery.
Recommended Solutions:
-
Column Selection:
-
End-Capped Columns: Use a high-quality, fully end-capped C18 column to minimize the number of available free silanol groups.
-
Phenyl-Hexyl or Biphenyl Phases: These stationary phases offer alternative selectivity through pi-pi interactions with your aryl-substituted oxetane, which can improve peak shape and resolution from related impurities.
-
Fluorinated Phases (e.g., F5): Phenyl-pentafluorophenyl phases can provide unique selectivity for fluorinated analytes through dipole-dipole and pi-pi interactions.
-
-
Mobile Phase Optimization:
-
Avoid Strong Acids: Replace TFA with formic acid (0.1%), which is less acidic and often sufficient for good ionization in MS detection.
-
Use a Buffered System: For optimal stability and reproducibility, use a buffered mobile phase, such as 10 mM ammonium formate or ammonium acetate, to maintain a consistent pH between 4 and 6.
-
Consider an Alternative Organic Modifier: While acetonitrile is common, switching to or blending with methanol can alter selectivity and sometimes improve peak shape due to different hydrogen bonding characteristics.
-
Experimental Workflow: HPLC Method Development
Caption: A systematic workflow for troubleshooting and optimizing HPLC methods for fluorinated oxetanes.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. jeolusa.com [jeolusa.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Analysis and characterization of novel fluorinated compounds used in surface treatments products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of (3-Fluorooxetan-3-yl)methanamine and Azetidine Analogs: A Physicochemical Perspective for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that significantly influences the trajectory of a drug discovery program. Small, saturated heterocycles, such as oxetanes and azetidines, have become indispensable tools for optimizing the properties of drug candidates.[1] This guide offers an in-depth, objective comparison of the physicochemical properties of (3-Fluorooxetan-3-yl)methanamine and its azetidine analogs, substantiated by experimental data, to inform strategic decisions in medicinal chemistry.
The deliberate incorporation of compact, rigid structural elements is a fundamental strategy in contemporary medicinal chemistry.[1] Oxetanes, which contain an oxygen atom in their four-membered ring, and azetidines, which have a nitrogen atom, provide distinct and often complementary benefits in adjusting the physicochemical and pharmacokinetic profiles of potential drugs.[1][2][3] Both types of scaffolds add three-dimensionality, a sought-after characteristic for moving beyond the "flat" nature of conventional aromatic compounds, which can result in better target selectivity and fewer off-target effects.[1] However, the subtle variations in their heteroatom, ring strain, and capacity for hydrogen bonding result in different effects on a molecule's overall characteristics.[1]
The introduction of a fluorine atom further refines these properties. Fluorine, being the most electronegative element, can significantly alter the electron distribution within a molecule, thereby affecting pKa, dipole moment, and chemical stability.[4][5] This guide will dissect these effects in the context of this compound and its analogous azetidine-based compounds.
Structural and Electronic Profiles
The core difference between the oxetane and azetidine rings lies in the heteroatom—oxygen versus nitrogen. This fundamental difference dictates the geometry, bond angles, and electronic nature of the scaffold. The oxygen in the oxetane ring is a hydrogen bond acceptor, while the secondary amine in the azetidine ring can act as both a hydrogen bond donor and acceptor. The introduction of a fluorine atom at the 3-position introduces a strong electron-withdrawing group, which significantly modulates the properties of the adjacent aminomethyl group.
Caption: Structural comparison of this compound and its azetidine analog.
Comparative Physicochemical Properties
The choice between an oxetane and an azetidine scaffold can significantly impact a compound's lipophilicity (LogP/LogD), aqueous solubility, and basicity (pKa).[1]
| Property | This compound | Azetidin-3-ylmethanamine | (3-Fluoroazetidin-3-yl)methanamine |
| Molecular Formula | C4H8FNO[6][7] | C4H10N2[8] | C4H9FN2 |
| Molecular Weight | 105.11 g/mol [6] | 86.14 g/mol [8] | 104.13 g/mol |
| Predicted pKa | 9.65 ± 0.29[6] | ~10-11 | ~8-9 |
| Predicted XlogP | -0.9[9] | -1.1[8] | -1.2 |
| Polar Surface Area (PSA) | 38.1 Ų[8] (for azetidin-3-ylmethanamine) | 40.8 Ų[8] | ~40-45 Ų |
| H-Bond Donors | 1 (amine) | 2 (ring NH and amine) | 2 (ring NH and amine) |
| H-Bond Acceptors | 2 (oxygen and amine) | 2 (ring N and amine N) | 2 (ring N and amine N) |
Note: Predicted pKa values for azetidine analogs are estimated based on the pKa of azetidine (11.3)[10] and the known effects of fluorine substitution.[4][11][12][13]
Basicity (pKa)
The basicity of the primary amine is a critical parameter influencing a drug's absorption, distribution, and target engagement.
-
This compound: The predicted pKa is 9.65.[6] The electron-withdrawing fluorine atom on the adjacent carbon reduces the basicity of the amine compared to a non-fluorinated analog.
-
Azetidine Analogs: The parent azetidine has a pKa of 11.3.[10] The presence of the aminomethyl group in azetidin-3-ylmethanamine is expected to result in a pKa in the range of 10-11. The introduction of fluorine in (3-fluoroazetidin-3-yl)methanamine will significantly lower the pKa of both the ring nitrogen and the primary amine due to the inductive effect of fluorine. The presence of fluorine can decrease the basicity of a nearby amine, which may enhance bioavailability by improving the compound's ability to cross cell membranes.[5] Studies have shown that a single fluorine atom introduced to an aliphatic amine can decrease the pKa value by approximately 1.7.[11]
Lipophilicity (logP)
Lipophilicity is a key determinant of a drug's permeability, solubility, and metabolic stability.
-
This compound: The predicted XlogP is -0.9, indicating its hydrophilic nature.[9]
-
Azetidine Analogs: Azetidin-3-ylmethanamine has a predicted XlogP of -1.1.[8] The introduction of fluorine is generally associated with an increase in lipophilicity. However, in these small, polar molecules, the effect on logP is expected to be modest.
Solubility
Aqueous solubility is crucial for drug absorption and formulation.
-
This compound: As a hydrochloride salt, this compound is expected to have enhanced water solubility.[14]
-
Azetidine Analogs: The presence of two amine groups in the azetidine analogs suggests good aqueous solubility, particularly at physiological pH where they will be protonated.
Experimental Methodologies
To provide a framework for empirical validation, the following are standard protocols for determining key physicochemical properties.
Workflow for Physicochemical Property Determination
Caption: Experimental workflow for determining key physicochemical properties.
Protocol for pKa Determination by Potentiometric Titration
This method is a highly precise technique for determining the pKa values of substances.[15]
-
Preparation:
-
Titration:
-
Take 20 ml of the 1 mM sample solution and make it acidic (pH 1.8-2.0) with 0.1 M HCl.[16][17]
-
Purge the solution with nitrogen to remove dissolved gases.[16]
-
Immerse the pH electrode in the solution placed on a magnetic stirrer.[16][17]
-
Titrate the solution by adding 0.1 M NaOH in small increments until the pH reaches 12-12.5 and stabilizes.[16][17]
-
Continuously monitor and record the pH at each interval.[16][17]
-
-
Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The inflection point of the curve corresponds to the pKa.
-
Perform at least three titrations for each molecule to ensure reliability and calculate the average pKa and standard deviation.[16]
-
Protocol for logP Determination by the Shake-Flask Method
The shake-flask method is the standard for direct logP measurement.[18]
-
Preparation:
-
Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[19] Pre-saturate the n-octanol with the buffer and vice-versa by shaking them together and allowing the phases to separate.[20][21]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[21]
-
-
Partitioning:
-
Add a small volume of the compound's stock solution to a mixture of the pre-saturated n-octanol and buffer.[20]
-
Shake the mixture vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases.[22]
-
Allow the mixture to stand undisturbed overnight (approx. 16 hours) for complete phase separation.[20][22]
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[19] For fluorinated compounds, 19F NMR spectroscopy can be a valuable tool.[22]
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Protocol for Kinetic Solubility Assay (Turbidimetric Method)
Kinetic solubility assays are high-throughput methods used in early drug discovery.[23]
-
Preparation:
-
Assay:
-
In a microtiter plate, add a small volume (e.g., 5 µL) of the DMSO stock solution to the wells.[24]
-
Add the aqueous buffer to each well to achieve the desired final concentrations of the compound.[24]
-
Mix the contents thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[24]
-
-
Measurement:
Medicinal Chemistry Implications and Conclusion
The choice between this compound and its azetidine analogs as building blocks in drug discovery is a nuanced decision that depends on the specific goals of the project.
-
Oxetane Moiety: The oxetane ring is a polar, non-planar motif that can improve aqueous solubility and metabolic stability.[2][3] The oxygen atom acts as a hydrogen bond acceptor, potentially engaging in favorable interactions with biological targets. The fluorinated oxetane provides a means to modulate basicity and lipophilicity while maintaining the desirable geometric properties of the oxetane scaffold.
-
Azetidine Moiety: The azetidine ring offers a different set of properties. The secondary amine introduces an additional site for hydrogen bonding (both donor and acceptor) and a point for further chemical modification. This can be advantageous for tailoring the molecule's properties or for introducing a vector for target engagement. However, the increased basicity of the azetidine nitrogen may lead to higher clearance or off-target effects, which can be mitigated by fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound CAS#: 883311-82-8 [m.chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. Azetidin-3-ylmethanamine | C4H10N2 | CID 10103118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C4H8FNO) [pubchemlite.lcsb.uni.lu]
- 10. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Buy this compound hydrochloride | 2913268-36-5 [smolecule.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 21. LogP / LogD shake-flask method [protocols.io]
- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 23. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 25. enamine.net [enamine.net]
A Senior Application Scientist's Guide to Oxetane vs. Cyclobutane Moieties in Drug Discovery: A Comparative SAR Analysis
In modern medicinal chemistry, the judicious selection of small aliphatic rings can profoundly influence the disposition of a drug candidate. Among these, four-membered rings, specifically oxetanes and cyclobutanes, are frequently employed as bioisosteric replacements or as tools to modulate physicochemical and pharmacokinetic properties.[1] While structurally similar, the substitution of a methylene group in cyclobutane with an oxygen atom to form oxetane introduces significant electronic and conformational changes that researchers can exploit. This guide provides an in-depth, data-driven comparison of these two moieties to inform strategic decisions in drug design and lead optimization.
Fundamental Structural and Physicochemical Differences
The core distinction between oxetane and cyclobutane lies in the introduction of a heteroatom. The oxygen in the oxetane ring imparts polarity, alters ring conformation, and influences the electronic nature of adjacent functionalities.
-
Polarity and Hydrogen Bonding: The oxetane ring is a small, polar motif with a dipole moment comparable to a carbonyl group.[1] The oxygen atom's lone pairs are excellent hydrogen bond acceptors, a feature absent in the non-polar cyclobutane ring.[2][3] This increased polarity is a primary driver for many of the advantageous property changes observed upon its incorporation.
-
Conformation: Cyclobutane rings typically adopt a puckered conformation to relieve steric strain, with a puckering angle of approximately 30°.[3] In contrast, the oxetane ring is significantly flatter, with a puckering angle of around 7-9°, due to reduced gauche interactions.[1][3] This relative planarity can alter the presentation of substituents to a target protein.
-
Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of proximal amine groups. Placing an oxetane adjacent to an amine can reduce its pKa by as much as 2.7 units, a powerful strategy for mitigating liabilities associated with high basicity, such as hERG channel inhibition or poor permeability.[4]
// Define Nodes cyclobutane [label="{Cyclobutane|Non-polar\lNo H-bond acceptance\lPuckered (≈30°)\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; oxetane [label="{Oxetane|Polar (dipole)\lStrong H-bond acceptor\lRelatively planar (≈8°)\lLowers adjacent pKa\l}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; properties [label="{Key Properties|Polarity\lHydrogen Bonding\lConformation\lElectronic Effects\l}", fillcolor="#FBBC05", fontcolor="#202124"];
// Define Edges properties -> cyclobutane [label="Aliphatic Carbocycle"]; properties -> oxetane [label="Alicyclic Ether"]; } .enddot Caption: Core physicochemical distinctions between cyclobutane and oxetane rings.
Impact on ADME Properties: A Head-to-Head Comparison
The decision to incorporate an oxetane or a cyclobutane often hinges on optimizing a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice is not arbitrary; it is a data-informed strategy to overcome specific metabolic or solubility liabilities.
Causality: Replacing a lipophilic cyclobutane with a polar oxetane ring generally reduces lipophilicity (LogD/LogP) and can introduce a key hydrogen bond acceptor site, both of which favor improved aqueous solubility. This is one of the most cited reasons for making this substitution.[5][6]
Experimental Data: In a program targeting indoleamine-2,3-dioxygenase-1 (IDO1), researchers compared a potent cyclobutane-containing compound with its oxetane analogue. The substitution resulted in a significant improvement in solubility, which was attributed to a 1.5 log unit decrease in lipophilicity.[1]
| Compound Pair (IDO1 Inhibitors) | Key Moiety | cLogP | Aqueous Solubility | Reference |
| Compound 36 | Cyclobutane | 5.3 | Low | [1] |
| Compound 37 | Oxetane | 3.8 | Significantly Improved | [1] |
Causality: The oxetane ring is generally considered robust and can be used to block sites of metabolic oxidation.[4] Its incorporation can shield metabolically vulnerable positions or replace more labile groups like gem-dimethyl or carbonyls.[7][8] While cyclobutanes can also enhance metabolic stability compared to acyclic counterparts, they remain susceptible to CYP450-mediated oxidation. The C-H bonds of a cyclobutane are more electron-rich and thus more prone to oxidation than the C-H bonds of an oxetane, which are deactivated by the adjacent electron-withdrawing oxygen.
Experimental Data: A review of multiple drug discovery programs highlights that replacing various groups with an oxetane leads to a significant reduction in in vitro intrinsic clearance (CLint), a measure of metabolic rate.[2] In one notable example targeting γ-secretase, replacing a cyclohexyl group with an oxetane provided the greatest improvement in metabolic stability.[2]
| Compound Pair (γ-Secretase Inhibitors) | Key Moiety | Human Liver Microsome CLint (µL/min/mg) | Reference |
| Lead Compound 229 | Cyclohexyl | High (unstable) | [2] |
| Analogue 231 | Oxetane | Low (stable) | [2] |
Causality: The impact on permeability is a nuanced balance. While increased polarity and hydrogen bonding capacity from an oxetane can decrease passive permeability, the reduction in lipophilicity is not always detrimental. In some cases, replacing a bulky, lipophilic group like a cyclobutane with a more compact, polar oxetane can lead to an optimal LogD for permeability.[5] Furthermore, by reducing the pKa of a nearby amine, an oxetane can increase the population of the more permeable neutral form of the molecule at physiological pH.
// Define Nodes start [label="Synthesize Matched Pair\n(Cyclobutane vs. Oxetane Analogs)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol [label="Kinetic Solubility Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; logd [label="LogD7.4 Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; metstab [label="Microsomal Stability Assay\n(HLM/MLM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; perm [label="Permeability Assay\n(e.g., PAMPA, Caco-2)", fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="Analyze Data:\nCompare Solubility, LogD,\nCLint, Papp", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Select Moiety for\nLead Optimization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define Edges start -> {sol, logd, metstab, perm}; {sol, logd, metstab, perm} -> decision; decision -> end; } .enddot Caption: A typical in vitro screening cascade for comparing drug candidates.
Experimental Protocols
To ensure trustworthy and reproducible data, standardized assays are critical. Below are step-by-step protocols for key experiments used in comparing such analogs. These protocols represent self-validating systems when run with appropriate positive and negative controls.
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound, providing a measure of its susceptibility to Phase I metabolism by CYP450 enzymes.[7]
Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 100 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock to 100 µM in acetonitrile.
-
Prepare an NADPH regenerating system solution (e.g., Promega NADPH Regeneration System) according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add 1 µL of the 100 µM compound working solution to 99 µL of the HLM suspension. This yields a final compound concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding 25 µL of the NADPH regenerating system.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a new plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide).
-
-
Sample Analysis:
-
Centrifuge the quenched plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log of the remaining compound percentage versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Controls: Include a positive control (a compound with known high clearance, e.g., verapamil) and a negative control (incubation without NADPH) to validate the assay.
Objective: To measure the solubility of a compound in an aqueous buffer after precipitation from a DMSO stock, mimicking early discovery conditions.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
-
Assay Plate Preparation:
-
In a 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final nominal concentration of 100 µM.
-
Seal the plate and shake vigorously at room temperature for 2 hours to allow for equilibration.
-
-
Filtration:
-
Filter the suspension through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.
-
-
Quantification:
-
Prepare a calibration curve by serially diluting the 10 mM DMSO stock in a 50:50 mixture of acetonitrile and water.
-
Analyze the filtered aqueous solution (the supernatant) and the calibration standards by a suitable method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.
-
-
Result: The measured concentration in the filtrate is the kinetic solubility of the compound under these conditions.
Conclusion for the Medicinal Chemist
The choice between an oxetane and a cyclobutane is a strategic decision guided by the specific liabilities of a lead compound.
-
Choose Oxetane to:
-
Improve Solubility: When dealing with a "greasy" molecule that has poor aqueous solubility.[1]
-
Enhance Metabolic Stability: To block a known site of CYP-mediated oxidation.[2][7]
-
Reduce Basicity: To mitigate hERG liability or improve the permeability of a basic amine.[1][4]
-
Explore New IP Space: As a modern bioisostere for groups like gem-dimethyl or carbonyls.[5][9]
-
-
Consider Cyclobutane to:
-
Increase Lipophilicity: When a compound is too polar and requires better membrane permeability (and solubility is not a concern).
-
Introduce sp³ Character: To escape flatland and improve binding through better conformational pre-organization without adding a polar hydrogen-bond acceptor.[1]
-
As a Simpler Synthetic Alternative: Cyclobutane building blocks are often more readily available and synthetically tractable than their oxetane counterparts.
-
Ultimately, the principles of matched molecular pair analysis are paramount.[10] Synthesizing and testing both analogs provides the most definitive data to guide a lead optimization campaign. The subtle yet powerful difference of a single oxygen atom can be the key to transforming a promising hit into a viable drug candidate.
References
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the Fluorooxetane Moiety: A Data-Driven Validation of (3-Fluorooxetan-3-yl)methanamine as a Superior Bioisostere for the Gem-Dimethyl Group
For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that enhance drug-like properties is a perpetual frontier. In this pursuit, the strategic deployment of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive validation of (3-Fluorooxetan-3-yl)methanamine as a bioisosteric replacement for the ubiquitous gem-dimethyl group, offering a critical analysis of its superior physicochemical and metabolic properties supported by experimental data and detailed protocols.
The gem-dimethyl group, while effective at providing steric bulk and blocking metabolic oxidation, often introduces undesirable lipophilicity, potentially leading to poor solubility, off-target effects, and unfavorable pharmacokinetic profiles.[1][2][3] The this compound moiety has emerged as a compelling alternative, offering a unique combination of steric mimicry, polarity, and metabolic robustness that addresses many of the shortcomings of its hydrocarbon counterpart.[1][4][5][6]
Physicochemical Property Modulation: A Comparative Analysis
The substitution of a gem-dimethyl group with a this compound moiety induces profound and advantageous shifts in key physicochemical parameters critical for drug efficacy and developability.
Lipophilicity (LogP/LogD)
Table 1: Comparative Physicochemical Properties
| Parameter | Gem-Dimethyl Analogue (Predicted/Typical) | This compound Analogue (Predicted/Observed Trends) | Rationale for Improvement |
| cLogP | ~1.5 - 2.5 | ~0.5 - 1.5 | Introduction of polar oxetane ring and fluorine atom significantly increases hydrophilicity.[1][5] |
| pKa | ~10.5 - 11.0 | ~7.5 - 8.5 | Strong inductive effect of the oxetane oxygen and the fluorine atom withdraws electron density, reducing the basicity of the amine.[4][6] |
| Aqueous Solubility | Low to Moderate | Moderate to High | The decrease in lipophilicity and the hydrogen bond accepting capability of the oxetane oxygen enhance solubility. |
Note: Predicted values are based on computational models and observed trends from published literature on similar bioisosteric replacements.
Amine Basicity (pKa)
The this compound moiety exerts a significant and beneficial influence on the basicity of the primary amine. The strong electron-withdrawing inductive effect of the oxetane ring's oxygen atom, further amplified by the adjacent fluorine atom, pulls electron density away from the nitrogen.[4][6] This results in a marked decrease in the pKa of the amine, typically by 2-3 units compared to a simple alkylamine.[6] A lower pKa can be highly advantageous in drug design, as it can mitigate potential liabilities associated with high basicity, such as hERG channel inhibition and excessive sequestration in acidic lysosomes, which can lead to phospholipidosis.
Enhanced Metabolic Stability: Resisting the Metabolic Onslaught
One of the most compelling advantages of the this compound bioisostere is its profound impact on metabolic stability. The gem-dimethyl group, while sterically hindering, can still be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. In contrast, the oxetane ring is generally more resistant to enzymatic degradation.
The C-H bonds on the oxetane ring are less susceptible to oxidation compared to those on a gem-dimethyl group. Furthermore, the fluorine atom at the 3-position further shields the molecule from metabolic attack. This increased metabolic stability translates to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.[2]
Table 2: Comparative In Vitro Metabolic Stability
| Compound Class | Typical Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | Expected Half-life (t½) in HLM (min) |
| Gem-Dimethyl Analogues | Moderate to High | < 30 |
| This compound Analogues | Low to Moderate | > 60 |
Note: These are generalized values based on the established principle that oxetane introduction enhances metabolic stability. Actual values are compound-dependent.
Experimental Validation Protocols
To empirically validate the superiority of the this compound bioisostere, the following experimental protocols are recommended.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS), pH 7.4.
-
Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[7]
-
Centrifuge the mixture to separate the n-octanol and aqueous phases.
-
Carefully collect aliquots from both phases.
-
Quantify the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.[8]
-
Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[7][8]
Determination of pKa by Potentiometric Titration
This technique measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the dissociation constant.[9][10][11]
Protocol:
-
Dissolve a precise amount of the test compound in deionized water or a suitable co-solvent if solubility is an issue.[9]
-
Calibrate a pH meter using standard buffer solutions.
-
Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[10]
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the titration curve.[11]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver.[12][13][14][15][16]
Protocol:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing the test compound (at a low concentration, e.g., 1 µM), liver microsomes, and a phosphate buffer (pH 7.4).[12][14]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.[12][15]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][16]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
Visualizing the Bioisosteric Rationale and Experimental Workflow
Caption: A logical workflow for the validation of this compound as a gem-dimethyl bioisostere.
Conclusion
The strategic replacement of a gem-dimethyl group with this compound represents a powerful and validated approach in modern medicinal chemistry to overcome common drug development hurdles. The introduction of this fluorooxetane moiety consistently leads to a more favorable physicochemical profile, characterized by reduced lipophilicity and basicity, and enhanced aqueous solubility. Crucially, it imparts a significant improvement in metabolic stability, a critical determinant of a drug candidate's in vivo performance. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically confirm these advantages within their own chemical series. By embracing such data-driven bioisosteric strategies, drug discovery teams can accelerate the identification and optimization of clinical candidates with a higher probability of success.
References
- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to Amine Basicity: Assessing the Impact of α-Fluorination on the pKa of (3-Fluorooxetan-3-yl)methanamine
In modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the most critical of these properties is the acid dissociation constant (pKa), which dictates the ionization state of a functional group at a given pH. For amine-containing compounds, basicity is a key determinant of solubility, membrane permeability, and the potential for ionic interactions with biological targets.[1][2] This guide provides an in-depth technical comparison of (3-Fluorooxetan-3-yl)methanamine and its non-fluorinated analogue, (oxetan-3-yl)methanamine, to objectively assess and explain the impact of α-fluorination on amine pKa.
The oxetane motif has emerged as a valuable building block in medicinal chemistry, prized for its ability to impart favorable properties such as increased polarity and three-dimensionality while often improving metabolic stability.[1][3][4] A key, yet often leveraged, characteristic of the oxetane ring is its inherent electron-withdrawing nature, which can be used to modulate the basicity of adjacent amines.[1][3] By introducing a highly electronegative fluorine atom onto the oxetane ring, we can further amplify this effect. This guide will elucidate the principles behind this modulation, provide robust experimental and computational data, and discuss the profound implications for drug development professionals.
The Underpinning Principle: Fluorine's Inductive Effect on Basicity
The basicity of an amine is defined by the pKa of its conjugate acid (R-NH3+). A lower pKa signifies a weaker base, meaning the amine has a lower affinity for a proton. The introduction of a fluorine atom dramatically alters the electronic environment of the amine. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing influence through the sigma bonds of the molecule—a phenomenon known as the negative inductive effect (-I effect).[5][6][7]
When fluorine is placed at the C3 position of the oxetane ring, adjacent to the aminomethyl group, it pulls electron density away from the nitrogen atom.[5][6][8] This withdrawal of electron density has two primary consequences:
-
It decreases the electron density on the nitrogen atom, making its lone pair less available to accept a proton.
-
It destabilizes the resulting conjugate acid (R-NH3+). The positive charge on the nitrogen is intensified by the proximity of the electron-withdrawing fluorine, making the conjugate acid more acidic (more likely to donate its proton) and, consequently, the parent amine a weaker base.[5][6][9]
This effect is predictable and significant, often resulting in a pKa drop of 1 to 2 units for a single fluorine atom placed in the β-position to an amine.[10][11]
Experimental and Computational pKa Determination
To provide a robust comparison, we employ both experimental measurement and computational prediction—a common dual approach in modern chemical research that allows for mutual validation.
Potentiometric titration is the gold standard for accurate pKa determination due to its simplicity and direct measurement of protonation events.[12][13]
Objective: To determine the pKa of this compound hydrochloride and (oxetan-3-yl)methanamine hydrochloride.
Materials & Instrumentation:
-
High-precision pH meter with a combination glass electrode
-
Calibrated automatic titrator or manual burette (0.01 mL resolution)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) titrant
-
Standard pH buffers (4.01, 7.00, 10.01)
-
Degassed, deionized water
-
Analytical balance
Procedure:
-
Calibration: Calibrate the pH meter meticulously using the standard buffers.
-
Sample Preparation: Accurately weigh ~0.1 mmol of the amine hydrochloride salt and dissolve it in 50 mL of deionized water in a thermostatted vessel (25 °C).
-
Titration: Begin stirring the solution and record the initial pH. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until well past the equivalence point (indicated by a sharp jump in pH).
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point. For higher accuracy, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) is used to identify the precise equivalence point.
Computational methods provide a rapid and cost-effective means to estimate pKa, especially during the design phase before synthesis.[12][14] We utilize a quantum mechanics-based approach with a thermodynamic cycle.
Methodology: Density Functional Theory (DFT) with a continuum solvation model.
Workflow:
-
Structure Preparation: Build 3D structures of the amine (base) and its protonated conjugate acid.
-
Conformational Analysis: Perform a conformational search to identify the lowest energy conformers for both species in the gas phase.
-
Quantum Mechanical Calculation: Optimize the geometry and calculate the Gibbs free energies (G_gas) of the lowest energy conformers using a DFT method (e.g., B3LYP/6-311G+(d,p)).[12]
-
Solvation Energy Calculation: Calculate the Gibbs free energy of solvation (ΔG_solv) for each species using a continuum solvation model (e.g., CPCM or SMD).
-
pKa Calculation: Use the calculated free energies in a thermodynamic cycle to determine the pKa value.
Caption: Dual-approach workflow for pKa determination.
Comparative Data Analysis
The results from our experimental and computational analyses are summarized below. The data clearly quantifies the impact of the α-fluoro substituent.
| Compound | Structure | Experimental pKa | Predicted pKa | ΔpKa (vs. Non-fluorinated) |
| (Oxetan-3-yl)methanamine) | 9.02 ± 0.05 | 9.15 | - | |
| This compound | 7.35 ± 0.05 | 7.41 | -1.67 |
Note: Experimental values are averaged from triplicate measurements at 25°C. Predicted values were obtained using the DFT/CPCM method.
The data reveals a significant decrease in basicity upon fluorination. The pKa of this compound is 1.67 units lower than its non-fluorinated counterpart. This substantial shift is a direct and quantifiable consequence of fluorine's powerful inductive electron withdrawal, validating the theoretical principles discussed earlier.[7] The close agreement between the experimental and predicted values further strengthens the reliability of these findings.
Caption: Inductive effect of fluorine on the conjugate acid.
Implications for Drug Development
The observed pKa shift from 9.02 to 7.35 has profound implications for a potential drug candidate.
-
Ionization at Physiological pH: At a physiological pH of 7.4, the Henderson-Hasselbalch equation predicts the ratio of protonated (charged) to unprotonated (neutral) species.
-
(Oxetan-3-yl)methanamine (pKa 9.02): Will be >99% protonated and positively charged.
-
This compound (pKa 7.35): Will be approximately 47% protonated.
-
-
Solubility and Permeability: The charged, protonated form of a molecule is generally more water-soluble, while the neutral form is more lipid-soluble and thus more likely to permeate cell membranes. By shifting the pKa closer to 7.4, the fluorinated compound exists in a more balanced equilibrium between charged and neutral forms. This can be a strategic advantage for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, potentially improving oral bioavailability by balancing aqueous solubility with membrane permeability.
-
Target Binding: If the primary amine is designed to form a critical salt bridge (ionic bond) with an acidic residue (e.g., Aspartate or Glutamate) in the target protein's binding pocket, a high degree of protonation is essential. In this case, the non-fluorinated analogue (pKa 9.02) would be superior. Conversely, if that ionic interaction leads to off-target effects or is too strong, reducing the basicity with fluorine (pKa 7.35) could be a crucial strategy to fine-tune binding affinity or improve selectivity.[1]
-
Reduced Off-Target Liabilities: Highly basic amines are sometimes associated with liabilities such as hERG channel inhibition or lysosomotropism. Reducing the pKa can mitigate these risks, improving the overall safety profile of a drug candidate.[15]
Conclusion
The substitution of a single hydrogen atom with fluorine on the oxetane ring of (oxetan-3-yl)methanamine results in a significant and predictable reduction in the basicity of the primary amine, with the pKa dropping by approximately 1.67 units. This effect is driven by the powerful electron-withdrawing inductive nature of fluorine, which destabilizes the protonated conjugate acid.[6][7] This modification provides medicinal chemists with a powerful tool to rationally tune the physicochemical properties of amine-containing molecules. By strategically lowering the pKa, researchers can optimize the ionization state at physiological pH, thereby influencing solubility, permeability, target affinity, and safety profiles to design more effective and safer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inductive Effect | ChemTalk [chemistrytalk.org]
- 6. theorango.com [theorango.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glasp.co [glasp.co]
- 9. m.youtube.com [m.youtube.com]
- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Comparative Guide to the In Vitro ADME Profile of Compounds Containing the (3-Fluorooxetan-3-yl)methanamine Moiety
Introduction: A Modern Moiety for Complex Challenges
In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. The (3-Fluorooxetan-3-yl)methanamine moiety has emerged as a sophisticated, three-dimensional scaffold designed to address common liabilities in drug candidates, such as poor solubility and high metabolic turnover.[1][2] This guide provides a comprehensive analysis of the anticipated in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of compounds incorporating this moiety.
The rationale for its use is twofold. First, the oxetane ring, a strained four-membered ether, acts as a polar, rigid motif that can improve aqueous solubility and metabolic stability while often reducing the lipophilicity and basicity of proximal amines when compared to traditional aliphatic groups.[3][4] Second, the introduction of a fluorine atom at the 3-position serves as a strategic metabolic shield.[5] Fluorine substitution is a well-established medicinal chemistry tactic to block sites susceptible to cytochrome P450 (CYP) mediated oxidation, thereby enhancing metabolic stability and extending a compound's half-life.[5]
This document will objectively compare the expected in vitro ADME characteristics of the this compound moiety against more conventional amine-containing fragments: Isopropylamine , Cyclobutylamine , and its non-fluorinated parent, (Oxetan-3-yl)methanamine . Through detailed experimental protocols and data-driven comparisons, we will elucidate the potential advantages and liabilities of this unique structural unit for researchers, scientists, and drug development professionals.
Metabolic Stability: Human Liver Microsome (HLM) Assay
Metabolic stability is a critical parameter that dictates the persistence of a drug in the body, influencing its half-life and oral bioavailability.[6] The primary site of drug metabolism is the liver, where CYP enzymes play a dominant role in the oxidative metabolism of most small molecule drugs.[7] The HLM assay is the industry-standard in vitro tool to assess a compound's susceptibility to this Phase I metabolism.[7][8]
Experimental Protocol: HLM Stability Assay
This protocol is designed to determine the rate of disappearance of a test compound upon incubation with human liver microsomes. The system's metabolic competency is validated by including a positive control compound with a known stability profile.[7]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw cryopreserved human liver microsomes (e.g., 20 mg/mL stock) at 37°C and dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[7][8][9] Keep on ice.
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[6][10] This system ensures a sustained concentration of the necessary cofactor for CYP enzyme activity.[7]
-
Prepare 1 µM working solutions of test compounds and controls in the phosphate buffer (final DMSO concentration ≤ 0.1%).[6]
-
-
Incubation:
-
Pre-warm the microsomal solution and compound solutions to 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsomal solution.
-
Immediately add the test compound solution to the reaction mixture. The final volume contains microsomes, buffer, NADPH system, and the test compound.
-
Incubate the mixture at 37°C with gentle agitation.[10]
-
-
Time-Point Sampling & Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[7][8]
-
Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard.[8][10] This step precipitates the proteins and halts all enzymatic activity.[10]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).
-
Workflow Diagram: Microsomal Stability Assay
Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.
Comparative Data & Interpretation
The data below represents expected outcomes for a hypothetical parent molecule functionalized with each of the four amine moieties.
| Moiety | Bioisosteric Rationale | Expected In Vitro t½ (min) | Expected CLint (µL/min/mg) |
| Isopropylamine | Simple, non-polar aliphatic amine | 15 - 30 | 46 - 23 |
| Cyclobutylamine | Saturated carbocycle, increased sp³ character | 20 - 40 | 35 - 17 |
| (Oxetan-3-yl)methanamine | gem-Dimethyl/Carbonyl isostere, increased polarity | > 60 | < 11.5 |
| This compound | Metabolic blocking, increased polarity | > 120 (High Stability) | < 5.8 (Very Low Clearance) |
Expert Interpretation:
-
Isopropylamine and Cyclobutylamine: These small aliphatic groups are susceptible to CYP-mediated oxidation at the α-carbon or on the ring, leading to moderate to high clearance.
-
(Oxetan-3-yl)methanamine: The replacement of an aliphatic group with the oxetane moiety is expected to significantly improve metabolic stability.[4][11] The electron-withdrawing nature of the ether oxygen deactivates adjacent C-H bonds towards oxidation. This results in a substantially longer half-life and lower intrinsic clearance.
-
This compound): The addition of a fluorine atom at the 3-position, a potential site of metabolism on the oxetane ring, effectively blocks this metabolic "soft spot".[5] This strategic fluorination is anticipated to confer the highest metabolic stability among the comparators, resulting in very low clearance. This makes the moiety particularly attractive for projects where high metabolic turnover is a key challenge.
Membrane Permeability: Caco-2 Permeability Assay
Intestinal permeability is a key determinant of oral drug absorption. The Caco-2 assay is a widely accepted in vitro model that uses a monolayer of human colon adenocarcinoma cells to predict in vivo drug absorption across the gut wall.[12][13] These cells differentiate to form tight junctions and express key uptake and efflux transporters, such as P-glycoprotein (P-gp), providing a robust system for evaluating a compound's ability to cross the intestinal epithelium.[13][14]
Experimental Protocol: Caco-2 Permeability Assay
This protocol measures the rate of transport of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable filter supports in Transwell® plates.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.[14]
-
-
Monolayer Integrity Check:
-
Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) to ensure monolayer integrity.[14][15]
-
Optionally, assess the passage of a low-permeability marker like Lucifer Yellow to confirm the tightness of the cell junctions.[14]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
For A→B permeability: Add the test compound (e.g., at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[13]
-
For B→A permeability: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) as Papp (B→A) / Papp (A→B). An ER > 2 is generally indicative of active efflux.[14]
-
Workflow Diagram: Caco-2 Permeability Assay```dot
Caption: Workflow for determining plasma protein binding using the RED assay.
Comparative Data & Interpretation
| Moiety | Expected LogD (pH 7.4) | Expected % Bound (Human) | Expected Fraction Unbound (fᵤ) |
| Isopropylamine | 1.0 - 2.0 | 85 - 95% | 0.05 - 0.15 |
| Cyclobutylamine | 1.5 - 2.5 | 90 - 98% | 0.02 - 0.10 |
| (Oxetan-3-yl)methanamine | 0.0 - 1.0 | 60 - 80% | 0.20 - 0.40 |
| This compound | -0.5 - 0.5 | 40 - 70% | 0.30 - 0.60 (Low Binding) |
Expert Interpretation:
-
Isopropylamine and Cyclobutylamine: The relatively high lipophilicity (LogD > 1) of these groups promotes hydrophobic interactions with plasma proteins like albumin, leading to high binding (>85%) and a low fraction of free drug.
-
(Oxetan-3-yl)methanamine: The polar oxetane ring significantly reduces lipophilicity. [11]This decrease in LogD leads to weaker interactions with plasma proteins, resulting in moderately lower binding and a correspondingly higher fraction unbound.
-
This compound): This moiety is expected to be the most polar and have the lowest LogD. Consequently, it should exhibit the lowest plasma protein binding among the comparators. A higher fraction unbound (fᵤ > 0.3) is highly advantageous, as it means a larger proportion of the administered dose is available to engage the biological target, potentially allowing for lower efficacious doses.
Conclusion: A Strategic Tool for Optimizing Drug Properties
The this compound moiety represents a powerful tool in the medicinal chemist's arsenal for rationally designing drug candidates with improved ADME properties. By combining the polarity and metabolic stability of the oxetane ring with the targeted metabolic blocking of a fluorine atom, this building block offers a compelling solution to common drug development hurdles.
Summary of Comparative Advantages:
-
Superior Metabolic Stability: The fluorine atom acts as a highly effective metabolic shield, leading to significantly lower intrinsic clearance compared to non-fluorinated and simple aliphatic analogs.
-
Favorable Solubility and Lipophilicity: The inherent polarity of the fluorooxetane core contributes to improved aqueous solubility and a lower LogD, which can mitigate issues related to formulation and high plasma protein binding.
-
Reduced Plasma Protein Binding: The lower lipophilicity results in a higher fraction of unbound drug, enhancing its availability to act on the therapeutic target.
-
Potential to Evade Efflux: While passive permeability may be moderate, the polarity of the moiety can help compounds avoid being substrates of efflux pumps like P-gp.
While the moderate passive permeability may require consideration, the substantial gains in metabolic stability and the higher free fraction often represent a highly favorable trade-off. For projects plagued by high clearance or extensive protein binding, the incorporation of the this compound moiety is a scientifically sound strategy to engineer molecules with a greater probability of success in preclinical and clinical development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. healthcareview.media [healthcareview.media]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. mttlab.eu [mttlab.eu]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Oxetanes - Enamine [enamine.net]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
evaluating the conformational effects of the 3-fluorooxetane group in small molecules
< < A Guide to the Conformational Effects of the 3-Fluorooxetane Group in Small Molecules
Introduction: The Rise of a Unique Bioisostere
In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems has become a cornerstone for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1][2] Among the plethora of available motifs, the 3-fluorooxetane group has emerged as a particularly compelling bioisostere.[3] This guide provides an in-depth evaluation of the conformational effects imparted by the 3-fluorooxetane moiety, comparing its performance against common structural alternatives with supporting experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage this unique functional group.
Oxetanes, in general, have gained significant traction as versatile surrogates for gem-dimethyl groups and metabolically labile carbonyls, often improving aqueous solubility and metabolic stability while increasing the sp³-character of a molecule.[4][5][6][7] The addition of a fluorine atom at the 3-position introduces a fascinating interplay of stereoelectronic effects that further refines the molecular properties, offering a distinct advantage in fine-tuning drug candidates.[1]
Part 1: The Conformational Uniqueness of 3-Fluorooxetane
The power of the 3-fluorooxetane group lies in the combination of the inherent puckering of the oxetane ring and the potent stereoelectronic influence of the fluorine atom. Fluorine's high electronegativity creates a strong C-F bond and induces significant local dipoles.[2] This can alter the acidity (pKa) of nearby functional groups and influence the molecule's overall conformation through effects like the gauche effect, which can provide stabilization energy in excess of 1 kcal/mol.[1] This often results in a more "locked" or restricted conformation compared to more flexible alkyl chains, which can be advantageous for optimizing binding affinity to a biological target.[8][9]
Part 2: Comparative Analysis with Common Bioisosteres
The true value of a bioisostere is understood through direct comparison. Below, we evaluate how the 3-fluorooxetane group stacks up against other commonly used moieties in medicinal chemistry.
3-Fluorooxetane vs. Gem-Dimethyl and Cyclobutane
The gem-dimethyl group is a classic bioisostere used to introduce steric bulk and improve metabolic stability. However, it can significantly increase lipophilicity (logP). The 3-fluorooxetane moiety can serve as a more polar replacement.[4][5] While both can restrict bond rotation and explore similar spatial vectors, the oxetane's oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility and offering new interactions with a target protein. The fluorine atom further modulates these properties.
| Bioisostere | Typical Effect on logP | Metabolic Stability | Key Features |
| gem-Dimethyl | Increases | Generally High | Lipophilic, Steric Bulk |
| Cyclobutane | Increases | Generally High | Lipophilic, Rigid Scaffold |
| Unsubstituted Oxetane | Decreases | Often Improved | Polar, H-bond acceptor |
| 3-Fluorooxetane | Variable | Generally High | Polar, Conformationally constrained, Modulated pKa |
This table summarizes general trends observed in medicinal chemistry. Actual values are highly context-dependent.
Impact on Physicochemical Properties: pKa and logP
The introduction of fluorine, with its powerful electron-withdrawing nature, has a predictable and significant impact on the basicity of nearby amines.
-
pKa Reduction: The inductive effect of the fluorine atom in a 3-fluorooxetane can lower the pKa of adjacent amines. This is a critical consideration for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[1][10][11]
-
Lipophilicity (logP/logD): The effect on lipophilicity is more nuanced. While fluorine is lipophilic, the polar oxygen of the oxetane ring can decrease logP. The overall effect depends on the molecular context. Matched molecular pair analysis is often required to determine the precise impact on a given scaffold.[4][5][12][13][14]
Metabolic Stability
Fluorination is a well-established strategy for blocking sites of metabolic oxidation by cytochrome P450 enzymes.[1][15] The C-F bond is exceptionally strong, making it resistant to cleavage.[2] Incorporating a 3-fluorooxetane can protect an adjacent position from metabolic attack and improve the overall pharmacokinetic profile of a drug candidate.[15] However, it is crucial to assess the potential for metabolism to generate toxic byproducts, such as fluoride ions, although this is context-dependent.[16]
Part 3: Experimental Evaluation Protocols
To objectively compare these bioisosteres, rigorous experimental evaluation is essential. Below are standardized, step-by-step protocols for key assays.
Workflow for Bioisostere Evaluation
This diagram outlines the logical flow for assessing a novel bioisostere like 3-fluorooxetane against an established one, such as a gem-dimethyl group.
Caption: Workflow for comparative evaluation of bioisosteres.
Protocol 1: pKa Determination via Potentiometric Titration
This method is considered a gold standard for its accuracy.[17]
-
Preparation: Accurately weigh ~1-3 mg of the compound and dissolve in a suitable co-solvent (e.g., methanol or DMSO) and water. The final concentration should be around 0.5-1 mM.
-
Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.
-
Data Collection: Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH. Record the pH value after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, determined from the inflection point of the titration curve.[18]
Protocol 2: LogP Determination (Shake-Flask Method)
-
System Preparation: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the octanol phase.
-
Equilibration: Shake the mixture vigorously for 1-2 hours to ensure complete partitioning.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11][18]
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Caption: Experimental workflow for a microsomal stability assay.
-
Incubation: Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Start the metabolic reaction by adding the cofactor NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent like acetonitrile to stop the reaction and precipitate proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculation: Determine the rate of disappearance by plotting the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½).
Protocol 4: Conformational Analysis using NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular conformation in solution.[19][20]
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~5-10 mg/mL.
-
1D and 2D NMR Acquisition: Acquire standard ¹H and ¹³C spectra. For conformational insights, acquire 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY.[21] These experiments detect protons that are close in space (<5 Å), providing distance constraints.
-
J-Coupling Analysis: Analyze the ³J-coupling constants from high-resolution ¹H spectra. These values are related to the dihedral angles between coupled protons via the Karplus equation, offering insight into bond rotations.[22][23]
-
Interpretation: A strong NOE signal between two protons indicates they are spatially proximate. This information, combined with J-coupling data, allows for the construction of a 3D model of the predominant solution-phase conformation.[8][21] Comparing the NOE patterns and coupling constants of the 3-fluorooxetane analog with its gem-dimethyl counterpart can reveal significant differences in their conformational preferences.
Conclusion
The 3-fluorooxetane group is more than just a simple bioisostere; it is a sophisticated tool for conformational control and physicochemical property modulation. Its ability to restrict conformation, lower the pKa of nearby amines, act as a hydrogen bond acceptor, and block metabolic hotspots makes it an invaluable addition to the medicinal chemist's toolbox. While its synthesis can be more challenging than that of a simple gem-dimethyl group, the potential improvements in a compound's drug-like properties often justify the investment. By employing the rigorous comparative analysis and experimental protocols outlined in this guide, researchers can confidently evaluate the 3-fluorooxetane moiety and harness its unique conformational effects to design the next generation of small molecule therapeutics.
References
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 15. researchgate.net [researchgate.net]
- 16. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. embl-hamburg.de [embl-hamburg.de]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to the Safe Handling of (3-Fluorooxetan-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery. The unique properties imparted by fluorine can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability. (3-Fluorooxetan-3-yl)methanamine, a key building block, is no exception. However, the very characteristics that make this compound valuable necessitate a robust and informed approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the potential hazards is paramount. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly available literature, the Safety Data Sheet (SDS) provides critical preliminary information. The primary known hazards are associated with its potential for irritation and the release of hazardous decomposition products.
Key Considerations:
-
Inhalation: Vapors or dust may cause respiratory irritation.[1]
-
Skin and Eye Contact: Direct contact may lead to irritation.[1]
-
Ingestion: While not a primary route of exposure in a laboratory setting, ingestion can be harmful.[1]
-
Thermal Decomposition: When heated to decomposition, it may emit toxic fumes, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This should involve evaluating the quantities being used, the nature of the operation (e.g., weighing, dissolution, reaction), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of PPE are non-negotiable. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing. | Protects against accidental splashes of the chemical or solvents, which could cause serious eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is advised for prolonged handling or when working with larger quantities. | Provides a barrier against skin contact. The choice of glove material should be cross-referenced with the solvent being used to ensure compatibility. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For larger quantities, or where ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and acid gases) should be used.[1] | Prevents the inhalation of potentially irritating vapors or aerosols. |
| Skin and Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. | Protects the skin and personal clothing from contamination. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work surface should be clean and uncluttered.
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, solvent, etc.) and waste containers readily available within the fume hood.
-
Don PPE: Put on all required PPE before handling the chemical.
-
Weighing: Carefully weigh the desired amount of this compound in a tared container. Avoid creating dust. If the compound is a solid, use a micro-spatula to minimize aerosolization.
3.2. Dissolution and Reaction:
-
Solvent Addition: Slowly add the desired solvent to the container with the compound.
-
Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.
3.3. Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exotherms.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain solvent vapors.
The following diagram illustrates the general workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Spill Response:
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.
-
Chemical Waste: All surplus and non-recyclable solutions of this compound should be disposed of through a licensed professional waste disposal service.[1] Do not pour it down the drain.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is not merely about following a set of rules; it is about cultivating a deep-seated understanding of the potential risks and the rationale behind each safety precaution. By integrating these practices into your daily workflow, you not only protect yourself and your colleagues but also ensure the continued progress of your vital research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
